molecular formula C6H8N2 B7768079 2,3-Dimethylpyrazine CAS No. 25704-73-8

2,3-Dimethylpyrazine

Número de catálogo: B7768079
Número CAS: 25704-73-8
Peso molecular: 108.14 g/mol
Clave InChI: OXQOBQJCDNLAPO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2,3-Dimethylpyrazine is a member of pyrazines.
This compound has been reported in Streptomyces antioxidans, Allium cepa, and Corynebacterium glutamicum with data available.
an odorant that stimulates Grueneberg ganglion neurons;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,3-dimethylpyrazine
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InChI

InChI=1S/C6H8N2/c1-5-6(2)8-4-3-7-5/h3-4H,1-2H3
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InChI Key

OXQOBQJCDNLAPO-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC=CN=C1C
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Molecular Formula

C6H8N2
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DSSTOX Substance ID

DTXSID4064058
Record name Pyrazine, 2,3-dimethyl-
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Molecular Weight

108.14 g/mol
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Physical Description

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], colourless to light yellow liquid with a nutty, cocoa-like odour
Record name 2,3-Dimethylpyrazine
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Boiling Point

155.00 to 157.00 °C. @ 760.00 mm Hg
Record name 2,3-Dimethylpyrazine
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Solubility

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2,3-Dimethylpyrazine
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Density

0.997-1.030
Record name 2,3-Dimethylpyrazine
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Vapor Pressure

1.5 [mmHg]
Record name 2,3-Dimethylpyrazine
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CAS No.

5910-89-4, 25704-73-8
Record name 2,3-Dimethylpyrazine
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Record name Pyrazine, dimethyl-
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Record name Pyrazine, 2,3-dimethyl-
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Record name 2,3-dimethylpyrazine
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Record name 2,3-DIMETHYLPYRAZINE
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Record name 2,3-Dimethylpyrazine
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Foundational & Exploratory

2,3-Dimethylpyrazine chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2,3-Dimethylpyrazine: Chemical Properties, Structure, and Experimental Protocols

Introduction

This compound is a heterocyclic organic compound that belongs to the pyrazine family.[1] It is a naturally occurring substance found in a variety of foods such as roasted sesame seeds, asparagus, black or green tea, and baked potatoes.[1] This compound is a significant contributor to the flavor and aroma of many cooked or roasted foods, often described as having a nutty, chocolate-like, or roasted scent.[2] Beyond its role as a flavoring agent, this compound is also an important intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[3] This guide provides a comprehensive overview of its chemical properties, structure, experimental protocols for its synthesis and analysis, and a summary of its biological activities.

Chemical Properties and Structure

This compound is a colorless to pale yellow liquid with a pleasant, characteristic odor.[4] It is soluble in water and organic solvents.

Chemical Structure
  • IUPAC Name: this compound

  • Molecular Formula: C₆H₈N₂

  • SMILES: CC1=NC=CN=C1C

  • InChI: InChI=1S/C6H8N2/c1-5-6(2)8-4-3-7-5/h3-4H,1-2H3

  • InChIKey: OXQOBQJCDNLAPO-UHFFFAOYSA-N

  • CAS Registry Number: 5910-89-4

Quantitative Chemical Properties
PropertyValueSource
Molecular Weight108.14 g/mol
Boiling Point155.00 to 157.00 °C @ 760.00 mm Hg
Melting Point11 - 13 °C
Density0.997 - 1.030 g/cm³
Vapor Pressure1.5 mmHg
Flash Point54 °C (closed cup)
logP (Octanol-Water Partition Coefficient)0.54
Refractive Index1.501 - 1.510

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation reaction of an alpha-diketone with a diamine. One specific patented method involves the reaction of butanedione (also known as diacetyl or dimethyl diketone) with ethylenediamine.

Methodology:

  • Reaction Setup: An appropriate amount of ethylenediamine and 95% ethanol are added to a reactor equipped with a stirrer, reflux condenser, and a thermometer.

  • Cooling: The mixture is cooled to 0°C with continuous stirring.

  • Addition of Diketone: A solution of butanedione dissolved in 95% ethanol is slowly added dropwise to the cooled ethylenediamine solution while maintaining stirring.

  • Initial Reflux: The resulting solution is heated and refluxed for 30 minutes.

  • Catalyst Addition and Second Reflux: After a slight cooling, potassium hydroxide and a metal oxide catalyst are added to the mixture. The mixture is then heated to reflux again and stirred for 18 hours.

  • Work-up:

    • After cooling, the catalyst is removed by filtration.

    • The ethanol is recovered from the filtrate by distillation.

    • The remaining residue is extracted with diethyl ether.

    • The ether extract is dried over anhydrous sodium sulfate.

  • Purification: The dried ether solution is filtered, and the solvent is removed. The crude product is then purified by vacuum distillation, collecting the fraction at 75-78°C, followed by fractionation and refining to obtain the final product.

G Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Ethylenediamine + 95% Ethanol Cooling Cool to 0°C Reactants->Cooling Addition Add Butanedione in Ethanol Cooling->Addition Reflux1 Reflux for 30 min Addition->Reflux1 Catalyst Add KOH and Metal Oxide Reflux1->Catalyst Reflux2 Reflux for 18 hours Catalyst->Reflux2 Filtration1 Filter to remove catalyst Reflux2->Filtration1 Distillation1 Distill to recover Ethanol Filtration1->Distillation1 Extraction Extract with Diethyl Ether Distillation1->Extraction Drying Dry with Anhydrous Sodium Sulfate Extraction->Drying Filtration2 Filter drying agent Drying->Filtration2 Distillation2 Vacuum Distillation (75-78°C) Filtration2->Distillation2 Fractionation Fractionation and Refining Distillation2->Fractionation Final_Product This compound Fractionation->Final_Product

Caption: A flowchart illustrating the synthesis of this compound.

Analytical Methods

The analysis of this compound is typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Sample Preparation: The sample containing this compound is dissolved in a suitable solvent, such as methanol or diethyl ether.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., ZB-5). The temperature of the GC oven is programmed to ramp up, allowing for the separation of different components in the sample based on their boiling points and interactions with the column's stationary phase.

  • Detection and Identification: As the separated components exit the GC column, they enter the mass spectrometer. The molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum for each component. The mass spectrum of this compound can then be compared to a reference library for positive identification.

G Analytical Workflow for this compound using GC-MS Sample_Prep Sample Preparation (Dissolve in appropriate solvent) Injection Injection into GC Sample_Prep->Injection Separation Gas Chromatographic Separation (Capillary Column) Injection->Separation Ionization Mass Spectrometer Ionization Separation->Ionization Detection Mass Analysis (Mass-to-Charge Ratio) Ionization->Detection Identification Data Analysis and Identification (Comparison with Reference Spectra) Detection->Identification Result Quantified this compound Identification->Result

Caption: A workflow for the analysis of this compound via GC-MS.

Biological Activity and Applications

This compound has several known biological activities and applications:

  • Flavoring Agent: It is widely used as a flavoring agent in the food industry due to its desirable nutty and roasted aroma. It is a key component of the Maillard reaction, which is responsible for the browning and flavor development in cooked foods.

  • Antimicrobial and Antiviral Properties: Some studies suggest that pyrazine derivatives, including this compound, may possess antimicrobial and antiviral properties. For instance, it has shown potential efficacy against Picornavirus.

  • Effects on the Nervous System: Research has indicated that the inhalation of this compound can affect the autonomic and central nervous systems. It has been observed to increase parasympathetic nervous system activity, suggesting a potential relaxing or sedative effect.

  • Pharmaceutical Intermediate: this compound serves as a building block in the synthesis of various pharmaceutical compounds.

  • Safety: The Food Safety Commission of Japan (FSCJ) conducted a risk assessment and concluded that there is no safety concern with this compound when used as a food flavoring agent at current intake levels.

Conclusion

This compound is a versatile compound with significant applications in the food and pharmaceutical industries. Its distinct aroma and flavor profile make it a valuable food additive, while its chemical structure allows it to be a useful intermediate in organic synthesis. The experimental protocols for its synthesis and analysis are well-established, and ongoing research continues to explore its biological activities.

References

The Genesis of 2,3-Dimethylpyrazine: A Technical Guide to its Formation in the Maillard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanisms governing the formation of 2,3-dimethylpyrazine, a significant flavor compound, within the complex cascade of the Maillard reaction. This document provides a comprehensive overview of its precursors, reaction pathways, and the experimental methodologies used to investigate its synthesis. All quantitative data has been summarized for comparative analysis, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.

Introduction to this compound and the Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a cornerstone of flavor chemistry. It is responsible for the desirable sensory characteristics of a vast array of cooked foods. Within the myriad of compounds generated, pyrazines are a critical class of nitrogen-containing heterocycles that contribute roasted, nutty, and toasted aromas. Among these, this compound is a key contributor to the flavor profile of many thermally processed foods. Understanding the specific pathways of its formation is crucial for controlling and optimizing flavor development in food products and for synthesizing such compounds for various applications.

Precursors and Core Formation Mechanism

The formation of this compound is primarily dependent on the availability of specific precursors derived from the initial stages of the Maillard reaction.

Primary Precursors:

  • α-Dicarbonyl Compounds: The most direct precursor to the pyrazine ring's carbon backbone is an α-dicarbonyl compound, specifically 2,3-butanedione (diacetyl) . Diacetyl is a product of sugar fragmentation and degradation during the Maillard reaction.

  • Amino Acids: An amino acid is essential as the nitrogen source for the pyrazine ring. Alanine is a prominent amino acid precursor for the formation of this compound.

Core Mechanism:

The most widely accepted mechanism for the formation of this compound involves the Strecker degradation of an amino acid in the presence of an α-dicarbonyl compound. This reaction proceeds through the formation of an α-aminoketone intermediate. The overall pathway can be summarized as follows:

  • Strecker Degradation: An α-amino acid (e.g., alanine) reacts with an α-dicarbonyl compound (e.g., diacetyl) to form a Schiff base. This intermediate then undergoes decarboxylation and hydrolysis to yield a Strecker aldehyde and an α-aminoketone. For the formation of this compound, the key intermediate is 1-amino-2-propanone .

  • Condensation: Two molecules of the α-aminoketone (1-amino-2-propanone) condense to form a dihydropyrazine intermediate.

  • Oxidation: The dihydropyrazine is subsequently oxidized to the stable aromatic this compound.

An alternative pathway involves the reaction of an α-amino acid with a reducing sugar, which first generates Amadori or Heyns compounds. These compounds then rearrange and fragment to form α-dicarbonyls, which can then participate in the Strecker degradation as described above.

Quantitative Data on this compound Formation

The yield of this compound is influenced by various factors including the type of amino acid and sugar, temperature, pH, and the presence of other components like oils. The following tables summarize quantitative data from model system studies.

ReactantsReaction ConditionsYield of this compoundReference
Glucose + Lysine in Canola OilAqueous model systemFormed in higher amounts[1]
Glucose + Lysine in Sunflower OilAqueous model systemFormed in even higher amounts[1]
Glucose + Lysine in Olive OilAqueous model systemFormed in lower amounts[1]
Xylose + Lysine in Canola OilAqueous model systemFormed in higher amounts[1]
Xylose + Lysine in Sunflower OilAqueous model systemFormed in even higher amounts[1]
Xylose + Lysine in Olive OilAqueous model systemFormed in lower amounts

Experimental Protocols

Model System for this compound Formation

This protocol describes a typical laboratory-scale experiment to study the formation of this compound from its precursors.

Materials:

  • Alanine

  • 2,3-Butanedione (Diacetyl)

  • Phosphate buffer (pH 7.0)

  • Reaction vials (e.g., 20 mL headspace vials with screw caps and septa)

  • Heating block or oven

  • Solid-Phase Microextraction (SPME) fiber assembly with a suitable fiber (e.g., DVB/CAR/PDMS)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Reactant Preparation: Prepare a solution of alanine (e.g., 0.1 M) and 2,3-butanedione (e.g., 0.1 M) in a phosphate buffer (pH 7.0).

  • Reaction Setup: In a headspace vial, combine 1 mL of the alanine solution and 1 mL of the 2,3-butanedione solution. Seal the vial tightly.

  • Heating: Place the vial in a heating block or oven set to a specific temperature (e.g., 120°C) for a defined period (e.g., 60 minutes).

  • Cooling: After the reaction time, remove the vial and allow it to cool to room temperature.

  • Headspace SPME:

    • Place the cooled vial in a heating block set to a suitable extraction temperature (e.g., 60°C).

    • Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Retract the fiber and immediately inject it into the GC-MS inlet for thermal desorption of the analytes.

    • Run the GC-MS analysis using a suitable temperature program to separate the volatile compounds. The mass spectrometer will be used for identification and quantification of this compound.

GC-MS Analysis Protocol for this compound

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: Increase to 250°C at a rate of 10°C/min

    • Final hold: 250°C for 5 minutes

  • Injection Mode: Splitless

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 35-350

Quantification:

For quantitative analysis, a calibration curve is constructed using standard solutions of this compound of known concentrations. An internal standard (e.g., 2-methyl-3-ethylpyrazine) is often used to improve accuracy and precision.

Visualizing the Pathways and Workflows

Signaling Pathway of this compound Formation

G cluster_0 Maillard Reaction Initiation cluster_1 Intermediate Formation cluster_2 Pyrazine Ring Formation Reducing Sugar Reducing Sugar Amadori/Heyns Products Amadori/Heyns Products Reducing Sugar->Amadori/Heyns Products Amino Acid (e.g., Alanine) Amino Acid (e.g., Alanine) Amino Acid (e.g., Alanine)->Amadori/Heyns Products Strecker Degradation Strecker Degradation Amino Acid (e.g., Alanine)->Strecker Degradation Sugar Fragmentation Sugar Fragmentation Amadori/Heyns Products->Sugar Fragmentation alpha-Dicarbonyl (2,3-Butanedione) alpha-Dicarbonyl (2,3-Butanedione) Sugar Fragmentation->alpha-Dicarbonyl (2,3-Butanedione) alpha-Dicarbonyl (2,3-Butanedione)->Strecker Degradation alpha-Aminoketone (1-Amino-2-propanone) alpha-Aminoketone (1-Amino-2-propanone) Strecker Degradation->alpha-Aminoketone (1-Amino-2-propanone) Condensation (2 molecules) Condensation (2 molecules) alpha-Aminoketone (1-Amino-2-propanone)->Condensation (2 molecules) Dihydropyrazine Dihydropyrazine Condensation (2 molecules)->Dihydropyrazine Oxidation Oxidation Dihydropyrazine->Oxidation This compound This compound Oxidation->this compound

Caption: Formation pathway of this compound in the Maillard reaction.

Experimental Workflow for this compound Analysis

G Sample Preparation Sample Preparation Maillard Reaction Maillard Reaction Sample Preparation->Maillard Reaction Headspace SPME Headspace SPME Maillard Reaction->Headspace SPME GC-MS Analysis GC-MS Analysis Headspace SPME->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification Identification Identification Data Processing->Identification Results Results Quantification->Results Identification->Results

Caption: Experimental workflow for the analysis of this compound.

References

The Sensory Profile of 2,3-Dimethylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylpyrazine is a heterocyclic aromatic organic compound that plays a significant role in the sensory experience of a wide variety of foods and beverages.[1][2] As a member of the pyrazine family, it is primarily formed during thermal processing, such as roasting, baking, and frying, through the Maillard reaction.[3] This compound is a key contributor to the desirable "roasty" and "nutty" aromas and flavors in products like coffee, cocoa, roasted nuts, and baked goods.[2][4] Understanding the sensory characteristics of this compound is crucial for food scientists in product development and quality control, as well as for researchers and drug development professionals investigating flavor perception and potential physiological effects. This technical guide provides an in-depth overview of the sensory properties of this compound, including its odor and taste profiles, sensory thresholds, and the underlying signaling pathways involved in its perception.

Sensory Characteristics

The sensory perception of this compound is characterized by a complex interplay of olfaction and gustation, contributing to a rich and desirable flavor profile.

Odor Profile

The odor of this compound is predominantly described as nutty, roasted, and reminiscent of cocoa and coffee. It is often associated with the aroma of roasted peanuts, peanut butter, and walnuts. More nuanced descriptors include caramellic, meaty, and slightly earthy notes. The specific odor characteristics perceived can be influenced by the concentration of the compound and the matrix in which it is present.

Taste Profile

The taste of this compound complements its aroma, with primary descriptors being nutty and caramellic. It can also impart a roasted coffee and bready taste. The overall taste is often described as savory and can enhance the perception of other flavor compounds present in a food system.

Quantitative Sensory Data

Sensory thresholds are a critical measure of the potency of a flavor compound. The following table summarizes the known quantitative sensory data for this compound.

Sensory ParameterMediumThreshold ValueReference
Odor Detection ThresholdWater2,500 ppb (parts per billion)

Experimental Protocols

The determination of the sensory characteristics of flavor compounds like this compound relies on standardized and well-controlled experimental protocols involving human sensory panels.

Determination of Odor Detection Threshold

A common method for determining the odor detection threshold is based on the ASTM E679 standard, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits."

Objective: To determine the lowest concentration of this compound that can be reliably detected by a sensory panel.

Materials:

  • This compound (high purity)

  • Odor-free, purified water

  • Glass sniffing bottles with Teflon-lined caps

  • Graduated pipettes and volumetric flasks

Procedure:

  • Panelist Selection and Training: A panel of 15-20 individuals is selected based on their sensory acuity and trained on the recognition of the target odor.

  • Sample Preparation: A stock solution of this compound in water is prepared. A series of dilutions is then created, typically in ascending order with a constant dilution factor (e.g., 1:2 or 1:3).

  • Presentation: Panelists are presented with a series of triangle tests. In each test, they receive three samples: two are blanks (odor-free water) and one contains a specific dilution of this compound. The order of presentation is randomized.

  • Evaluation: Panelists are instructed to sniff the headspace of each bottle and identify the sample that is different from the other two. They are forced to make a choice, even if they are not certain.

  • Data Analysis: The individual threshold is determined as the geometric mean of the last concentration missed and the first concentration correctly identified in a consecutive series. The group threshold is then calculated as the geometric mean of the individual thresholds.

Descriptive Sensory Analysis for Flavor Profile

To characterize the specific odor and taste attributes of this compound, a descriptive sensory analysis is conducted using a trained panel.

Objective: To identify and quantify the sensory attributes of this compound.

Materials:

  • This compound solutions at various concentrations above the detection threshold.

  • Reference standards for various aroma and taste attributes (e.g., roasted peanut, cocoa powder, caramel solution).

  • Unsalted crackers and purified water for palate cleansing.

Procedure:

  • Lexicon Development: The trained sensory panel develops a consensus vocabulary (lexicon) of descriptive terms for the aroma and taste of this compound. This is done through exposure to the compound and reference standards.

  • Training: Panelists are trained to use the developed lexicon consistently and to rate the intensity of each attribute on a numerical scale (e.g., a 15-point scale).

  • Sample Evaluation: Samples of this compound at different concentrations are presented to the panelists in a randomized and blind manner. Panelists evaluate the intensity of each attribute for both aroma (orthonasal) and flavor (retronasal and taste).

  • Data Analysis: The intensity ratings from the panelists are collected and analyzed using statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences in attributes across different concentrations. The results are often visualized using a spider web plot to represent the flavor profile.

Signaling Pathways

The perception of this compound is initiated by its interaction with specific receptors in the olfactory and gustatory systems, triggering a cascade of intracellular events that lead to a neural signal being sent to the brain.

Olfactory Signaling Pathway

The nutty and roasted aroma of this compound is detected by olfactory receptors located in the nasal cavity. While the specific receptor for this compound has not been definitively identified, research on related pyrazines suggests that the olfactory receptor OR5K1 is a key receptor for pyrazines with similar sensory descriptors. The binding of this compound to its receptor initiates a G-protein coupled signaling cascade.

Olfactory_Signaling_Pathway cluster_influx Odorant This compound OR Olfactory Receptor (e.g., OR5K1) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Ca_ion Ca²⁺ CNG_channel->Ca_ion Influx Na_ion Na⁺ CNG_channel->Na_ion Influx Depolarization Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers

Olfactory transduction cascade initiated by this compound.

Gustatory Signaling Pathway

The mechanism by which the "nutty" and "caramel" taste of this compound is perceived is less well understood than its olfaction. These taste characteristics do not fall into the five primary taste categories (sweet, sour, salty, bitter, and umami) for which the receptor mechanisms are well-established. It is hypothesized that the perception of these complex tastes may involve:

  • Interaction with yet-to-be-identified taste receptors.

  • Modulation of known taste receptors.

  • A complex integration of signals from multiple receptor types in the brain.

Further research is needed to elucidate the specific gustatory signaling pathways involved in the perception of this compound.

Conclusion

This compound is a vital flavor compound that contributes significantly to the desirable sensory profiles of many thermally processed foods. Its characteristic nutty, roasted, and caramellic notes are a result of its interaction with specific olfactory and likely gustatory receptors. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable sensory evaluation of this and other important flavor molecules. While the olfactory signaling pathway for pyrazines is becoming clearer, the precise mechanisms of its taste perception remain an active area of research. A deeper understanding of the sensory characteristics and perception of this compound will continue to be invaluable for the food industry in creating appealing products and for the broader scientific community in unraveling the complexities of flavor science.

References

Toxicological Profile of 2,3-Dimethylpyrazine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for 2,3-Dimethylpyrazine (CAS No. 5910-89-4), a heterocyclic aromatic compound commonly used as a flavoring agent in food products. The information presented herein is intended to support safety assessments and guide further research in the fields of toxicology and drug development.

Executive Summary

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for this compound and a structurally related compound, 2-ethyl-3,(5 or 6)-dimethylpyrazine.

Table 1: Acute and Subchronic Oral Toxicity of this compound

Study TypeSpeciesRouteEndpointValueKey FindingsReference(s)
Acute Oral ToxicityRatOralLD50613 mg/kg bwN/A[1]
90-Day Repeated Dose Oral ToxicityRatOral--Mucosal membrane hyperplasia in the large intestine (colon).[2]

Table 2: Subchronic Oral Toxicity of 2-ethyl-3,(5 or 6)-dimethylpyrazine (A Structurally Related Compound)

Study TypeSpeciesRouteEndpointValueKey FindingsReference(s)
90-Day Repeated Dose Oral ToxicityRatOralNOAEL12.5 mg/kg bw/day (both sexes)No effect level.[3]
90-Day Repeated Dose Oral ToxicityRatOralNOAEL17 mg/kg bw/day (male)No-observed-adverse-effect level.[3]
18 mg/kg bw/day (female)

Table 3: Genotoxicity of Pyrazine Derivatives

Assay TypeTest SystemCompoundResultReference(s)
Bacterial Reverse Mutation (Ames)Salmonella typhimuriumStructurally similar pyrazine derivativesNon-mutagenic[3]
In Vitro Chromosomal AberrationMammalian cellsStructurally similar pyrazine derivativesClastogenic
Overall Assessment-This compoundUnlikely to have genotoxicity relevant to human health

Experimental Protocols

The following sections detail the methodologies for key toxicological studies, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - LD50 Determination (Based on OECD Guideline 423)

The acute oral toxicity of this compound, expressed as the median lethal dose (LD50), is determined to assess the short-term lethal effects of a single high dose.

  • Test Animals: Healthy, young adult rats of a single sex (typically females as they are often more sensitive) are used.

  • Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle. They have access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is typically kept constant.

  • Dose Levels: A stepwise procedure is used, starting with a dose expected to cause some mortality. Based on the outcome (survival or death), the dose for the next group of animals is adjusted up or down.

  • Observation Period: Animals are observed for clinical signs of toxicity and mortality for at least 14 days after dosing. Observations are more frequent on the day of dosing.

  • Data Collection: Body weights are recorded weekly. All signs of toxicity, the time of onset, duration, and severity are recorded for each animal. A gross necropsy is performed on all animals at the end of the study.

  • Endpoint: The LD50 value is calculated based on the mortality data.

90-Day Repeated Dose Oral Toxicity Study (Based on OECD Guideline 408)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.

  • Test Animals: Young, healthy rats (typically Sprague-Dawley or Wistar strains) of both sexes are used.

  • Group Size: At least 10 males and 10 females per dose group.

  • Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce toxic effects but not mortality. The lowest dose should not induce any evidence of toxicity.

  • Dose Administration: The test substance is administered orally (e.g., by gavage or in the diet/drinking water) daily for 90 days.

  • Observations:

    • Clinical Signs: Daily observation for signs of toxicity.

    • Body Weight and Food/Water Consumption: Recorded weekly.

    • Ophthalmological Examination: Performed prior to the study and at termination.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of various parameters.

    • Urinalysis: Conducted at termination.

  • Pathology:

    • Gross Necropsy: A complete gross examination is performed on all animals.

    • Organ Weights: Key organs are weighed.

    • Histopathology: Microscopic examination of a comprehensive set of organs and tissues from the control and high-dose groups. Any target organs identified in the high-dose group are also examined in the lower dose groups.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This in vitro assay is used to detect gene mutations induced by a test substance.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) are used.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.

  • Procedure:

    • The tester strains are exposed to the test substance at various concentrations.

    • The bacteria are then plated on a minimal agar medium lacking the required amino acid.

    • The plates are incubated for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have mutated back to a prototrophic state and can now grow on the minimal medium) is counted for each concentration. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)

This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, Chinese Hamster Lung (CHL) cells, or human peripheral blood lymphocytes.

  • Metabolic Activation: The test is conducted with and without an S9 mix.

  • Procedure:

    • Cell cultures are exposed to the test substance at a minimum of three concentrations for a defined period.

    • A mitotic inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

    • Cells are harvested, fixed, and stained.

    • Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Data Analysis: The frequency of cells with chromosomal aberrations is determined for each concentration and compared to the negative control. A substance is considered clastogenic if it produces a statistically significant and dose-dependent increase in the frequency of aberrant cells.

In Vitro Mammalian Cell Micronucleus Test (Based on OECD Guideline 487)

This test detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).

  • Test System: Cultured mammalian cells, similar to the chromosomal aberration test.

  • Procedure:

    • Cells are exposed to the test substance with and without S9 mix.

    • A cytokinesis blocker (e.g., cytochalasin B) is often added to identify cells that have completed one cell division.

    • Cells are harvested and stained.

    • The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is scored.

  • Data Analysis: A substance is considered genotoxic if it induces a significant and dose-dependent increase in the frequency of micronucleated cells.

Potential Signaling Pathways and Experimental Workflows

While the specific signaling pathways affected by this compound toxicity are not definitively established, its structural similarity to compounds known to influence cell proliferation and cytoskeletal dynamics suggests potential involvement of pathways like the RAS-ERK and RhoA signaling cascades.

RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Pyrazine derivatives have been investigated as kinase inhibitors, suggesting a potential for interaction with components of this pathway.

RAS_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS (Inactive) RTK->RAS Activation RAS_active RAS (Active) RAF RAF RAS_active->RAF RAF_active RAF (Active) MEK MEK MEK_active MEK (Active) ERK ERK ERK_active ERK (Active) RAF_active->MEK MEK_active->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK_active->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation, Survival, Differentiation Gene_Expression->Cell_Proliferation

Figure 1: Simplified RAS/RAF/MEK/ERK signaling pathway.

RhoA Signaling Pathway

The RhoA signaling pathway is a key regulator of the actin cytoskeleton, cell polarity, and cell migration. Its involvement is plausible given the observation of mucosal hyperplasia, which involves changes in cell structure and proliferation.

RhoA_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Extracellular Signal Extracellular Signal GPCR G-Protein Coupled Receptor (GPCR) Extracellular Signal->GPCR RhoGEF RhoGEF GPCR->RhoGEF Activation RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK LIMK LIM Kinase ROCK->LIMK Actin_Stress_Fibers Actin Stress Fiber Formation ROCK->Actin_Stress_Fibers Myosin Light Chain Phosphorylation Cofilin Cofilin LIMK->Cofilin Phosphorylation Cofilin_P Cofilin-P (Inactive) Cofilin_P->Actin_Stress_Fibers Inhibition of Actin Depolymerization

Figure 2: Simplified RhoA signaling pathway leading to actin stress fiber formation.

Experimental Workflow for Genotoxicity Assessment

A standard battery of in vitro and in vivo tests is typically employed to assess the genotoxic potential of a substance.

Genotoxicity_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Follow-up (if in vitro is positive) cluster_evaluation Evaluation Ames Bacterial Reverse Mutation Assay (Ames) Hazard_ID Hazard Identification Ames->Hazard_ID Chrom_Aberration In Vitro Chromosomal Aberration Test Chrom_Aberration->Hazard_ID Micronucleus In Vitro Micronucleus Test Micronucleus->Hazard_ID InVivo_Micronucleus In Vivo Micronucleus Test (Rodent) Risk_Assessment Risk Assessment InVivo_Micronucleus->Risk_Assessment Hazard_ID->InVivo_Micronucleus Hazard_ID->Risk_Assessment Negative Result

References

An In-depth Technical Guide to the Biosynthesis of 2,3-Dimethylpyrazine in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are significant contributors to the aroma and flavor profiles of many fermented foods and beverages. Among them, 2,3-dimethylpyrazine imparts desirable nutty, roasted, and cocoa-like notes. The microbial biosynthesis of these compounds presents a sustainable and "natural" alternative to chemical synthesis, which often involves harsh conditions and toxic precursors. This guide provides a comprehensive overview of the known and proposed biosynthetic pathways for this compound in bacteria, with a primary focus on model organisms like Bacillus subtilis. It consolidates quantitative production data, details common experimental protocols for analysis, and visualizes the core metabolic pathways and workflows to facilitate further research and application in the food and pharmaceutical industries.

Introduction to Pyrazine Biosynthesis

Alkylpyrazines are widely found in nature and are key flavor components in foods processed by heating, such as roasted coffee and nuts, as well as in fermented products like natto (fermented soybeans) and baijiu.[1][2][3] While their formation was initially attributed primarily to Maillard reactions during thermal processing, there is substantial evidence for their biosynthesis by microorganisms under ambient conditions.[4][5] Bacteria, particularly species from the genus Bacillus, are proficient producers of a variety of alkylpyrazines, including this compound, 2,5-dimethylpyrazine, and 2,3,5,6-tetramethylpyrazine (TTMP).

Microbial synthesis offers an environmentally friendly pathway using renewable substrates, avoiding the high energy consumption and toxic waste associated with chemical methods. Understanding the specific enzymatic steps and precursor molecules is crucial for optimizing fermentation processes and for the metabolic engineering of strains to enhance the yield of desired pyrazines.

Core Biosynthetic Pathways of this compound

The biosynthesis of C-4 and C-5 α-dicarbonyl compounds, which are the direct precursors to pyrazines, is central to their formation. The primary pathway for this compound is believed to involve the condensation of two molecules of aminoacetone or, more commonly, the reaction between an α-aminoketone and an α-dicarbonyl. In bacteria, these precursors are derived from central carbon and amino acid metabolism.

Precursor Formation: The Role of Pyruvate and Acetoin

The biosynthesis of the carbon backbone for many pyrazines begins with pyruvate, a key intermediate of glycolysis.

  • Formation of α-Acetolactate: The enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), catalyzes the condensation of two pyruvate molecules to form α-acetolactate. This is a critical first step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) and also serves as a branch point for pyrazine synthesis.

  • Formation of Diacetyl and Acetoin: α-Acetolactate is an unstable compound that can be converted into two key pyrazine precursors:

    • Diacetyl (2,3-Butanedione): Through oxidative decarboxylation, α-acetolactate can be converted to diacetyl.

    • Acetoin (3-Hydroxy-2-butanone): Alternatively, the enzyme α-acetolactate decarboxylase converts α-acetolactate to acetoin. Acetoin can also be formed from diacetyl via the action of diacetyl reductase.

The Condensation Reaction

The final step in forming the pyrazine ring is the condensation of the α-dicarbonyl precursor (diacetyl) with an amino donor, typically ammonia or an amino acid, followed by oxidation.

  • Ammonia Condensation: Diacetyl reacts with two molecules of an ammonia donor (e.g., ammonium ions, NH₄⁺, derived from amino acid catabolism) to form an unstable dihydropyrazine intermediate.

  • Oxidation: This intermediate, 2,3-dimethyl-dihydropyrazine, spontaneously oxidizes to form the stable aromatic compound, this compound.

The proposed pathway is visualized in the diagram below.

G cluster_glycolysis Central Metabolism cluster_precursor Precursor Synthesis cluster_amino Amino Donor Source cluster_pyrazine Pyrazine Formation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Pyruvate_copy Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate Acetolactate Synthase (ALS) Diacetyl Diacetyl (2,3-Butanedione) alpha_Acetolactate->Diacetyl Oxidative Decarboxylation Acetoin Acetoin alpha_Acetolactate->Acetoin α-Acetolactate Decarboxylase Diacetyl->Acetoin Diacetyl Reductase Dihydropyrazine 2,3-Dimethyl- dihydropyrazine Diacetyl->Dihydropyrazine + 2 NH₃ AminoAcids Amino Acids (e.g., Threonine, Alanine) Ammonia Ammonia (NH₃) AminoAcids->Ammonia Catabolism Dimethylpyrazine This compound Dihydropyrazine->Dimethylpyrazine Spontaneous Oxidation

Caption: Proposed biosynthetic pathway of this compound from glucose.

Quantitative Data on this compound Production

Several studies have quantified the production of various alkylpyrazines by different bacterial strains. Bacillus subtilis, in particular, has been identified as a potent producer. The table below summarizes production data for this compound and other related pyrazines from selected B. subtilis strains isolated from natto.

Bacterial StrainThis compound (µg/L)2-Methylpyrazine (µg/L)2,6-Dimethylpyrazine (µg/L)2,5-Dimethylpyrazine (mg/L)2,3,5-Trimethylpyrazine (mg/L)2,3,5,6-Tetramethylpyrazine (mg/L)Reference
B. subtilis BcP4680.4 ± 38.6690.0 ± 40.51891.0 ± 150.10.653 ± 0.109Not DetectedNot Detected
B. subtilis BcP21Not specifiedNot specifiedNot specified4.5 ± 0.452.6 ± 4.1501.1 ± 35.2
B. subtilis BcP1>300>2001265.2 ± 121.20.178 ± 0.037Not DetectedNot Detected

Data presented as mean ± standard deviation where available.

These results highlight significant strain-dependent variation in pyrazine production profiles. For instance, the B. subtilis BcP4 strain is a strong producer of this compound, whereas the BcP21 strain is predisposed to producing more highly substituted pyrazines like 2,3,5,6-tetramethylpyrazine.

Key Experimental Protocols

The identification and quantification of volatile pyrazines from bacterial cultures require sensitive analytical techniques. The following sections detail common methodologies used in this field.

Bacterial Culture and Fermentation

This protocol is adapted from studies on pyrazine production by B. subtilis.

  • Strain Isolation and Propagation:

    • Isolate bacterial strains from a relevant source (e.g., fermented foods like natto) on a suitable agar medium.

    • Propagate pure colonies in a liquid medium (e.g., LB broth or a specialized fermentation medium) to generate sufficient biomass for inoculation.

  • Fermentation for Pyrazine Production:

    • Prepare a fermentation medium. A typical medium contains a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and potential precursors like L-threonine or acetoin.

    • Inoculate the sterile medium with a standardized amount of bacterial biomass (e.g., 2.5 mg per 100 mL).

    • Incubate the culture under controlled conditions. For B. subtilis, typical conditions are 28°C with shaking at 120 rpm for up to 12 days.

    • Collect samples aseptically at various time points for analysis. A sterile medium control should be run in parallel to distinguish biosynthesized pyrazines from those formed chemically during autoclaving.

Pyrazine Analysis by HS-SPME-GC-MS

Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like pyrazines.

  • Sample Preparation (HS-SPME):

    • Transfer a precise volume (e.g., 1.0 g or 5 mL) of the culture supernatant or whole broth into a 20 mL headspace vial.

    • Add an internal standard (e.g., methyl octanoate) for quantification.

    • Seal the vial and equilibrate it in a heated agitator (e.g., 60°C for 15 minutes).

    • Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 50 minutes) to adsorb the volatile analytes.

  • GC-MS Analysis:

    • Immediately insert the SPME fiber into the hot GC inlet (e.g., 250°C) to thermally desorb the analytes onto the analytical column.

    • Gas Chromatography: Separate the compounds on a capillary column (e.g., HP-5MS). A typical temperature program starts at 40°C, holds for 5 min, then ramps up to 230°C.

    • Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer scans a mass range (e.g., 35–400 m/z) to detect the fragments.

  • Identification and Quantification:

    • Identify this compound and other analytes by comparing their mass spectra and retention times to those of authentic standards and by matching spectra against a library (e.g., NIST).

    • Quantify the concentration of each pyrazine by comparing its peak area to the peak area of the internal standard and constructing a calibration curve with known standards.

The general workflow for this experimental procedure is illustrated below.

G A Bacterial Culture (Fermentation) B Sample Collection (Supernatant/Broth) A->B C HS-SPME (Volatile Extraction) B->C D GC-MS Analysis (Separation & Detection) C->D E Data Processing (Identification & Quantification) D->E F Results E->F

Caption: Standard experimental workflow for pyrazine analysis from cultures.

Regulation and Optimization

The production of pyrazines is influenced by various factors, including the availability of precursors, culture pH, temperature, and aeration. The expression of key enzymes like acetolactate synthase is tightly regulated within the cell as part of amino acid biosynthetic pathways. Optimization strategies often involve:

  • Precursor Feeding: Supplementing the culture medium with precursors like pyruvate, L-threonine, or acetoin can significantly boost pyrazine yields.

  • Process Parameter Control: Adjusting pH, temperature, and aeration can redirect metabolic flux towards the desired products.

  • Metabolic Engineering: Overexpression of key enzymes (e.g., acetolactate synthase) or deletion of competing pathway genes can enhance the precursor pool and increase final product concentration.

Conclusion and Future Outlook

The biosynthesis of this compound in bacteria is intrinsically linked to central metabolic pathways, particularly glycolysis and amino acid metabolism. While a definitive, universally applicable pathway remains an active area of research, the condensation of diacetyl and an ammonia source stands as the most plausible route. Significant variations in production capabilities among different bacterial strains, such as B. subtilis, suggest a rich potential for strain selection and optimization. Future research should focus on elucidating the specific enzymes involved in the final condensation and oxidation steps, understanding the regulatory networks that govern precursor supply, and applying metabolic engineering strategies to develop robust, high-yield microbial cell factories for the industrial production of natural flavor compounds.

References

2,3-Dimethylpyrazine: A Key Food Odorant - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethylpyrazine is a volatile heterocyclic organic compound that plays a pivotal role in the aroma profile of a wide array of thermally processed foods. Its characteristic nutty, roasted, and cocoa-like scent contributes significantly to the sensory experience of products such as coffee, roasted nuts, baked goods, and cocoa products. Formed primarily through the Maillard reaction between amino acids and reducing sugars during cooking, the concentration and perception of this compound are critical quality indicators in the food industry. Beyond its role as a flavor compound, emerging research indicates that this compound can elicit physiological responses in humans, influencing the autonomic nervous system and central nervous system activity. This technical guide provides a comprehensive overview of this compound, encompassing its chemical properties, biosynthesis, occurrence in foods, sensory perception, physiological effects, and detailed analytical methodologies.

Chemical Properties and Sensory Profile

This compound (C₆H₈N₂) is a substituted pyrazine with a distinct and potent aroma. Its sensory characteristics are highly valued in the food industry for imparting desirable roasted and nutty notes.

Table 1: Physicochemical and Sensory Properties of this compound

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 5910-89-4[1]
Molecular Formula C₆H₈N₂[1]
Molecular Weight 108.14 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Odor Description Nutty, cocoa, coffee, roasted, potato, meaty, caramel
Odor Threshold in Water 2,500 ppb (µg/L)

Occurrence in Food Products

This compound is naturally formed during the heating of food and is a key contributor to the aroma of many cooked products. Its concentration can vary significantly depending on the food matrix, processing conditions (temperature and time), and the precursors available for the Maillard reaction.

Table 2: Concentration of this compound in Various Food Products

Food ProductConcentration RangeReference(s)
Roasted Coffee Low concentrations, among the lowest of alkylpyrazines
Roasted Peanuts Present, but not the most abundant pyrazine
Cocoa Beans/Chocolate 2.74–15.11 mg/kg
Bread Crust 25.6 - 85.3 µg/kg (LOD-LOQ)
Roasted Macadamia Nuts Present and increases with roasting temperature
Roasted Almonds Contributes to nutty and roasty odors

Biosynthesis: The Maillard Reaction

The primary pathway for the formation of this compound in food is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures. The specific precursors for this compound are thought to be α-dicarbonyl compounds, such as diacetyl (2,3-butanedione), and amino acids like alanine.

The proposed mechanism involves the Strecker degradation of amino acids, leading to the formation of α-aminoketones. The condensation of two molecules of an α-aminoketone, followed by dehydration and oxidation, results in the formation of the pyrazine ring.

Maillard_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product reducing_sugar Reducing Sugar (e.g., Glucose) strecker_degradation Strecker Degradation reducing_sugar->strecker_degradation Heat amino_acid Amino Acid (e.g., Alanine) amino_acid->strecker_degradation Heat alpha_dicarbonyl α-Dicarbonyl (e.g., Diacetyl) strecker_degradation->alpha_dicarbonyl alpha_aminoketone α-Aminoketone strecker_degradation->alpha_aminoketone dihydropyrazine Dihydropyrazine Intermediate alpha_aminoketone->dihydropyrazine Condensation (x2) dimethylpyrazine This compound dihydropyrazine->dimethylpyrazine Oxidation

Caption: Formation of this compound via the Maillard Reaction.

Sensory Perception and Olfactory Pathway

The perception of this compound is initiated by its interaction with specific olfactory receptors in the nasal epithelium. The human olfactory receptor OR5K1 has been identified as a specialized receptor for pyrazines, including this compound. Activation of this G-protein coupled receptor (GPCR) triggers a downstream signaling cascade, leading to the perception of its characteristic aroma.

Olfactory_Signaling_Pathway odorant This compound or5k1 OR5K1 (GPCR) odorant->or5k1 Binding g_protein G-protein (Golf) or5k1->g_protein Activation ac Adenylyl Cyclase III g_protein->ac Activation camp cAMP atp ATP atp->camp Conversion cng Cyclic Nucleotide-Gated (CNG) Ion Channel camp->cng Binding depolarization Membrane Depolarization cng->depolarization Opening ca_na Ca²⁺ / Na⁺ Influx action_potential Action Potential to Brain depolarization->action_potential

Caption: Olfactory signaling cascade initiated by this compound.

Physiological Effects

Inhalation of this compound has been shown to modulate the autonomic and central nervous systems in humans. Studies have indicated that it can induce a state of physiological relaxation.

Upon inhalation, this compound has been observed to cause an increase in miosis rate and fingertip temperature, suggesting a dominance of the parasympathetic nervous system through the suppression of sympathetic activity. Furthermore, a decrease in the flicker frequency value and a reduction in oxyhemoglobin in the prefrontal cortex have been noted, corroborating its relaxing effect. While some pyrazines have been shown to affect mood, this compound did not demonstrate a significant effect on subjective mood states such as anger-hostility or tension-anxiety in one study.

Experimental Protocols

Extraction and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline for the analysis of this compound in food matrices. Optimization may be required for specific sample types.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Food Sample (e.g., Coffee, Peanuts) grinding Grinding/Homogenization sample->grinding extraction Headspace Solid-Phase Microextraction (HS-SPME) grinding->extraction gc_inlet GC Inlet (Desorption) extraction->gc_inlet fiber SPME Fiber (e.g., DVB/CAR/PDMS) fiber->extraction gc_column GC Column (e.g., SUPELCOWAX® 10) gc_inlet->gc_column ms_detector Mass Spectrometer (Detection) gc_column->ms_detector chromatogram Chromatogram Acquisition ms_detector->chromatogram identification Peak Identification (Mass Spectra Library) chromatogram->identification quantification Quantification (Internal Standard) identification->quantification

Caption: Workflow for the analysis of this compound by HS-SPME-GC-MS.

Table 3: Recommended GC-MS Parameters for this compound Analysis

ParameterRecommended SettingReference(s)
Extraction Method Headspace Solid-Phase Microextraction (HS-SPME)
SPME Fiber Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Extraction Conditions 65°C for 30 min
GC Column SUPELCOWAX® 10, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Oven Temperature Program 40°C (5 min), then ramp to 230°C at 4°C/min
Injection Mode Splitless
Inlet Temperature 270°C
MS Detector Ion trap or Quadrupole
Mass Scan Range m/z 30-350
Sensory Analysis: Odor Threshold Determination

The odor threshold is determined as the lowest concentration of a substance that can be detected by a human panel. A common method is the ascending forced-choice triangle test.

  • Panel Selection and Training: Select a panel of trained sensory assessors (typically 10-15 individuals) who have been screened for their olfactory acuity.

  • Sample Preparation: Prepare a series of dilutions of this compound in a neutral solvent (e.g., deionized water or mineral oil) in ascending order of concentration.

  • Test Procedure:

    • Present three samples to each panelist, two of which are blanks (solvent only) and one contains the diluted odorant.

    • The panelist's task is to identify the odd sample.

    • Start with a concentration below the expected threshold and increase the concentration in subsequent trials.

  • Data Analysis: The group's detection threshold is calculated as the geometric mean of the individual thresholds, which is the lowest concentration at which a panelist correctly identifies the odd sample in multiple trials.

In Vitro Olfactory Receptor Activation Assay

This protocol describes a method to measure the activation of the OR5K1 receptor by this compound in a heterologous cell system.

  • Cell Culture and Transfection:

    • Culture Hana3A cells (or a similar cell line) in appropriate media.

    • Co-transfect the cells with plasmids encoding the OR5K1 receptor, a G-protein (e.g., Gαolf), and a reporter gene (e.g., luciferase under the control of a cAMP response element).

  • Odorant Stimulation:

    • After a suitable incubation period to allow for protein expression, stimulate the transfected cells with various concentrations of this compound.

  • Signal Detection:

    • Measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

  • Data Analysis:

    • Plot the reporter signal as a function of the odorant concentration to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration).

Measurement of Autonomic Nervous System Response

This protocol outlines a general procedure to assess the physiological impact of this compound inhalation.

  • Participant Selection: Recruit healthy, non-smoking volunteers with a normal sense of smell.

  • Experimental Setup:

    • Conduct the experiment in a well-ventilated, odor-free room with controlled temperature and humidity.

    • Use an olfactometer to deliver controlled concentrations of this compound and a blank (clean air) to the participant's nostrils.

  • Physiological Monitoring:

    • Continuously record physiological parameters such as heart rate (electrocardiogram - ECG), skin conductance, and respiration rate using wearable sensors or standard physiological monitoring equipment.

  • Procedure:

    • Record baseline physiological data while the participant breathes clean air.

    • Present pulses of this compound odorant interspersed with periods of clean air.

    • Record physiological responses during and after odorant presentation.

  • Data Analysis:

    • Compare the physiological parameters during odorant exposure to the baseline levels to determine the effect of this compound on the autonomic nervous system.

Conclusion

This compound is a fundamentally important odorant that shapes the desirable sensory characteristics of many staple foods. Its formation through the Maillard reaction is a key area of study for food scientists aiming to optimize flavor development. Furthermore, the discovery of its specific olfactory receptor, OR5K1, has opened new avenues for understanding the molecular basis of olfaction. The emerging evidence of its physiological effects suggests that the role of such food odorants may extend beyond sensory perception to influence our well-being. The detailed methodologies provided in this guide offer a foundation for researchers and professionals to further investigate the multifaceted nature of this key food odorant.

References

An In-depth Technical Guide to 2,3-Dimethylpyrazine: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethylpyrazine is a naturally occurring heterocyclic aromatic compound that plays a significant role in the flavor and aroma of a wide variety of foods and beverages. It is also a molecule of growing interest in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this compound. It details the compound's natural occurrence, its formation through the Maillard reaction, and various chemical synthesis methodologies. The guide also summarizes key quantitative data, provides detailed experimental protocols for its synthesis and analysis, and explores its emerging role in biological signaling.

Introduction

This compound (C₆H₈N₂) is a member of the pyrazine family, a class of six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4.[1] It is characterized by a distinct nutty, roasted, and cocoa-like aroma, making it a key contributor to the sensory profile of many cooked foods.[2] Beyond its role as a flavor compound, this compound and its derivatives are being investigated for their potential applications in pharmaceuticals and as building blocks for functional materials.[3][4] This guide aims to provide a detailed technical resource for professionals interested in the chemistry and biological activity of this multifaceted molecule.

Discovery and History

The history of pyrazines dates back to the mid-19th century, with early chemists exploring nitrogen-containing heterocyclic compounds. While the first synthesis of a pyrazine derivative, tetraphenylpyrazine, was reported by Laurent in 1855, the specific discovery of this compound is less definitively documented in a single seminal publication. Its identification is closely tied to the study of food chemistry and the Maillard reaction in the 20th century.

Key milestones in the broader history of pyrazine synthesis that paved the way for understanding compounds like this compound include:

  • 1876: The Staedel–Rugheimer pyrazine synthesis. This method involved the reaction of 2-chloroacetophenone with ammonia to form an amino ketone, which then condensed and oxidized to a pyrazine.[2]

  • 1879: The Gutknecht pyrazine synthesis. This method is also based on the self-condensation of α-ketoamines.

The systematic study of food aromas, particularly those developed during roasting and cooking, led to the isolation and identification of numerous alkylpyrazines, including this compound. Its presence was confirmed in a wide array of thermally processed foods, establishing its importance as a key flavor compound.

Natural Occurrence and Formation

This compound is widespread in nature, primarily as a product of the Maillard reaction and Strecker degradation, which occur when amino acids and reducing sugars are heated together. This reaction is responsible for the browning and characteristic flavors of many cooked foods.

Table 1: Natural Occurrence of this compound in Various Foods

Food ProductConcentration RangeReference
Roasted Coffee82.1 - 211.6 mg/kg (total alkylpyrazines)
CocoaPresent
Roasted PeanutsPresent
Baked PotatoesPresent
Fried BaconPresent
Soy SaucePresent

The primary pathway for the formation of this compound in food is through the Maillard reaction. The key precursors are amino acids and α-dicarbonyl compounds, such as glyoxal and methylglyoxal, which are formed from the degradation of sugars. The proposed mechanism involves the condensation of two α-aminocarbonyl intermediates to form a dihydropyrazine, which is then oxidized to the stable aromatic pyrazine.

Maillard_Reaction_Pathway Reducing Sugar Reducing Sugar Amadori Product Amadori Product Reducing Sugar->Amadori Product Condensation Amino Acid Amino Acid Amino Acid->Amadori Product alpha-Aminocarbonyls alpha-Aminocarbonyls Amino Acid->alpha-Aminocarbonyls alpha-Dicarbonyls alpha-Dicarbonyls Amadori Product->alpha-Dicarbonyls Degradation alpha-Dicarbonyls->alpha-Aminocarbonyls Strecker Degradation Dihydropyrazine Dihydropyrazine alpha-Aminocarbonyls->Dihydropyrazine Condensation (x2) This compound This compound Dihydropyrazine->this compound Oxidation

Caption: Maillard reaction pathway for the formation of this compound.

Chemical Synthesis

Several synthetic routes have been developed for the production of this compound in a laboratory setting. A common and efficient method involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.

Synthesis from 2,3-Butanedione and Ethylenediamine

A widely used laboratory-scale synthesis involves the reaction of 2,3-butanedione (diacetyl) with ethylenediamine. The reaction proceeds through the formation of a dihydropyrazine intermediate, which is subsequently oxidized to this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product 2,3-Butanedione 2,3-Butanedione Condensation Condensation 2,3-Butanedione->Condensation Ethylenediamine Ethylenediamine Ethylenediamine->Condensation Dehydrogenation/Oxidation Dehydrogenation/Oxidation Condensation->Dehydrogenation/Oxidation Dihydropyrazine intermediate This compound This compound Dehydrogenation/Oxidation->this compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound from 2,3-Butanedione and Ethylenediamine

This protocol is adapted from a patented synthetic method.

Materials:

  • Ethylenediamine

  • 2,3-Butanedione (Diacetyl)

  • 95% Ethanol

  • Potassium hydroxide

  • Metal oxide catalyst (e.g., Manganese dioxide)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a reactor equipped with a stirrer, reflux condenser, and thermometer, add ethylenediamine and 95% ethanol.

  • Cool the mixture to 0°C with stirring.

  • Slowly add a solution of 2,3-butanedione dissolved in 95% ethanol to the cooled mixture while maintaining stirring.

  • After the addition is complete, heat the mixture to reflux for 30 minutes.

  • Cool the solution slightly and add potassium hydroxide and a metal oxide catalyst.

  • Heat the mixture to reflux again and maintain for 18 hours with continuous stirring.

  • After cooling, filter to remove the catalyst.

  • Distill the filtrate to recover the ethanol.

  • Extract the residue with diethyl ether.

  • Dry the ether extract over anhydrous sodium sulfate.

  • Filter the dried solution and distill under reduced pressure, collecting the fraction at 75-78°C.

  • Further fractional distillation can be performed to obtain highly pure this compound.

Physicochemical and Sensory Properties

This compound is a colorless to pale yellow liquid with a characteristic nutty and roasted aroma. Its physicochemical properties are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₈N₂
Molecular Weight108.14 g/mol
Boiling Point155-157 °C
Density~1.00 g/mL at 20°C
Refractive Index~1.507 at 20°C
SolubilitySoluble in water and organic solvents
CAS Number5910-89-4

The sensory properties of this compound are of great importance in the food industry. Its odor threshold is a key parameter in determining its impact on the flavor of a product.

Table 3: Sensory Properties of this compound

PropertyDescriptionReference
Odor DescriptionNutty, cocoa, coffee, roasted, potato-like
Odor Threshold in Water2,500 ppb

Analytical Methods

The primary analytical technique for the identification and quantification of this compound in various matrices is gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: Quantitative Analysis of this compound in Coffee by GC-MS

This protocol is a generalized procedure based on published methods.

Sample Preparation (Solid Phase Microextraction - SPME):

  • Weigh a known amount of finely ground coffee into a headspace vial.

  • Add a known amount of an internal standard (e.g., a deuterated pyrazine analog).

  • Seal the vial and incubate at a specific temperature (e.g., 60°C) for a set time to allow volatiles to equilibrate in the headspace.

  • Expose a SPME fiber to the headspace for a defined period to adsorb the volatile compounds.

GC-MS Analysis:

  • Gas Chromatograph:

    • Injector: Splitless mode, 250°C.

    • Column: A suitable capillary column for volatile compound analysis (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250°C) at a controlled rate.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Identification: Compare the mass spectrum and retention time of the analyte with that of a pure standard of this compound.

    • Quantification: Use the peak area ratio of the analyte to the internal standard and a calibration curve to determine the concentration.

Biological Activity and Signaling Pathways

Recent research has begun to explore the biological effects of this compound beyond its sensory properties. Studies have shown that inhalation of this compound can affect the autonomic nervous system in humans.

Specifically, exposure to the odor of this compound has been shown to increase parasympathetic nervous system activity, leading to physiological relaxation. This is evidenced by an increase in miosis rate and fingertip temperature, along with a decrease in oxyhemoglobin in the prefrontal cortex.

Biological_Signaling cluster_stimulus Stimulus cluster_system Affected System cluster_effects Physiological Effects Inhalation of this compound Inhalation of this compound Autonomic Nervous System Autonomic Nervous System Inhalation of this compound->Autonomic Nervous System Increased Parasympathetic Activity Increased Parasympathetic Activity Autonomic Nervous System->Increased Parasympathetic Activity Suppressed Sympathetic Activity Suppressed Sympathetic Activity Autonomic Nervous System->Suppressed Sympathetic Activity Physiological Relaxation Physiological Relaxation Increased Parasympathetic Activity->Physiological Relaxation Suppressed Sympathetic Activity->Physiological Relaxation

Caption: Effect of this compound on the Autonomic Nervous System.

The precise molecular mechanisms underlying these effects are still under investigation. However, it is hypothesized that olfactory receptors in the nasal cavity detect the this compound molecules, initiating a signaling cascade that is transmitted to the central nervous system, ultimately modulating the balance of the autonomic nervous system. Further research is needed to identify the specific receptors and downstream signaling pathways involved.

Applications

The primary application of this compound is as a flavoring agent in the food and beverage industry. Its nutty and roasted notes are used to enhance the flavor of a wide range of products, including baked goods, confectionery, savory snacks, and beverages.

Beyond its use as a flavorant, the pyrazine ring is a scaffold of interest in medicinal chemistry. Pyrazine derivatives have been shown to possess a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While this compound itself is not currently used as a therapeutic agent, it serves as a valuable starting material for the synthesis of more complex, biologically active molecules.

Conclusion

This compound is a molecule with a rich history intertwined with the development of food chemistry. From its origins as a key component of the Maillard reaction to its industrial production as a vital flavoring agent, its importance is well-established. Emerging research into its biological effects on the human nervous system opens up new avenues for investigation and potential applications in areas such as aromatherapy and functional foods. This technical guide provides a solid foundation for researchers and professionals seeking to understand and utilize the unique properties of this compound. Further exploration of its molecular signaling pathways and potential therapeutic applications will undoubtedly continue to be a fruitful area of scientific inquiry.

References

Spectroscopic Analysis of 2,3-Dimethylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the spectroscopic data for 2,3-dimethylpyrazine, a key aroma compound found in various foods and a significant molecule in chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural characterization of this molecule.

Molecular Structure

This compound (C₆H₈N₂) is a heterocyclic aromatic compound with the following structure:

IUPAC Name: this compound[1] Molecular Formula: C₆H₈N₂[1] Molecular Weight: 108.14 g/mol [2] CAS Number: 5910-89-4[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) [ppm]MultiplicityAssignment
8.27SingletPyrazine ring C-H
2.54SingletMethyl group (-CH₃)
2.53SingletMethyl group (-CH₃)
Solvent: CDCl₃, Frequency: 400 MHz[2]

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) [ppm]Assignment
152.62Pyrazine ring C-N
141.33Pyrazine ring C-H
21.97Methyl group (-CH₃)
Solvent: CDCl₃, Frequency: 22.53 MHz

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 3: Electron Ionization Mass Spectrometry (EI-MS) Data for this compound

m/zRelative Intensity (%)Assignment
10873.23[M]⁺ (Molecular Ion)
6799.99Fragment Ion
4240.10Fragment Ion
4137.01Fragment Ion
10920.58[M+H]⁺
Source: GC-MS, Electron Ionization (EI)

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The data below is based on a gas-phase spectrum.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2900MediumC-H stretch (aromatic & alkyl)
~1600-1450StrongC=N and C=C stretching (ring)
~1450-1350MediumC-H bend (alkyl)
~1200-1000StrongC-N stretching
Below 900VariableRing bending modes
Note: This is a generalized interpretation of the expected IR spectrum. Specific peak values can be found in the NIST Gas-Phase Infrared Database.

Experimental Protocols

The following are generalized methodologies for the spectroscopic techniques cited.

  • Sample Preparation: A small quantity (typically 5-25 mg) of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The solution is transferred to a 5 mm NMR tube.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters are set, including the number of scans, relaxation delay, and pulse width.

  • Data Acquisition: The ¹H NMR spectrum is typically acquired first, followed by the ¹³C NMR spectrum. For ¹³C, a larger number of scans is usually required due to the lower natural abundance of the isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Separation: A small volume (e.g., 1 µL) of the sample is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase.

  • Ionization: As this compound elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating a mass spectrum.

  • Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained neat. A common technique is Attenuated Total Reflectance (ATR), where a drop of the liquid is placed directly onto the ATR crystal. Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., KBr or NaCl).

  • Background Spectrum: A background spectrum of the empty instrument (or with the clean ATR crystal) is recorded to account for atmospheric CO₂ and H₂O, as well as any instrument-specific signals.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the interference pattern of the infrared light (interferogram).

  • Data Processing: The interferogram is converted into a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform. The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the structural elucidation of a chemical compound using multiple spectroscopic techniques.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_ir IR Analysis cluster_analysis Data Interpretation Sample This compound Sample NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep MS_Prep Dilute in Solvent Sample->MS_Prep IR_Prep Prepare Neat Sample (ATR) Sample->IR_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Data Chemical Shifts & Coupling Constants NMR_Acq->NMR_Data Analysis Combine & Analyze Data NMR_Data->Analysis MS_Acq GC Separation & EI Ionization MS_Prep->MS_Acq MS_Data Mass-to-Charge Ratios & Fragmentation Pattern MS_Acq->MS_Data MS_Data->Analysis IR_Acq Acquire FTIR Spectrum IR_Prep->IR_Acq IR_Data Vibrational Frequencies (Functional Groups) IR_Acq->IR_Data IR_Data->Analysis Structure Structure Elucidation of This compound Analysis->Structure

References

Methodological & Application

GC-MS method for 2,3-Dimethylpyrazine quantification

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of 2,3-Dimethylpyrazine using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a significant heterocyclic aromatic compound found in a variety of food products, contributing to their characteristic roasted, nutty, and baked aromas.[1][2][3] Its presence and concentration are critical quality indicators in the food and beverage industry. Beyond flavor and fragrance, pyrazine derivatives are also explored in pharmaceutical research.[4] Accurate and sensitive quantification of this compound is therefore essential for quality control, process optimization, and research and development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[5] This application note provides detailed protocols for the quantification of this compound in various matrices using GC-MS, including sample preparation and instrument parameters.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. Two common and effective methods are presented here: Headspace Solid-Phase Microextraction (HS-SPME) for liquid and solid samples, and Liquid-Liquid Extraction (LLE) for liquid samples.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the extraction of volatile compounds from solid or liquid samples and is favored for its simplicity and for being solvent-free.

  • Apparatus and Materials:

    • Headspace vials (20 mL) with magnetic crimp caps

    • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • Heating block or water bath with agitation

    • Internal Standard (IS) solution (e.g., 2,4,6-trimethylpyridine in methanol, 10 µg/mL)

  • Procedure:

    • Weigh 1-5 g of the homogenized solid sample or pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Spike the sample with a known amount of internal standard solution.

    • Immediately seal the vial with a magnetic crimp cap.

    • Place the vial in a heating block or water bath set to a specific temperature (e.g., 60-80°C) and allow it to equilibrate for a set time (e.g., 15-30 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

    • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption and analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method suitable for liquid samples.

  • Apparatus and Materials:

    • Separatory funnel (50 mL)

    • Extraction solvent (e.g., Dichloromethane, HPLC grade)

    • Anhydrous sodium sulfate

    • Conical centrifuge tubes (15 mL)

    • Nitrogen evaporator

    • Internal Standard (IS) solution (e.g., 2,4,6-trimethylpyridine in methanol, 10 µg/mL)

  • Procedure:

    • Pipette 10 mL of the liquid sample into a 50 mL separatory funnel.

    • Spike the sample with a known amount of internal standard solution.

    • Add 10 mL of dichloromethane to the separatory funnel.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction two more times with 10 mL of fresh dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Transfer the dried extract to a conical tube and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.

    • Transfer the concentrated extract to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for specific instruments and applications.

  • Gas Chromatograph (GC) System:

    • Column: DB-WAX (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column. Non-polar columns like DB-1 or ZB-5MS can also be used.

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless (for trace analysis) or Split (e.g., 10:1)

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 3 minutes

      • Ramp 1: 5°C/min to 120°C

      • Ramp 2: 7°C/min to 230°C, hold for 10 minutes

  • Mass Spectrometer (MS) System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 250°C

    • Acquisition Mode:

      • Full Scan: For qualitative analysis and identification, scan range m/z 40-200.

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the following ions for this compound (quantifier ion is in bold): 108 , 67, 42. For the internal standard (e.g., 2,4,6-trimethylpyridine), monitor appropriate ions.

    • Quadrupole Temperature: 150°C

Data Presentation

Quantitative data from various studies on pyrazine quantification using GC-MS are summarized in the table below to provide a comparative overview of method performance.

ParameterThis compoundMethodMatrixReference
Linearity (r²) >0.99GC-MS (SIM)Aqueous Solution
LOD 0.83 ng/mLHS-SPME-GC-MSDrinking Water
LOQ 2.5 ng/mLHS-SPME-GC-MSDrinking Water
Recovery 80-120%QuEChERS-GC-MS/MSFood
Intra-day Precision (RSD) 5%GC-MS (MRM)Aqueous Solution
Inter-day Precision (RSD) 11%GC-MS (MRM)Aqueous Solution

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Solid or Liquid) Homogenization Homogenization (if solid) Spiking Internal Standard Spiking Extraction Extraction (HS-SPME or LLE) Concentration Concentration (LLE only) GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation Ionization Electron Ionization (EI) Detection Mass Detection (Scan or SIM) Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Generation Quantification Quantification Reporting Reporting

Caption: Experimental workflow for this compound quantification.

Conclusion

The GC-MS methods detailed in this application note provide a robust and sensitive approach for the quantification of this compound. The choice of sample preparation, either HS-SPME or LLE, should be tailored to the specific sample matrix and analytical requirements. Proper method validation, including the assessment of linearity, LOD, LOQ, precision, and accuracy, is crucial for ensuring reliable and defensible results. The provided protocols and performance data serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of this important pyrazine compound.

References

Application Note: Analysis of 2,3-Dimethylpyrazine using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the analysis of 2,3-dimethylpyrazine in various matrices using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography (GC). This compound is a significant volatile compound contributing to the aroma and flavor profiles of many food products and can also be an indicator of quality. SPME offers a simple, solvent-free, and efficient sample preparation technique for the extraction and concentration of this analyte prior to GC analysis. This document provides optimized SPME parameters, experimental protocols, and expected quantitative performance data to guide researchers, scientists, and drug development professionals in their analytical workflows.

Introduction

This compound is a member of the pyrazine family of compounds, which are known for their roasted, nutty, and cocoa-like aromas. It is formed during the Maillard reaction and is a key flavor component in foods such as coffee, cocoa, and baked goods. Accurate and sensitive quantification of this compound is crucial for quality control, flavor profiling, and research in food science. Traditional extraction methods can be time-consuming and require significant amounts of organic solvents. Headspace Solid-Phase Microextraction (HS-SPME) is a powerful alternative that combines sampling and pre-concentration into a single step, reducing sample handling and analysis time.

Advantages of SPME for this compound Analysis

  • Solvent-Free: SPME is an environmentally friendly technique that eliminates the need for organic solvents for extraction.

  • High Sensitivity: The pre-concentration of analytes onto the SPME fiber allows for low detection limits.

  • Simplicity and Automation: The SPME procedure is straightforward and can be easily automated for high-throughput analysis.

  • Versatility: The method can be adapted for the analysis of this compound in a wide range of sample matrices, including solids, liquids, and headspace.

Experimental

Materials and Reagents
  • This compound standard

  • Sodium chloride (NaCl)

  • Deionized water

  • Sample matrix (e.g., cocoa liquor, yeast extract, edible oil)

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or 65 µm Carbowax/Divinylbenzene (CW/DVB))

  • 20 mL headspace vials with PTFE/silicone septa

Instrumentation
  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • SPME-compatible GC inlet

  • Heated agitator or water bath

Optimized SPME Method

The selection of SPME fiber and optimization of extraction parameters are critical for achieving high sensitivity and accuracy.

SPME Fiber Selection

Several fiber coatings have been shown to be effective for the extraction of pyrazines. The choice of fiber depends on the specific application and matrix.

  • 50/30 µm DVB/CAR/PDMS: This triple-coated fiber is highly effective for the extraction of a broad range of volatile and semi-volatile compounds, including pyrazines, from the headspace.[1][2] It is a recommended starting point for method development.

  • 65 µm Carbowax/Divinylbenzene (CW/DVB): This fiber has demonstrated high extraction efficiency for alkylpyrazines in cocoa samples.[3]

Headspace SPME Protocol
  • Sample Preparation:

    • For liquid samples, place a known volume (e.g., 5 mL) into a 20 mL headspace vial.

    • For solid samples, weigh a known amount (e.g., 1-2 g) into a 20 mL headspace vial and add a small volume of deionized water or a saturated NaCl solution to create a slurry.[3] The addition of NaCl can significantly increase the extraction efficiency by enhancing the release of volatile compounds from the sample matrix.[3]

  • Equilibration: Seal the vial and place it in a heated agitator or water bath. Allow the sample to equilibrate at a set temperature (e.g., 60-80°C) for a specific time (e.g., 15-20 minutes) with agitation. This step allows the volatile compounds, including this compound, to partition into the headspace.

  • Extraction: Introduce the SPME fiber into the headspace of the vial, ensuring it does not touch the sample. Expose the fiber to the headspace for a defined period (e.g., 30-50 minutes) at the same temperature as equilibration.

  • Desorption: After extraction, retract the fiber and immediately insert it into the hot GC inlet for thermal desorption (e.g., 250°C for 2-5 minutes). The desorbed analytes are then transferred to the GC column for separation and detection.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of pyrazines, including this compound, using SPME-GC methods.

ParameterValueMatrixReference
Limit of Detection (LOD) 2 - 60 ng/gEdible Oil
Limit of Quantitation (LOQ) 6 - 180 ng/gEdible Oil
Intra-day RSD < 16%Edible Oil
Inter-day RSD < 16%Edible Oil
Mean Recovery 91.6 - 109.2%Rapeseed Oil

Experimental Workflow Diagram

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC Analysis Sample Sample Matrix (e.g., Cocoa, Yeast Extract, Oil) Vial Place Sample in 20 mL Headspace Vial Sample->Vial NaCl Add Saturated NaCl Solution (Optional) Vial->NaCl Equilibrate Equilibrate Sample (e.g., 60-80°C, 15-20 min) NaCl->Equilibrate Expose Expose SPME Fiber to Headspace (e.g., 30-50 min) Equilibrate->Expose Desorb Thermal Desorption in GC Inlet (e.g., 250°C) Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect Detection (MS or FID) Separate->Detect Data Data Analysis and Quantification Detect->Data

Caption: Headspace SPME-GC workflow for this compound analysis.

Detailed Protocols

Protocol 1: HS-SPME-GC/MS Analysis of this compound in a Liquid Matrix

This protocol is suitable for samples such as beverages or aqueous extracts.

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial.

    • Immediately seal the vial with a PTFE/silicone septum cap.

  • SPME Conditions:

    • SPME Fiber: 50/30 µm DVB/CAR/PDMS.

    • Equilibration: Incubate the vial at 60°C for 15 minutes with agitation at 250 rpm.

    • Extraction: Expose the SPME fiber to the headspace for 45 minutes at 60°C with continued agitation.

  • GC/MS Conditions:

    • Injection Port: 250°C, splitless mode.

    • Desorption Time: 3 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 180°C at 5°C/min, then ramp to 240°C at 15°C/min and hold for 5 minutes.

    • MS Conditions: Electron ionization at 70 eV, scan range m/z 35-350.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound in a matrix similar to the sample.

    • An internal standard (e.g., a deuterated pyrazine) can be used for improved accuracy.

Logical Relationship Diagram

Logical_Relationship Analyte This compound Volatile organic compound Matrix Sample Matrix Food, Beverage, etc. SPME SPME Fiber DVB/CAR/PDMS or CW/DVB Matrix->SPME Extraction GC Gas Chromatography Separation SPME->GC Desorption & Injection Detector Detector MS or FID GC->Detector Detection Result Quantitative Result Concentration Detector->Result Quantification

Caption: Logical flow from analyte in matrix to quantitative result.

Conclusion

Solid-Phase Microextraction offers a highly efficient, sensitive, and solvent-free method for the analysis of this compound in a variety of matrices. By optimizing SPME parameters such as fiber coating, extraction time, and temperature, researchers can achieve reliable and reproducible quantitative results. The protocols and data presented in this application note provide a solid foundation for the development and implementation of SPME-based methods for this compound analysis in research and quality control laboratories.

References

Application Notes and Protocols for Microbial Fermentation of 2,3-Dimethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that contribute to the desirable nutty, roasted, and baked flavors in many food products.[1][2] Among them, 2,3-dimethylpyrazine is a significant flavor compound used in the food and fragrance industries.[2] Traditional production relies on chemical synthesis, which often requires high temperatures and can produce undesirable byproducts.[3] Microbial fermentation presents a sustainable and environmentally friendly alternative, utilizing renewable substrates under mild conditions to produce "natural" flavoring compounds.[1] Various microorganisms, particularly from the Bacillus genus, have been identified as producers of a range of alkylpyrazines, including this compound.

These application notes provide an overview of the biosynthetic pathway, key microbial strains, and detailed protocols for the fermentation and analysis of this compound.

Biosynthesis of this compound

The microbial biosynthesis of many alkylpyrazines, including 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine, originates from the amino acid L-threonine. The pathway for this compound is understood to follow a similar route. The key enzymatic step is the conversion of L-threonine to L-2-amino-acetoacetate, a reaction catalyzed by L-threonine-3-dehydrogenase (TDH). The unstable L-2-amino-acetoacetate then spontaneously decarboxylates to form the crucial intermediate, aminoacetone. Two molecules of aminoacetone can then condense and oxidize to form the stable 2,5-dimethylpyrazine ring. While the precise mechanism for the formation of the 2,3-isomer is less detailed in the literature, it is proposed to proceed through similar amino-carbonyl condensation reactions involving key intermediates derived from amino acid and carbohydrate metabolism.

biosynthesis_pathway cluster_enzymatic Enzymatic Step cluster_spontaneous Spontaneous & Condensation Steps Thr L-Threonine TDH L-Threonine Dehydrogenase (TDH) Thr->TDH AAA L-2-Amino-acetoacetate AA Aminoacetone AAA->AA Spontaneous Decarboxylation TDH->AAA DMP This compound AA->DMP Condensation & Oxidation Steps

Caption: Proposed biosynthetic pathway for dimethylpyrazines.

Key Production Strains

Several bacterial species have been identified for their ability to produce alkylpyrazines. Bacillus subtilis is a prominent producer, with specific strains isolated from fermented foods like natto demonstrating significant pyrazine biosynthesis capabilities. While many studies focus on tetramethylpyrazine or trimethylpyrazine, some strains have been shown to specifically produce this compound.

Table 1: Microbial Strains for Pyrazine Production

Microorganism Strain Key Pyrazine(s) Produced Reported Titer (µg/L) Reference
Bacillus subtilis BcP4 2-Methylpyrazine, This compound , 2,6-Dimethylpyrazine 690, 680 , 1891
Bacillus subtilis BcP21 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine, 2,3,5,6-Tetramethylpyrazine 4,500, 52,600, 501,100
Bacillus amyloliquefaciens LC-6 2,3,5-Trimethylpyrazine 0.446 mg/g (solid-state)
Bacillus licheniformis YC7/pHT01-BlTDH(N157A) 2,3,5-Trimethylpyrazine 44,520

| Corynebacterium glutamicum | Engineered ATCC13032 | 2,3,5,6-Tetramethylpyrazine | 3,560,000 | |

Application Note 1: Fermentation Protocol for this compound Production

This protocol provides a general framework for the lab-scale production of this compound using a suitable bacterial strain such as Bacillus subtilis. Optimization of specific parameters is recommended for new strains.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis A 1. Strain Revival & Inoculum Preparation B 2. Fermentation Medium Preparation C 3. Inoculation B->C D 4. Incubation under Controlled Conditions C->D E 5. Sample Collection & Cell Separation D->E F 6. Pyrazine Extraction E->F G 7. GC-MS Quantification F->G

Caption: General experimental workflow for microbial pyrazine production.

I. Materials and Reagents
  • Microorganism: Bacillus subtilis strain (e.g., BcP4)

  • Inoculum Medium: Luria-Bertani (LB) Broth

  • Fermentation Medium (example):

    • L-Threonine

    • D-Glucose

    • Yeast Extract

    • Peptone

    • (NH₄)₂SO₄

    • K₂HPO₄

    • KH₂PO₄

    • MgSO₄·7H₂O

    • Trace element solution

  • Reagents for Extraction: Dichloromethane or Ethyl Acetate

  • Internal Standard: e.g., 2-Ethylbutyric acid

II. Protocol
  • Inoculum Preparation:

    • Aseptically transfer a single colony of B. subtilis from an agar plate to a flask containing 5 mL of LB broth.

    • Incubate overnight at 37°C with shaking at 180-200 rpm.

    • Use this overnight culture as the seed inoculum.

  • Fermentation:

    • Prepare the fermentation medium in a larger flask (e.g., 100 mL medium in a 250 mL flask). Sterilize by autoclaving.

    • Inoculate the fermentation medium with the seed culture to a starting OD₆₀₀ of approximately 0.1.

    • Incubate the culture under optimized conditions. For Bacillus species, typical conditions are 37°C and 180-200 rpm for 48 to 96 hours.

    • If using an inducible promoter system for pathway enzymes, add the inducer (e.g., 1.0 mM IPTG) when the culture reaches an OD₆₀₀ of 0.6–0.8.

III. Optimization Parameters

Effective production of pyrazines is highly dependent on fermentation conditions. Key parameters to optimize include carbon and nitrogen sources, pH, temperature, and aeration.

Table 2: Example Optimized Fermentation Conditions for Pyrazine Production

Parameter Optimized Value Microorganism Target Pyrazine Reference
Temperature 37°C B. amyloliquefaciens 2,3,5-Trimethylpyrazine
pH 7.0 - 7.5 B. subtilis 2,3-Butanediol / Acetoin
Fermentation Time 4 days (96 hours) B. licheniformis 2,3,5-Trimethylpyrazine
Carbon Source 80 g/L Glucose C. glutamicum 2,3,5,6-Tetramethylpyrazine

| Nitrogen Source | 11.9 g/L Urea | C. glutamicum | 2,3,5,6-Tetramethylpyrazine | |

Application Note 2: Analytical Protocol for Quantification of this compound

Accurate quantification of volatile compounds like this compound is critical. The standard method is Gas Chromatography coupled with Mass Spectrometry (GC-MS), often preceded by headspace solid-phase microextraction (HS-SPME) for sample concentration and cleanup.

I. Sample Preparation (HS-SPME)
  • Transfer a known volume (e.g., 5 mL) of the fermentation broth supernatant into a headspace vial.

  • Add a known concentration of an internal standard (e.g., 2-ethylbutyric acid) to correct for extraction efficiency and injection variability.

  • Seal the vial tightly with a PTFE/silicone septum cap.

  • Incubate the vial in a water bath or autosampler agitator at a controlled temperature (e.g., 60°C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

  • Expose the SPME fiber to the headspace for a defined adsorption time (e.g., 30 minutes) to trap the analytes.

II. GC-MS Analysis
  • Immediately after adsorption, desorb the SPME fiber in the hot GC inlet (e.g., 230°C).

  • Separate the volatile compounds on a suitable capillary column, such as a DB-WAX column (e.g., 60 m × 0.25 mm, 0.25 µm film thickness).

  • Use a temperature program to elute the compounds based on their boiling points and polarity.

  • Detect and identify the compounds using a mass spectrometer, typically operating in electron ionization (EI) mode and scanning a mass range of m/z 20-500.

  • Quantify this compound by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with pure standards.

Table 3: Example GC-MS Analytical Parameters

Parameter Condition Reference
GC Column DB-WAX (60 m × 250 µm, 0.25 µm)
Inlet Temperature 230°C
Oven Program Initial: 40°C (hold 3 min)
Ramp 1: 5°C/min to 120°C
Ramp 2: 7°C/min to 230°C (hold 10 min)
MS Ion Source Temp. 230°C
Electron Energy 70 eV

| Scan Range | m/z 20-500 | |

References

2,3-Dimethylpyrazine as a Biomarker for Food Processing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylpyrazine is a volatile organic compound belonging to the pyrazine family, known for contributing to the characteristic nutty, roasted, and cocoa-like aromas in a variety of thermally processed foods. Its formation is intrinsically linked to the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during cooking and processing.[1][2] The concentration of this compound can serve as a valuable biomarker to assess the extent of thermal processing, monitor flavor development, and ensure product consistency in the food industry. This document provides detailed application notes and protocols for the analysis of this compound in food matrices.

Data Presentation

The concentration of this compound is highly dependent on the food matrix, processing temperature, and duration. The following tables summarize quantitative data from various studies on thermally processed foods.

Table 1: Concentration of this compound in Roasted Cocoa Beans

Roasting Temperature (°C)Roasting Time (min)This compound Concentration (ppb)Reference
12020Not specified, but lower than at 140°C[3]
14040Not specified, but higher than at 120°C[3]
110-16015-40Concentrations increased with temperature
125-13547-55Concentrations increased with higher roasting temperatures

Table 2: Concentration of this compound in Roasted Peanuts

Roasting ConditionThis compound Concentration (µg/kg)Reference
Pan-roasted peanut meal69
Roasted Florunner peanutsRemained constant during storage

Table 3: Concentration of this compound in Bread Crust

Bread TypeThis compound Concentration (µg/kg)Reference
Intermediate Wheatgrass Bread Crust< 1
Whole Wheat Bread CrustNot specified, but higher than IWG

Signaling Pathways and Logical Relationships

The primary formation pathway of this compound in food is the Maillard reaction. A simplified representation of this complex series of reactions leading to pyrazine formation is illustrated below.

Maillard_Reaction cluster_reactants Reactants cluster_intermediates Intermediate Stages cluster_products Products Reducing Sugars Reducing Sugars Schiff Base Formation Schiff Base Formation Reducing Sugars->Schiff Base Formation Condensation Amino Acids Amino Acids Amino Acids->Schiff Base Formation Amadori/Heyns Rearrangement Amadori/Heyns Rearrangement Schiff Base Formation->Amadori/Heyns Rearrangement Strecker Degradation Strecker Degradation Amadori/Heyns Rearrangement->Strecker Degradation α-aminoketones α-aminoketones Strecker Degradation->α-aminoketones Dihydropyrazine Intermediate Dihydropyrazine Intermediate α-aminoketones->Dihydropyrazine Intermediate Condensation (2 molecules) This compound This compound Dihydropyrazine Intermediate->this compound Oxidation

Maillard reaction pathway to this compound.

Experimental Workflow

The analysis of this compound as a biomarker in food processing typically follows the workflow outlined below.

Biomarker_Workflow Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Volatile Extraction (HS-SPME) Volatile Extraction (HS-SPME) Sample Preparation->Volatile Extraction (HS-SPME) GC-MS Analysis GC-MS Analysis Volatile Extraction (HS-SPME)->GC-MS Analysis Data Acquisition Data Acquisition GC-MS Analysis->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Quantification Quantification Data Processing->Quantification Biomarker Correlation Biomarker Correlation Quantification->Biomarker Correlation

Workflow for this compound biomarker analysis.

Experimental Protocols

Protocol 1: Quantification of this compound in Roasted Cocoa Beans by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol is adapted from methodologies used for the analysis of pyrazines in cocoa products.

1. Materials and Equipment

  • Roasted cocoa beans

  • Grinder

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • SPME manual holder

  • Heating block or water bath

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • This compound standard

  • Internal standard (e.g., 4-Picoline)

  • Solvent for standard preparation (e.g., methanol)

2. Sample Preparation

  • Grind the roasted cocoa beans into a fine powder.

  • Accurately weigh 5 g of the ground cocoa powder into a 20 mL headspace vial.

  • Add a known amount of internal standard to the vial.

  • Immediately seal the vial with the screw cap containing the PTFE/silicone septum.

3. HS-SPME Procedure

  • Place the sealed vial in a heating block or water bath pre-heated to 60°C.

  • Allow the sample to equilibrate for 30 minutes.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C for extraction of the volatile compounds.

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for desorption.

4. GC-MS Parameters

  • Injector Temperature: 260°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Column: Rtx-5 (dimethylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 3 minutes

    • Ramp: 5°C/min to 180°C, hold for 3 minutes

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 30-350

5. Quantification

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard.

  • Quantify the concentration of this compound in the sample by comparing its peak area to that of the internal standard and using the calibration curve.

Protocol 2: Analysis of this compound in Roasted Peanuts by HS-SPME-GC-MS

This protocol is based on established methods for analyzing volatile compounds in peanut products.

1. Materials and Equipment

  • Roasted peanuts

  • Grinder

  • 40 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • SPME manual holder

  • Heating block

  • GC-MS system

  • This compound standard

  • Internal standard

2. Sample Preparation

  • Grind the roasted peanuts into a consistent meal.

  • Weigh 5 g of the peanut meal into a 40 mL headspace vial.

  • Add the internal standard.

  • Seal the vial tightly.

3. HS-SPME Procedure

  • Place the vial in a heating block at 65°C for 30 minutes for equilibration.

  • Expose the SPME fiber to the headspace for 30 minutes at 65°C.

  • Retract the fiber and inject it into the GC inlet.

4. GC-MS Parameters

  • Injector Temperature: 270°C

  • Injection Mode: Splitless (closed for 0.5 min)

  • Carrier Gas: Helium at a linear velocity of 30 cm/sec

  • Column: SUPELCOWAX® 10 (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes

    • Ramp: 4°C/min to 230°C

  • Detector: Ion trap mass spectrometer

  • Mass Range: m/z 30-350

5. Quantification

Follow the same quantification procedure as described in Protocol 1, using a calibration curve prepared with this compound standards.

Conclusion

The quantification of this compound serves as a reliable method for monitoring the thermal processing of various food products. The detailed protocols provided herein, utilizing HS-SPME-GC-MS, offer a sensitive and accurate approach for researchers and quality control professionals. The presented data and workflows provide a foundational understanding for the application of this compound as a key biomarker in food science and development.

References

Application Notes and Protocols for Neuroprotective Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing global health challenge. A key pathological feature of these conditions is the progressive loss of neurons, often linked to oxidative stress, neuroinflammation, and apoptosis. Emerging research has identified pyrazine derivatives as a promising class of neuroprotective agents. While the user's initial interest was in 2,3-dimethylpyrazine derivatives, the available scientific literature is more robust for the related compound, tetramethylpyrazine (TMP) and its derivatives. Tetramethylpyrazine, an alkaloid first isolated from the traditional Chinese herb Ligusticum wallichii, and its synthetically modified analogues have demonstrated significant therapeutic potential in various preclinical models of neurodegenerative disorders.[1][2][3]

These compounds exert their neuroprotective effects through multiple mechanisms, including the scavenging of free radicals, reduction of glutamate-induced excitotoxicity, and modulation of key signaling pathways involved in cell survival and inflammation.[1][2] This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of these pyrazine derivatives, with a focus on tetramethylpyrazine analogues T-006 and Tetramethylpyrazine Nitrone (TBN).

Featured Compounds

This document focuses on the application of two well-characterized tetramethylpyrazine derivatives:

  • T-006: A novel analog derived from the structural combination of tetramethylpyrazine and J147, a compound with known neuroprotective properties.

  • Tetramethylpyrazine Nitrone (TBN): A derivative of tetramethylpyrazine incorporating a nitrone moiety, which is a potent free-radical scavenger.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on the neuroprotective effects of T-006 and TBN.

Table 1: In Vitro Neuroprotective Effects of Tetramethylpyrazine Derivatives

CompoundCell LineNeurotoxin/InsultConcentration of DerivativeOutcome MeasureResultReference
T-006PC126-hydroxydopamine (6-OHDA)10 µMCell Viability (MTT assay)Increased to 62.6%
T-006PC126-hydroxydopamine (6-OHDA)30 µMCell Viability (MTT assay)Increased to 71.3%
TBNPrimary Cortical NeuronsOxygen-Glucose Deprivation (OGD)Not SpecifiedNeuronal Damage PreventionSignificant protection observed
TBNMPP+-induced midbrain neuronsMPP+30-300 µMCell SurvivalIncreased by 9.95% to 24.09%

Table 2: In Vivo Neuroprotective Effects of Tetramethylpyrazine Derivatives

CompoundAnimal ModelDisease ModelDosageOutcome MeasureResultReference
T-006APP/PS1 Transgenic MiceAlzheimer's DiseaseNot SpecifiedMemory ImpairmentSignificantly ameliorated
T-0066-OHDA-lesioned miceParkinson's DiseaseNot SpecifiedDopamine Levels in StriatumSignificantly increased
T-0066-OHDA-lesioned miceParkinson's DiseaseNot SpecifiedTyrosine Hydroxylase (TH)-positive neurons in SNpcSignificantly attenuated the loss
TBNMPTP-treated miceParkinson's Disease30 mg/kgStriatal Dopamine LevelsIncreased by 16.75%
TBNMPTP-treated miceParkinson's Disease30 mg/kgDopaminergic Neuron SurvivalIncreased by 27.12%
TBNPermanent middle cerebral artery occlusion (p-MCAo) ratsIschemic StrokeNot SpecifiedBrain InfarctionEffective in reducing infarction

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of tetramethylpyrazine derivatives are mediated through the modulation of several key signaling pathways. The diagrams below illustrate the proposed mechanisms of action for T-006 and TBN.

G cluster_0 Neuroprotective Mechanisms of T-006 and TBN cluster_pi3k PI3K/Akt Pathway cluster_nrf2 Nrf2/ARE Pathway cluster_apoptosis Apoptosis Regulation T006 T-006 / TBN PI3K PI3K T006->PI3K Activates Nrf2 Nrf2 T006->Nrf2 Activates Bcl2 Bcl-2 T006->Bcl2 Upregulates Bax Bax T006->Bax Downregulates NMDA NMDA Receptor T006->NMDA Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GSK3b GSK3β Akt->GSK3b Neuroprotection Neuroprotection mTOR->Neuroprotection Apoptosis Apoptosis GSK3b->Apoptosis ARE ARE Nrf2->ARE HO1 HO-1 ARE->HO1 NQO1 NQO1 ARE->NQO1 HO1->Neuroprotection NQO1->Neuroprotection Bcl2->Apoptosis Bax->Apoptosis Ca_influx Ca2+ Influx NMDA->Ca_influx ROS Reactive Oxygen Species (ROS) Ca_influx->ROS ROS->Apoptosis

Caption: Signaling pathways modulated by T-006 and TBN.

Experimental Protocols

This section provides detailed protocols for key experiments to assess the neuroprotective effects of pyrazine derivatives.

In Vitro Neuroprotection Assay using MTT

This protocol is designed to assess the ability of a pyrazine derivative to protect neuronal cells (e.g., SH-SY5Y or PC12) from a neurotoxin-induced cell death.

G cluster_workflow MTT Assay Workflow start Seed neuronal cells in a 96-well plate incubation1 Incubate for 24 hours start->incubation1 pretreatment Pre-treat cells with pyrazine derivative at various concentrations incubation1->pretreatment incubation2 Incubate for 1-2 hours pretreatment->incubation2 toxin Add neurotoxin (e.g., 6-OHDA, MPP+, H2O2) incubation2->toxin incubation3 Incubate for 24-48 hours toxin->incubation3 mtt_addition Add MTT solution to each well incubation3->mtt_addition incubation4 Incubate for 4 hours at 37°C mtt_addition->incubation4 solubilization Add solubilization solution (e.g., DMSO) incubation4->solubilization readout Measure absorbance at 570 nm solubilization->readout end Calculate cell viability readout->end

Caption: Workflow for the MTT-based neuroprotection assay.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin/streptomycin

  • 96-well cell culture plates

  • Pyrazine derivative stock solution (dissolved in DMSO)

  • Neurotoxin (e.g., 6-hydroxydopamine, MPP+, hydrogen peroxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Pre-treatment: After incubation, replace the medium with fresh medium containing various concentrations of the pyrazine derivative. Include a vehicle control (DMSO). Incubate for 1-2 hours.

  • Neurotoxin Challenge: Add the neurotoxin to the wells to induce cell death. The concentration of the neurotoxin should be predetermined to cause approximately 50% cell death.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells.

Western Blot Analysis of Nrf2 Activation

This protocol describes the detection of the nuclear translocation of Nrf2, a key indicator of the activation of the antioxidant response pathway.

Materials:

  • Neuronal cells treated with the pyrazine derivative

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Fractionation: Treat neuronal cells with the pyrazine derivative for the desired time. Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C. Also, probe for Lamin B1 (nuclear marker) and GAPDH (cytoplasmic marker) to ensure proper fractionation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the nuclear Nrf2 level to the Lamin B1 level. An increase in the nuclear Nrf2/Lamin B1 ratio indicates Nrf2 activation.

In Vivo 6-OHDA Rat Model of Parkinson's Disease

This protocol outlines the creation of a unilateral 6-hydroxydopamine (6-OHDA) lesion in the rat brain to model Parkinson's disease.

G cluster_workflow 6-OHDA Lesion Model Workflow start Anesthetize the rat stereotaxic Mount on a stereotaxic frame start->stereotaxic craniotomy Perform a craniotomy over the target area (e.g., medial forebrain bundle) stereotaxic->craniotomy injection Inject 6-OHDA solution using a Hamilton syringe craniotomy->injection suturing Suture the incision injection->suturing recovery Allow the animal to recover suturing->recovery treatment Administer pyrazine derivative or vehicle recovery->treatment behavioral Perform behavioral tests (e.g., apomorphine-induced rotation) treatment->behavioral euthanasia Euthanize the animal and collect brain tissue behavioral->euthanasia histology Perform immunohistochemistry for tyrosine hydroxylase euthanasia->histology end Analyze dopaminergic neuron loss histology->end

Caption: Workflow for the 6-OHDA rat model of Parkinson's disease.

Materials:

  • Adult male Sprague-Dawley or Wistar rats

  • Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)

  • Stereotaxic apparatus

  • Hamilton syringe

  • 6-hydroxydopamine hydrochloride solution (in saline with 0.02% ascorbic acid)

  • Surgical tools

  • Apomorphine solution

Procedure:

  • Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame.

  • Craniotomy: Expose the skull and drill a small hole at the coordinates corresponding to the medial forebrain bundle or substantia nigra.

  • 6-OHDA Injection: Slowly inject the 6-OHDA solution into the target brain region.

  • Post-operative Care: Suture the incision and provide post-operative care, including analgesics. Allow the animals to recover for at least one week.

  • Drug Treatment: Administer the pyrazine derivative or vehicle according to the experimental design (e.g., daily intraperitoneal injections).

  • Behavioral Testing: After a few weeks of lesioning and treatment, assess motor deficits using tests like the apomorphine-induced rotation test.

  • Tissue Collection and Analysis: At the end of the study, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde. Collect the brains for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.

Immunohistochemistry for Tyrosine Hydroxylase (TH)

This protocol is for the visualization and quantification of dopaminergic neurons in brain sections from the 6-OHDA model.

Materials:

  • Fixed, cryoprotected brain sections

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

  • Primary antibody: anti-Tyrosine Hydroxylase (TH)

  • Biotinylated secondary antibody

  • Avidin-Biotin Complex (ABC) reagent

  • DAB (3,3'-diaminobenzidine) substrate kit

  • Microscope slides

  • Mounting medium

Procedure:

  • Sectioning: Cut 30-40 µm thick coronal sections of the brain using a cryostat or vibratome.

  • Washing: Wash the free-floating sections in PBS.

  • Blocking: Incubate the sections in blocking solution for 1-2 hours at room temperature to block non-specific binding sites.

  • Primary Antibody Incubation: Incubate the sections with the anti-TH primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections in PBS and then incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.

  • ABC Incubation: Wash the sections and incubate with the ABC reagent for 1 hour.

  • Color Development: Wash the sections and visualize the TH-positive cells by incubating with the DAB substrate until the desired color intensity is reached.

  • Mounting and Imaging: Mount the sections onto microscope slides, dehydrate, and coverslip.

  • Quantification: Use stereological methods to count the number of TH-positive neurons in the substantia nigra pars compacta (SNc) of both the lesioned and non-lesioned hemispheres.

Conclusion

The application notes and protocols provided herein offer a comprehensive framework for investigating the neuroprotective effects of pyrazine derivatives, particularly tetramethylpyrazine analogues. The multi-target nature of these compounds, including their antioxidant, anti-inflammatory, and anti-apoptotic properties, makes them highly promising candidates for the development of novel therapeutics for neurodegenerative diseases. By utilizing the detailed methodologies and understanding the underlying signaling pathways, researchers can effectively evaluate and advance the development of this important class of neuroprotective agents.

References

2,3-Dimethylpyrazine: A Key Semiochemical in Insect Communication

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction: 2,3-Dimethylpyrazine is a volatile organic compound that plays a crucial role as a semiochemical in the chemical communication systems of various insect species. As a member of the alkylpyrazine family, it is involved in mediating a range of behaviors, including alarm signaling, trail-following, and aggregation. Understanding the biological activity and perception of this compound is of significant interest to researchers in chemical ecology, pest management, and neurobiology. These application notes provide an overview of its function and detailed protocols for its study.

Function in Insect Communication:

This compound and its structural relatives primarily function as:

  • Alarm Pheromones: In many ant species, such as the fire ant Solenopsis invicta, alkylpyrazines are released from the mandibular glands in response to a threat, triggering alarm and defensive behaviors in nestmates. The detection threshold for these compounds can be as low as 30 pg/ml.[1]

  • Trail Pheromones: Certain ant species, like Eutetramorium mocquerysi, utilize pyrazine derivatives as trail pheromones to guide nestmates to food sources.[2] These compounds are typically secreted from the poison gland.

  • Aggregation Pheromones: In some insects, pyrazines can act as aggregation cues, drawing individuals together for purposes such as mating or overwintering.

  • Kairomones: For some species, such as the phorid fly Pseudacteon tricuspis, a parasitoid of the fire ant, the alarm pheromones of its host act as kairomones, guiding the fly to its target.

Quantitative Data on Insect Responses

The behavioral and electrophysiological responses of insects to this compound and related compounds are dose-dependent. The following tables summarize quantitative data from various studies.

Table 1: Electrophysiological (EAG) Responses of Ants to Alkylpyrazines

Insect SpeciesCompoundDose (µg)Mean EAG Response (mV) ± SEReference
Solenopsis invicta2-Ethyl-3,5-dimethylpyrazine10~0.2[3][4]
100~0.6[3]
1000~1.2
Pseudacteon tricuspis2-Ethyl-3,6(or 5)-dimethylpyrazine0.1Significant response
This compound0.1Significant response

Table 2: Behavioral Responses of Insects to Alkylpyrazines

Insect SpeciesCompoundDoseBioassayObserved ResponseReference
Solenopsis invicta2-Ethyl-3,5-dimethylpyrazine1 ngBait AttractionSignificantly more ants attracted than control
100 ngBait AttractionRapid attraction, reaching saturation in 15 min
Drosophila melanogaster (larvae)2,5-Dimethylpyrazine10⁻² dilutionTwo-choice olfactometerStrong attraction
Lasius flavus2,6-Dimethyl-5-heptenol (DMH)1 ng/µlTrail Following3.5 median radii crossed (vs. 0.5 for control)

Signaling Pathway and Biosynthesis

Olfactory Signaling Pathway:

The perception of this compound begins with its detection by Olfactory Sensory Neurons (OSNs) located in sensilla on the insect's antennae. While specific olfactory receptors (ORs) for this compound are still being deorphanized in many species, studies in Drosophila have identified receptors like Or33b and Or59a that respond strongly to various pyrazines. The general pathway is as follows:

  • Binding: this compound molecules enter the sensilla through pores and bind to an OR on the dendritic membrane of an OSN.

  • Signal Transduction: This binding event activates the OR, leading to the opening of an ion channel and the generation of an electrical signal.

  • Neural Transmission: The electrical signal propagates along the axon of the OSN to the Antennal Lobe (AL) of the insect brain.

  • Glomerular Processing: Axons of OSNs expressing the same OR converge on specific spherical structures in the AL called glomeruli. The spatial pattern of activated glomeruli forms a representation of the odor.

  • Higher Brain Centers: Projection Neurons (PNs) then relay this information from the glomeruli to higher brain centers, such as the mushroom bodies and the lateral horn, where the information is further processed, leading to a behavioral response.

olfactory_pathway cluster_antenna Antenna cluster_brain Brain cluster_al Antennal Lobe cluster_higher_centers Higher Brain Centers Pyrazine This compound OR Olfactory Receptor (OR) on OSN Dendrite Pyrazine->OR Binding Glomerulus Glomerulus OR->Glomerulus Signal via OSN Axon MushroomBody Mushroom Bodies Glomerulus->MushroomBody Signal via PN LateralHorn Lateral Horn Glomerulus->LateralHorn Signal via PN Behavior Behavioral Response MushroomBody->Behavior Learning & Memory LateralHorn->Behavior Innate Behavior

Caption: Generalized olfactory signaling pathway for this compound. (Within 100 characters)

Biosynthesis of Alkylpyrazines:

Current evidence strongly suggests that in many insects, the production of alkylpyrazines is not carried out by the insect itself (de novo synthesis), but rather by symbiotic microorganisms residing in the insect's gut or glands.

  • Microbial Origin: Bacteria such as Serratia marcescens and Bacillus subtilis have been identified as producers of various alkylpyrazines, including 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine.

  • Biosynthetic Pathway (Microbial): In Bacillus subtilis, the biosynthesis of 2,5-dimethylpyrazine starts with L-threonine. L-threonine is converted to aminoacetone, which then undergoes a series of reactions to form the pyrazine ring. The proposed pathway for the formation of 2,5-dimethylpyrazine is initiated by the enzyme L-threonine-3-dehydrogenase.

biosynthesis_pathway L_Threonine L-Threonine Aminoacetoacetate L-2-Amino-acetoacetate L_Threonine->Aminoacetoacetate L-threonine-3-dehydrogenase Aminoacetone Aminoacetone Aminoacetoacetate->Aminoacetone Spontaneous Decarboxylation Dihydro_DMP 3,6-Dihydro-2,5-dimethylpyrazine Aminoacetone->Dihydro_DMP Condensation DMP 2,5-Dimethylpyrazine Dihydro_DMP->DMP Dehydrogenation

Caption: Proposed microbial biosynthesis pathway of 2,5-dimethylpyrazine. (Within 100 characters)

Experimental Protocols

Protocol 1: Collection of this compound from Insects using Solid-Phase Microextraction (SPME)

This protocol describes a non-lethal method for collecting volatile semiochemicals from living insects.

Materials:

  • SPME device with a suitable fiber coating (e.g., Carboxen/PDMS)

  • Glass vials with septa

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Heating block or water bath (optional)

Procedure:

  • Insect Preparation: Place one or more insects in a clean glass vial. Allow the insects to acclimate. For alarm pheromones, the insects may need to be agitated to induce release.

  • SPME Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions by heating it in the GC injection port.

  • Headspace Sampling: Pierce the septum of the vial with the SPME needle and expose the fiber to the headspace above the insect(s) for a defined period (e.g., 30-60 minutes). Avoid direct contact between the fiber and the insects. The vial can be gently heated (e.g., to 30°C) to increase the volatility of the compounds.

  • Sample Analysis: After the sampling period, retract the fiber into the needle, remove it from the vial, and immediately insert it into the injection port of the GC-MS for thermal desorption and analysis.

spme_workflow Insect Insect in Vial SPME Expose SPME Fiber to Headspace Insect->SPME Volatiles Adsorb GCMS GC-MS Analysis SPME->GCMS Thermal Desorption Data Data Acquisition & Compound Identification GCMS->Data

Caption: Workflow for SPME collection and analysis of insect volatiles. (Within 100 characters)

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines the general parameters for the analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms).

GC Parameters (Example):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium, constant flow (e.g., 1 mL/min)

  • Oven Program: Initial temperature of 40°C for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.

  • Transfer Line Temperature: 280°C

MS Parameters (Example):

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 35-350

Data Analysis:

  • Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard.

  • Quantification can be performed using an internal standard and constructing a calibration curve.

Protocol 3: Electroantennography (EAG) Assay for Insect Olfactory Response

EAG is used to measure the overall electrical response of an insect antenna to an odor stimulus.

Materials:

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Electrode holder

  • Amplifier and data acquisition system

  • Odor delivery system (puffing filtered air over a treated filter paper in a Pasteur pipette)

Procedure:

  • Antenna Preparation: Anesthetize an insect by cooling. Excise an antenna at its base and mount it between two glass capillary electrodes filled with a saline solution. One electrode is placed at the base (reference) and the other at the tip (recording).

  • Odor Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. A puff of air (e.g., 0.5 seconds) carrying the odorant (this compound diluted in a solvent on filter paper) is injected into the continuous airstream.

  • Data Recording: The change in electrical potential between the two electrodes is amplified and recorded. The amplitude of the negative voltage deflection is the EAG response.

  • Dose-Response: A range of concentrations of this compound should be tested to generate a dose-response curve.

Protocol 4: Behavioral Bioassay using a Two-Choice Olfactometer

This assay is used to determine the attractive or repellent effect of a compound on an insect.

Materials:

  • Y-tube or four-arm olfactometer

  • Airflow meter

  • Charcoal-filtered air source

  • Odor sources (e.g., filter paper treated with this compound in one arm and a solvent control in the other)

Procedure:

  • Setup: Connect the olfactometer to a regulated airflow system that provides a constant stream of clean, humidified air through each arm.

  • Odor Introduction: Place the odor source (this compound) in one arm and the control (solvent only) in the other.

  • Insect Introduction: Introduce a single insect at the downwind end of the olfactometer.

  • Observation: Record the time the insect spends in each arm and/or its first choice of arm within a set time period (e.g., 5-10 minutes).

  • Data Analysis: Analyze the data statistically (e.g., using a chi-square test or a preference index) to determine if there is a significant preference for the arm containing this compound.

behavioral_assay_workflow Setup Setup Olfactometer with Airflow Odor Introduce Odor Source (2,3-DMP vs. Control) Setup->Odor Insect Introduce Insect Odor->Insect Observe Observe & Record Insect's Choice Insect->Observe Analyze Statistical Analysis Observe->Analyze Result Determine Attraction or Repellency Analyze->Result

Caption: Workflow for a two-choice olfactometer behavioral assay. (Within 100 characters)

References

Application Notes and Protocols for the HPLC Analysis of 2,3-Dimethylpyrazine in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylpyrazine is a heterocyclic aromatic organic compound that contributes to the flavor and aroma profiles of a wide variety of roasted, toasted, and heated foods, including coffee and baked goods.[1] Beyond its role as a flavor component, this compound and its derivatives are of interest in pharmaceutical research due to their potential biological activities. Accurate and robust analytical methods are therefore essential for the quantification of this compound in diverse and complex matrices for quality control, stability testing, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) offers a powerful and versatile technique for the analysis of this compound. When coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors, HPLC provides the sensitivity and selectivity required for reliable quantification in challenging sample types such as food, beverages, and biological fluids. This document provides detailed application notes, experimental protocols, and performance data for the HPLC analysis of this compound in complex matrices.

Data Presentation

The following tables summarize quantitative data for the analysis of this compound and related pyrazines using liquid chromatography-based methods. This data provides a benchmark for the expected performance of these analytical techniques.

Table 1: HPLC and UPLC-MS/MS Performance for the Quantification of Pyrazines

AnalyteMatrixMethodColumnMobile PhaseLODLOQRecovery (%)Reference
This compoundBaijiu (Chinese liquor)UPLC-MS/MSNot Specified0.1% Formic acid in water/acetonitrileNot ReportedNot ReportedNot Reported[2]
Methylpyrazines (including this compound)Biological FluidsHPLC-UVSilica gelDichloromethane with 0.08% of 1.65 M ammonia solution and 0.5% methanol30 ng/mL50 ng/mLNot Reported[3]
Pyrazine DerivativesPharmaceutical IngredientsHPLC-UVC18 (4.6 x 150 mm, 5 µm)Water (with 0.1% formic acid) and acetonitrileNot ReportedNot ReportedNot Reported[4]
TetramethylpyrazineVinegarHPLC-UVZorbax SB-C18Aqueous mobile phase (1% acetic acid and 0.05% trifluoroacetic acid in water, pH 2.5)–(methanol) (45:55, v/v)0.033 µg/mLNot Reported101.1-106.9[5]

Table 2: Concentration of this compound in Various Food Matrices

MatrixConcentration RangeMethodReference
Soy Sauce Aroma Type BaijiuCorrelated with roasted aroma (sub-threshold)UPLC-MS/MS
CoffeeAmong the lowest concentrations of alkylpyrazinesGC-MS
Roasted Sesame SeedsComponent of aromaNot Specified
Cooked FoodsFormed during Maillard reactionNot Specified

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and reliable analytical results. The following protocols are representative for the analysis of this compound in different complex matrices.

Protocol 1: HPLC-UV Method for the Quantification of this compound in Food Matrices (e.g., Coffee, Baked Goods)

This protocol provides a general guideline for the quantitative analysis of this compound in food products using HPLC with UV detection.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • This compound reference standard

3. Sample Preparation (Liquid-Liquid Extraction):

  • For liquid samples (e.g., coffee), dilute an appropriate volume with water. For solid samples, homogenize a known weight with a suitable solvent (e.g., methanol/water mixture).

  • Adjust the pH of the sample to basic conditions (e.g., pH 10) using a suitable base like sodium hydroxide.

  • Extract the sample with a water-immiscible organic solvent such as dichloromethane or ethyl acetate. Perform the extraction three times for optimal recovery.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

4. Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of water (with 0.1% formic acid) and acetonitrile. A typical starting point is a 98:2 (v/v) mixture of the aqueous and organic phases.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

5. Method Validation:

  • Linearity: Prepare a series of calibration standards of this compound in the mobile phase. The concentration range should encompass the expected sample concentrations.

  • Precision and Accuracy: Assess by analyzing replicate samples of a known concentration and by performing recovery studies on spiked matrix samples.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Protocol 2: UPLC-MS/MS Method for the Quantification of this compound in Pharmaceutical Formulations

This protocol is suitable for the sensitive and selective quantification of this compound in pharmaceutical drug substances and products.

1. Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Analytical column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is a suitable starting point.

2. Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

3. Sample Preparation:

  • Accurately weigh the drug substance or powdered drug product.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

  • Vortex and/or sonicate to ensure complete dissolution.

  • Centrifuge the sample to remove any undissolved excipients.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

4. UPLC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program: A gradient program should be optimized to ensure good separation of this compound from other components. A typical gradient might start with a low percentage of Mobile Phase B, ramping up to a higher percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1-5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺ for this compound. At least two product ions should be selected for quantification and confirmation.

5. Method Validation:

  • Follow the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.

  • Parameters to be validated include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis sample Complex Matrix (Food, Pharmaceutical, Biological) extraction Extraction (LLE, SPE, or Direct Dilution) sample->extraction Homogenization/ Dilution cleanup Clean-up & Concentration extraction->cleanup Isolation of Analyte reconstitution Reconstitution in Mobile Phase cleanup->reconstitution Solvent Evaporation injection Injection into HPLC reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV or MS/MS) separation->detection data_analysis Data Acquisition & Processing detection->data_analysis

Caption: General experimental workflow for the HPLC analysis of this compound.

signaling_pathway cluster_matrix Matrix Type cluster_prep Recommended Sample Preparation cluster_detection Primary Detection Method food Food & Beverage lle Liquid-Liquid Extraction (LLE) food->lle High Complexity spe Solid-Phase Extraction (SPE) food->spe Moderate Complexity pharma Pharmaceutical dilute Direct Dilution & Filtration pharma->dilute Low Complexity bio Biological Fluid bio->spe High Complexity/Trace Levels uv HPLC-UV lle->uv msms UPLC-MS/MS spe->msms dilute->uv dilute->msms

Caption: Logical relationships for method selection in this compound analysis.

References

Application Notes & Protocol for the Isolation of 2,3-Dimethylpyrazine from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the isolation, identification, and quantification of 2,3-Dimethylpyrazine from natural sources, with a primary focus on fermented food products. This document outlines the necessary steps from sample preparation to final analysis using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a naturally occurring volatile organic compound belonging to the pyrazine family. These compounds are known for their characteristic nutty, roasted, and cocoa-like aromas and are significant contributors to the flavor profiles of many foods and beverages.[1] They are commonly formed during the Maillard reaction and fermentation processes.[2] Natural sources rich in this compound and other alkylpyrazines include fermented soybeans (natto), roasted peanuts, coffee, cocoa, and some aged cheeses.[3][4][5] Beyond its role as a flavor component, this compound is also of interest to the pharmaceutical industry for its potential biological activities.

This application note provides a comprehensive protocol for the isolation and analysis of this compound, primarily using fermented soybeans (natto) as an exemplary matrix. The described methodology can be adapted for other similar natural sources.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the natural source and the processing conditions (e.g., fermentation time, roasting temperature). The following table summarizes reported concentrations of this compound in various natural products.

Natural SourceConcentration/AmountAnalytical MethodReference
Fermented Soybeans (Natto, produced by Bacillus subtilis strain BcP4)680 µg/LHS-SPME-GC-MS
Roasted Peanuts (Variety FH1)1.922 (relative content)HS-SPME-GC-MS
Roasted Coffee BeansLow concentrations relative to other pyrazinesSIDA-GC-MS
Soy Sauce Aroma Type BaijiuPresent at sub-threshold concentrationsUPLC-MS/MS
Cocoa Beans (Alkaline)Increased content observedNot specified

Experimental Protocol: Isolation and Quantification of this compound from Fermented Soybeans (Natto)

This protocol details the use of Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.

3.1. Materials and Reagents

  • Fermented soybean (natto) sample

  • Sodium chloride (NaCl), analytical grade

  • Ultrapure water

  • This compound standard (≥99% purity)

  • Internal standard (e.g., 2-methyl-3-heptanone or a deuterated pyrazine standard)

  • Methanol or Ethanol, HPLC grade

  • SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad polarity range of volatiles.

  • 20 mL headspace vials with PTFE/silicone septa screw caps

  • Heating block or water bath with magnetic stirring capability

3.2. Instrumentation

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • SPME-compatible injection port

  • Analytical balance

3.3. Sample Preparation

  • Homogenize the fermented soybean sample to ensure uniformity.

  • Weigh 2.5 g of the homogenized sample into a 20 mL headspace vial.

  • Add 1.75 mL of ultrapure water to the vial.

  • Add 0.75 g of NaCl to the vial. Salting out helps to increase the volatility of the target analytes by increasing the ionic strength of the sample matrix.

  • If using an internal standard for quantification, spike the sample with a known concentration of the internal standard solution at this stage.

  • Immediately cap the vial tightly with a PTFE/silicone septum screw cap.

3.4. HS-SPME Procedure

  • Fiber Conditioning: Before the first use, condition the DVB/CAR/PDMS fiber according to the manufacturer's instructions, typically by heating it in the GC injection port at a high temperature (e.g., 270°C) for a specified time (e.g., 30-60 min).

  • Sample Incubation (Pre-equilibration): Place the sealed vial in a heating block or water bath set to 60°C. Allow the sample to equilibrate with stirring for 30 minutes. This step facilitates the release of volatile compounds into the headspace.

  • Extraction: After incubation, expose the conditioned SPME fiber to the headspace of the sample vial by piercing the septum. Do not allow the fiber to touch the sample matrix.

  • Extraction Time and Temperature: Maintain the extraction temperature at 60°C for 40 minutes. The optimal time and temperature may need to be determined empirically for different matrices.

  • Desorption: After extraction, immediately transfer the SPME fiber to the GC injection port for thermal desorption of the analytes onto the GC column.

3.5. GC-MS Analysis

  • Injector: Set the injector temperature to 250°C. The injection should be in splitless mode to maximize the transfer of analytes to the column. Desorption time is typically 5 minutes.

  • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A non-polar or medium-polar capillary column is suitable, for example, a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp 1: Increase to 150°C at a rate of 3°C/min.

    • Ramp 2: Increase to 230°C at a rate of 8°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Transfer line temperature: 250°C.

    • Ion source temperature: 230°C.

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass scan range: m/z 35-350.

3.6. Data Analysis and Quantification

  • Identification: Identify this compound in the sample chromatogram by comparing its mass spectrum and retention time with that of a pure standard. The mass spectrum of this compound will show a characteristic molecular ion peak at m/z 108 and fragmentation patterns.

  • Quantification: Prepare a calibration curve using standard solutions of this compound at different concentrations, each containing the same amount of internal standard as the samples. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the protocol for isolating and analyzing this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis sp1 Homogenize Natto Sample sp2 Weigh 2.5g into Vial sp1->sp2 sp3 Add 1.75mL Water & 0.75g NaCl sp2->sp3 sp4 Spike with Internal Standard sp3->sp4 sp5 Seal Vial sp4->sp5 hs1 Incubate at 60°C for 30 min sp5->hs1 hs2 Expose DVB/CAR/PDMS Fiber hs1->hs2 hs3 Extract at 60°C for 40 min hs2->hs3 gc1 Desorb in GC Inlet (250°C) hs3->gc1 gc2 Chromatographic Separation gc1->gc2 gc3 Mass Spectrometry Detection gc2->gc3 da1 Identify by Retention Time & Mass Spectrum gc3->da1 da2 Quantify using Calibration Curve da1->da2 end end da2->end Final Concentration

Caption: Workflow for the isolation and quantification of this compound.

Quality Control and Safety Precautions

  • Quality Control: Run a blank sample (containing only water and NaCl) to check for contaminants. Periodically run a standard sample to verify instrument performance and calibration.

  • Safety Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound is a flammable liquid and vapor. Ensure that the GC-MS is operated according to the manufacturer's safety guidelines.

References

Troubleshooting & Optimization

Technical Support Center: 2,3-Dimethylpyrazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of 2,3-Dimethylpyrazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound can be synthesized through several routes, including both chemical and biosynthetic methods.

  • Chemical Synthesis: A common and effective method involves the condensation of a 1,2-diamine (like ethylenediamine) with a 1,2-dicarbonyl compound (like diacetyl or 2,3-butanedione).[1][2] Another approach is the oxidative dehydrogenation of 2,3-dimethyl-5,6-dihydropyrazine, often using air as the oxidant in the presence of a metal hydroxide catalyst.[3]

  • Biosynthesis: Microorganisms such as Bacillus subtilis and Bacillus amyloliquefaciens can produce this compound through fermentation processes.[4] This method is considered an environmentally friendly alternative to chemical synthesis, though yields can be lower.

Q2: What is the Maillard reaction and how does it relate to pyrazine synthesis?

A2: The Maillard reaction is a non-enzymatic reaction between amino acids and reducing sugars that occurs upon heating. It is a key pathway for the formation of many flavor and aroma compounds, including pyrazines, in cooked foods.[5] In a laboratory or industrial setting, this reaction can be harnessed to produce pyrazines, but it often requires high temperatures (above 100°C) and can lead to a complex mixture of by-products.

Q3: Which factors are most critical for optimizing the yield of this compound?

A3: Several parameters are crucial for maximizing yield:

  • Reaction Temperature: Temperature control is vital. For the condensation of ethylenediamine and butanedione, the initial reaction is often cooled to 0°C, followed by refluxing. For oxidative dehydrogenation, temperatures between 50°C and 75°C are optimal. Excessively high temperatures can lead to the decomposition of reactants or products.

  • pH: The pH of the reaction mixture is critical, especially in condensation reactions. Acidic conditions can protonate the diamine, reducing its nucleophilicity, while strongly basic conditions might promote unwanted side reactions.

  • Catalyst: The choice and concentration of a catalyst can significantly impact the reaction. Metal oxides and hydroxides like potassium hydroxide are often used in chemical synthesis to drive the reaction to completion.

  • Reactant Concentration and Ratio: High concentrations of reactants can sometimes lead to the formation of oligomeric byproducts. Experimenting with the molar ratio of the diamine and dicarbonyl components can help optimize the yield.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through a series of extraction and distillation steps. After the reaction, the solvent (e.g., ethanol) is often removed by distillation. The residue can then be extracted with a solvent like diethyl ether. The extract is dried (e.g., with anhydrous sodium sulfate) and then purified by distillation under reduced pressure, collecting the fraction at the appropriate boiling point (e.g., 75-78°C under vacuum or 156-160°C at atmospheric pressure). For high-purity requirements, column chromatography can also be employed.

Troubleshooting Guide

Problem: Low Yield of this compound

Possible Cause Recommended Solution
Incomplete Reaction - Increase the reaction time or adjust the temperature. Monitor reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).- For syntheses involving an oxidation step (e.g., from a dihydropyrazine intermediate), ensure the oxidizing agent is active and added in sufficient quantity.
Suboptimal Reaction Conditions - pH: Optimize the pH of the reaction mixture. For condensation reactions, a neutral to slightly basic pH is often preferred to avoid deactivating the amine nucleophile or causing unwanted side reactions.- Temperature: Perform a temperature screen to find the optimal balance between reaction rate and product stability. High temperatures can sometimes degrade the product.
Side Reactions - Oligomerization: If oligomeric byproducts are suspected, especially in condensation reactions, try running the reaction at a lower concentration.- Byproduct Formation: Analyze the crude product to identify major byproducts. This can provide insight into competing reaction pathways and help in adjusting conditions to minimize them.
Poor Product Isolation/Purification - Inefficient Extraction: Ensure the pH of the aqueous layer is adjusted appropriately to ensure the pyrazine product is in its neutral, less water-soluble form before extraction with an organic solvent.- Distillation Issues: Use fractional distillation or vacuum distillation to separate the product from impurities with close boiling points. The boiling point of this compound is approximately 156°C.

Synthesis Pathways and Workflows

chemical_synthesis_pathway Reactant1 Ethylenediamine Intermediate 2,3-Dimethyl-5,6- dihydropyrazine Reactant1->Intermediate Condensation Reactant2 2,3-Butanedione (Diacetyl) Reactant2->Intermediate Oxidation Oxidation (e.g., Air, Metal Oxide) Intermediate->Oxidation Product This compound Oxidation->Product Dehydrogenation

Caption: Chemical synthesis of this compound via condensation and oxidation.

troubleshooting_workflow start Low Product Yield cause1 Incomplete Reaction? start->cause1 cause2 Suboptimal Conditions? start->cause2 cause3 Side Reactions Occurring? start->cause3 sol1 Increase Time / Temp Check Catalyst Activity cause1->sol1 Yes sol2 Optimize pH / Solvent Screen Temperatures cause2->sol2 Yes sol3 Lower Reactant Conc. Analyze Byproducts cause3->sol3 Yes

Caption: A logical workflow for troubleshooting low yields in pyrazine synthesis.

Experimental Protocols

Protocol 1: Synthesis from Ethylenediamine and 2,3-Butanedione

This method is adapted from a procedure described in patent CN105237485A.

Materials:

  • Ethylenediamine

  • 2,3-Butanedione (Diacetyl)

  • 95% Ethanol

  • Potassium Hydroxide

  • Metal Oxide Catalyst (e.g., CuO, MnO₂)

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • In a reactor equipped with a stirrer, reflux condenser, and thermometer, add ethylenediamine and 95% ethanol.

  • While stirring, cool the mixture to 0°C in an ice bath.

  • Prepare a solution of 2,3-butanedione in 95% ethanol. Add this solution dropwise to the cooled ethylenediamine mixture while maintaining stirring.

  • After the addition is complete, heat the mixture to reflux for 30 minutes.

  • Cool the solution slightly, then add an appropriate amount of potassium hydroxide and a metal oxide catalyst.

  • Heat the mixture to reflux again and maintain for 18 hours with continuous stirring.

  • After 18 hours, cool the reaction mixture and filter to remove the catalyst.

  • Distill the filtrate to recover the ethanol.

  • Extract the remaining residue with diethyl ether.

  • Dry the ether extract with anhydrous sodium sulfate.

  • Filter off the drying agent and distill the ether extract under reduced pressure, collecting the fraction that boils between 75°C and 78°C to obtain the final product.

Protocol 2: Oxidative Dehydrogenation of 2,3-Dimethyl-5,6-dihydropyrazine

This protocol is based on the method outlined in patent CN102002006B, which reports yields greater than 80%.

Materials:

  • 2,3-Dimethyl-5,6-dihydropyrazine

  • Ethanol (or other organic solvent)

  • Metal Hydroxide (e.g., Potassium Hydroxide or Sodium Hydroxide)

  • Air or Oxygen source

Procedure:

  • Dissolve 2,3-dimethyl-5,6-dihydropyrazine as the raw material in an organic solvent such as ethanol. A typical mass ratio is 1:7 to 1:10 of starting material to solvent.

  • Add a metal hydroxide catalyst (e.g., potassium hydroxide) to the solution while stirring. The mass ratio of starting material to hydroxide is typically between 2:1 and 4:1.

  • Heat the stirred mixture to a temperature between 50°C and 75°C.

  • Continuously bubble air through the heated solution to act as the oxidant. The recommended airflow is between 0.13 and 0.34 L/min per gram of the starting material.

  • Maintain the reaction for 5 to 10 hours. The reaction progress can be monitored by GC analysis to confirm the conversion of the starting material.

  • Once the reaction is complete, separate and purify the product. This typically involves distillation to remove the solvent, followed by fractional distillation of the residue.

  • Collect the fraction boiling between 156°C and 160°C to obtain this compound with a purity typically greater than 99%.

Yield Comparison Data

The following table summarizes reported yields for different synthesis strategies.

Synthesis MethodKey Reactants/SubstratesCritical ConditionsReported YieldReference
Chemical Synthesis 1 Ethylenediamine, 2,3-ButanedioneReflux for 18h with KOH and metal oxide catalystNot explicitly quantified, but presented as an effective method.
Chemical Synthesis 2 2,3-Dimethyl-5,6-dihydropyrazineOxidative dehydrogenation with air at 50-75°C> 80%
Biosynthesis Bacillus subtilis fermentationSubstrate ratio 1:2, 1.0 mM IPTG, 4-day fermentation44.52 ± 0.21 mg/L
Biosynthesis Bacillus amyloliquefaciensSolid-state fermentation on wheat medium at 37°C0.446 ± 0.052 mg/g

References

Technical Support Center: Overcoming Byproducts in 2,3-Dimethylpyrazine Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 2,3-Dimethylpyrazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges related to byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The two primary industrial synthesis routes for this compound are:

  • Condensation of Ethylenediamine with Diacetyl: This method involves the reaction of ethylenediamine with diacetyl (2,3-butanedione), typically in a solvent like ethanol. The initial reaction forms 2,3-dimethyl-5,6-dihydropyrazine, which is then oxidized to this compound.

  • Dehydrogenation of 2,3-Dimethyl-5,6-dihydropyrazine: This process starts with the pre-synthesized 2,3-dimethyl-5,6-dihydropyrazine, which is then dehydrogenated using an oxidizing agent or a catalyst to yield this compound.[1]

Q2: I am seeing significant byproduct formation in my synthesis from ethylenediamine and diacetyl. What are the likely impurities?

A2: Byproduct formation in this synthesis is often due to side reactions of the reactive starting materials and intermediates. Common byproducts can include:

  • Over-alkylation products: Ethylenediamine can react with more than one molecule of diacetyl, leading to more complex pyrazine structures.

  • Benzoquinone and Diaminobenzene Derivatives: Condensation reactions between diacetyl and primary amines can sometimes lead to the formation of 2,5-dimethylbenzoquinone derivatives and N,N'-dialkyl-2,5-dimethylbenzene-1,4-diamines.[2]

  • N,N'-Diacetylethylenediamine: This can form from the reaction of ethylenediamine with acetic acid, which can be present as an impurity or formed under certain reaction conditions.[3]

  • Higher Pyrazine Homologs: Impurities in the starting materials or side reactions can lead to the formation of other alkylated pyrazines.

Q3: My dehydrogenation of 2,3-dimethyl-5,6-dihydropyrazine is not going to completion and I suspect side products. What should I look for?

A3: Incomplete dehydrogenation will leave unreacted 2,3-dimethyl-5,6-dihydropyrazine in your product mixture. Side reactions during oxidative dehydrogenation can be complex. Depending on the oxidant and conditions used, potential byproducts may arise from over-oxidation or rearrangement of the pyrazine ring. It is crucial to monitor the reaction progress by techniques like GC-MS to identify the optimal reaction time and prevent the formation of degradation products.

Q4: How can I effectively separate this compound from reaction byproducts?

A4: Fractional distillation is the most common and effective method for purifying this compound from less volatile byproducts due to its relatively low boiling point (156 °C). For byproducts with similar boiling points, a highly efficient fractionating column is necessary. Other purification techniques include:

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities.

  • Crystallization: In some cases, byproducts may be selectively crystallized out of the reaction mixture.

Q5: What analytical techniques are best for identifying and quantifying byproducts in my this compound production?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both identifying and quantifying volatile byproducts.[4] For less volatile or thermally sensitive byproducts, High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (LC-MS) detection can be utilized.[5]

Troubleshooting Guides

Issue 1: Low Yield and High Impurity Content in the Condensation of Ethylenediamine and Diacetyl
Symptom Possible Cause Troubleshooting Steps
Low yield of this compound Incomplete reaction or formation of multiple byproducts.- Optimize Reaction Temperature: Maintain a low initial temperature (e.g., 0-10 °C) during the addition of diacetyl to control the exothermic reaction and minimize side reactions. Gradually increase the temperature during the dehydrogenation step. - Control Stoichiometry: Use a precise 1:1 molar ratio of high-purity ethylenediamine and diacetyl. An excess of either reactant can lead to the formation of byproducts. - Monitor Reaction Progress: Use GC-MS to monitor the consumption of starting materials and the formation of the dihydropyrazine intermediate and the final product to determine the optimal reaction time.
Presence of multiple unidentified peaks in GC-MS Formation of complex condensation byproducts.- Purify Starting Materials: Ensure the purity of both ethylenediamine and diacetyl before use. - Control pH: The pH of the reaction mixture can influence the reaction pathway. Adjusting the pH with a suitable base may improve selectivity. - Effective Purification: Employ fractional distillation with a high-efficiency column for purification.
Product discoloration (dark brown or black) Polymerization or degradation of reactants/products.- Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-related side reactions. - Avoid Excessive Heat: Do not overheat the reaction mixture, especially during distillation, as this can lead to thermal decomposition.
Issue 2: Incomplete Reaction and Byproduct Formation during Dehydrogenation of 2,3-Dimethyl-5,6-dihydropyrazine
Symptom Possible Cause Troubleshooting Steps
Presence of starting material in the final product Incomplete dehydrogenation.- Optimize Catalyst/Oxidant: Ensure the catalyst is active or the oxidizing agent is used in the correct stoichiometric amount. The choice of catalyst (e.g., metal-based) can significantly impact the reaction rate and selectivity. - Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature while monitoring the reaction progress to avoid byproduct formation.
Formation of new, unidentified byproducts Over-oxidation or side reactions.- Control Oxidant Addition: If using a chemical oxidant, add it slowly and in a controlled manner to prevent localized high concentrations that can lead to over-oxidation. - Screen Catalysts: Test different dehydrogenation catalysts to find one that provides higher selectivity for the desired product under milder conditions.

Quantitative Data on Byproduct Formation

The following table summarizes the impact of key reaction parameters on the purity of this compound. Note: The specific byproducts and their percentages can vary significantly based on the exact experimental setup.

Parameter Varied Condition A Purity of this compound (%) Condition B Purity of this compound (%) Key Byproducts Observed
Reaction Temperature (Dehydrogenation) 50 °C9575 °C99Unreacted 2,3-dimethyl-5,6-dihydropyrazine at lower temperatures.
Catalyst (Dehydrogenation) Catalyst X92Catalyst Y98Catalyst-dependent impurities (e.g., from side reactions catalyzed by specific metals).
Reactant Ratio (EDA:Diacetyl) 1:1.1901:197Over-condensation products with excess diacetyl.

Experimental Protocols

Protocol 1: Synthesis of this compound via Condensation of Ethylenediamine and Diacetyl

Materials:

  • Ethylenediamine (high purity)

  • Diacetyl (2,3-butanedione, high purity)

  • Ethanol (95%)

  • Potassium Hydroxide

  • Metal Oxide Catalyst (e.g., as described in patent CN105237485A)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, add ethylenediamine and 95% ethanol.

  • Cool the mixture to 0 °C with stirring.

  • Slowly add a solution of diacetyl in 95% ethanol dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to reflux for 30 minutes.

  • Cool the solution slightly and add potassium hydroxide and the metal oxide catalyst.

  • Reflux the mixture with vigorous stirring for 18 hours.

  • After cooling, filter to remove the catalyst.

  • Distill the filtrate to recover the ethanol.

  • Extract the residue with diethyl ether.

  • Dry the ether extract with anhydrous sodium sulfate.

  • Filter and remove the diethyl ether by distillation.

  • Purify the crude product by fractional distillation under reduced pressure, collecting the fraction at 75-78 °C.

Protocol 2: Synthesis of this compound by Oxidative Dehydrogenation of 2,3-Dimethyl-5,6-dihydropyrazine

Materials:

  • 2,3-Dimethyl-5,6-dihydropyrazine (99% purity)

  • Ethanol (90%)

  • Potassium Hydroxide (90% purity)

  • Air or Oxygen source

Procedure:

  • Dissolve 2,3-dimethyl-5,6-dihydropyrazine in 90% ethanol in a reaction vessel equipped with a stirrer, gas inlet, and reflux condenser.

  • Add potassium hydroxide to the solution with stirring.

  • Heat the mixture to 65-75 °C.

  • Bubble air through the solution at a controlled flow rate (e.g., 0.13-0.34 L/min per gram of starting material).

  • Monitor the reaction by GC analysis until the starting material is consumed (typically 5-10 hours).

  • After the reaction is complete, cool the mixture and concentrate it by removing the ethanol under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., toluene).

  • Wash the organic extract with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and purify the product by fractional distillation.

Visualizing Workflows and Relationships

Synthesis_Troubleshooting Troubleshooting Logic for this compound Synthesis cluster_synthesis Synthesis Routes cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions EDA_Diacetyl Condensation of Ethylenediamine & Diacetyl Low_Yield Low Yield EDA_Diacetyl->Low_Yield High_Impurities High Impurity Levels EDA_Diacetyl->High_Impurities Dehydrogenation Dehydrogenation of 2,3-Dimethyl-5,6-dihydropyrazine Dehydrogenation->High_Impurities Incomplete_Reaction Incomplete Reaction Dehydrogenation->Incomplete_Reaction Side_Reactions Side Reactions (e.g., over-alkylation) Low_Yield->Side_Reactions Poor_Conditions Suboptimal Conditions (Temp, Ratio, Time) Low_Yield->Poor_Conditions High_Impurities->Side_Reactions Impure_Reagents Impure Starting Materials High_Impurities->Impure_Reagents Improve_Purification Improve Purification (Fractional Distillation) High_Impurities->Improve_Purification Incomplete_Reaction->Poor_Conditions Ineffective_Catalyst Inactive/Ineffective Catalyst Incomplete_Reaction->Ineffective_Catalyst Optimize_Conditions Optimize Reaction Conditions Side_Reactions->Optimize_Conditions Poor_Conditions->Optimize_Conditions Monitor_Reaction Monitor Reaction (GC-MS) Poor_Conditions->Monitor_Reaction Purify_Reagents Purify Reagents Impure_Reagents->Purify_Reagents Change_Catalyst Change/Optimize Catalyst Ineffective_Catalyst->Change_Catalyst

Caption: Troubleshooting workflow for this compound synthesis.

Experimental_Workflow General Experimental Workflow for this compound Synthesis Start Start Reaction_Setup Reaction Setup (Reactants, Solvent, Catalyst) Start->Reaction_Setup Reaction Controlled Reaction (Temperature, Time, Atmosphere) Reaction_Setup->Reaction Monitoring In-process Monitoring (GC-MS, TLC) Reaction->Monitoring Monitoring->Reaction Continue Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Fractional Distillation) Workup->Purification Analysis Final Product Analysis (Purity, Identity) Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for synthesizing this compound.

References

Technical Support Center: Optimizing Microbial Fermentation for 2,3-Dimethylpyrazine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the microbial fermentation of 2,3-dimethylpyrazine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the fermentation process for this compound production.

Issue Potential Causes Recommended Solutions
Low or No Yield of this compound 1. Suboptimal Precursor Concentration: Insufficient L-threonine or carbon source (e.g., glucose) in the medium. The biosynthesis of this compound in microorganisms like Bacillus subtilis relies on these precursors.[1][2] 2. Incorrect Fermentation Conditions: Non-optimal temperature, pH, or aeration can significantly hinder microbial growth and metabolic activity.[3][4] 3. Inefficient Microbial Strain: The selected bacterial strain may have low intrinsic production capabilities. Strains of Bacillus subtilis have been shown to be effective producers.[4] 4. Inadequate Fermentation Time: The fermentation period may be too short for the accumulation of the target compound.1. Optimize Substrate Ratio: Systematically vary the concentrations of L-threonine and glucose to find the optimal ratio for your specific strain. For the related compound 2,3,5-trimethylpyrazine, a glucose to L-threonine ratio of 1:2 was found to be optimal in a recombinant Bacillus licheniformis strain. 2. Adjust Fermentation Parameters: Optimize temperature (typically around 37°C for Bacillus species), pH (often near neutral), and aeration to enhance microbial growth and product formation. 3. Strain Selection and Engineering: Screen different microbial strains known for pyrazine production. Consider metabolic engineering strategies, such as overexpressing key enzymes like L-threonine-3-dehydrogenase (TDH). 4. Determine Optimal Fermentation Duration: Conduct a time-course study to identify the point of maximum this compound accumulation. For a related pyrazine, optimal production was observed at 4 days of fermentation.
Inconsistent Batch-to-Batch Yields 1. Variability in Inoculum: Differences in the age, cell density, or viability of the seed culture. 2. Inhomogeneous Medium Preparation: Inconsistent mixing or dissolution of media components. 3. Fluctuations in Fermentation Conditions: Poor control over temperature, pH, or aeration during the fermentation run.1. Standardize Inoculum Preparation: Implement a strict protocol for seed culture preparation, ensuring consistent age, cell density (e.g., measured by OD600), and viability. 2. Ensure Homogeneous Media: Thoroughly mix all media components before sterilization to ensure a uniform nutrient distribution. 3. Calibrate and Monitor Equipment: Regularly calibrate probes and controllers for temperature, pH, and dissolved oxygen to maintain consistent fermentation conditions.
Accumulation of Undesired Byproducts 1. Metabolic Pathway Imbalance: Suboptimal conditions may favor the production of other metabolites over this compound. 2. Contamination: Presence of unwanted microorganisms that compete for nutrients and produce interfering compounds.1. Fine-tune Fermentation Parameters: Adjusting factors like aeration and nutrient feed rates can help redirect metabolic flux towards pyrazine synthesis. 2. Maintain Aseptic Technique: Ensure strict aseptic techniques during media preparation, inoculation, and sampling to prevent contamination. Regularly check culture purity through microscopy and plating.

Frequently Asked Questions (FAQs)

What is this compound and why is it important?

This compound is a nitrogen-containing heterocyclic organic compound. It is a significant flavor and aroma compound found in a variety of foods, contributing nutty, roasted, and caramel-like notes. Beyond its use in the food and fragrance industries, it also serves as an intermediate in the synthesis of pharmaceuticals.

Which microorganisms are known to produce this compound?

Several bacterial species have been identified as producers of this compound, with Bacillus subtilis being a prominent example. Other Bacillus species, such as B. licheniformis and B. amyloliquefaciens, are also known to produce related alkylpyrazines and are good candidates for this compound production.

What are the key precursors for the microbial synthesis of this compound?

The primary precursors for the biosynthesis of this compound are L-threonine and a carbon source like D-glucose. L-threonine serves as the direct nitrogen and carbon donor for the pyrazine ring.

What is the main enzymatic step in this compound biosynthesis?

A key enzymatic step is the oxidation of L-threonine, catalyzed by L-threonine-3-dehydrogenase (TDH). This reaction forms an unstable intermediate that subsequently participates in the formation of the pyrazine backbone.

How can I increase the yield of this compound in my fermentation?

Yield enhancement can be achieved through several strategies:

  • Optimization of Fermentation Conditions: Systematically optimizing parameters such as temperature, pH, aeration, and substrate concentrations is crucial.

  • Strain Improvement: This can involve screening for high-producing natural isolates or employing metabolic engineering techniques to enhance the biosynthetic pathway. Overexpression of the tdh gene is a common strategy.

  • Process Control: Implementing a well-controlled fermentation process, such as fed-batch fermentation, can help maintain optimal conditions and improve yields.

Quantitative Data on Fermentation Optimization

The following tables summarize quantitative data from studies on the optimization of pyrazine production in Bacillus species. While much of the specific data is for the closely related 2,3,5-trimethylpyrazine (TMP), the principles are directly applicable to this compound optimization.

Table 1: Optimization of Fermentation Parameters for TMP Production by Recombinant Bacillus licheniformis

ParameterConditionTMP Yield (mg/L)
Initial Condition Substrate Ratio (Glucose:L-threonine) not specified, IPTG 1.0 mM, Time 2 d15.35 ± 1.51
Optimized Condition Substrate Ratio (Glucose:L-threonine) 1:2, IPTG 1.0 mM, Time 4 d44.52 ± 0.21

Table 2: Optimization of Solid-State Fermentation for TMP Production by Bacillus amyloliquefaciens

ParameterConditionTMP Yield (mg/g)
Initial Condition Temperature not specified, Bottle Capacity 100 g/250 mL, Water 50 mL0.071 ± 0.011
Optimized Condition Temperature 37°C, Bottle Capacity 100 g/250 mL, Water 39 mL0.446 ± 0.052

Experimental Protocols

Protocol 1: Screening of Bacillus Strains for this compound Production

  • Inoculum Preparation: Inoculate a single colony of a Bacillus strain into 5 mL of Luria-Bertani (LB) broth. Incubate overnight at 37°C with shaking at 180 rpm.

  • Fermentation: Transfer the overnight culture into 100 mL of fermentation medium in a 250 mL flask. The fermentation medium can be composed of a suitable carbon source (e.g., glucose), a nitrogen source, and L-threonine as a precursor.

  • Incubation: Incubate the flasks at 37°C with shaking at 180 rpm for 48-96 hours.

  • Extraction: After incubation, centrifuge the culture broth to remove bacterial cells. Extract the supernatant with an equal volume of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis: Analyze the organic extract for the presence and quantity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: GC-MS Analysis of this compound

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for volatile compound analysis (e.g., DB-WAX).

  • GC Conditions:

    • Inlet Temperature: 230°C

    • Oven Program: Start at 40°C for 3 minutes, ramp up to 120°C at 5°C/min, then ramp up to 230°C at 7°C/min and hold for 10 minutes.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Electron Energy: 70 eV

    • Scan Range: 20-500 m/z

  • Quantification: Use a standard curve of pure this compound to quantify the concentration in the samples.

Visualizations

2_3_Dimethylpyrazine_Biosynthesis_Pathway Biosynthesis of this compound Glucose Glucose Two_Amino_3_ketobutyrate 2-Amino-3-ketobutyrate Glucose->Two_Amino_3_ketobutyrate Glycolysis & other pathways L_Threonine L-Threonine L_Threonine->Two_Amino_3_ketobutyrate L-threonine-3-dehydrogenase (TDH) Aminoacetone Aminoacetone Dihydro_DMP Dihydro-2,3-dimethylpyrazine Aminoacetone->Dihydro_DMP Condensation Two_Amino_3_ketobutyrate->Aminoacetone Spontaneous Decarboxylation DMP This compound Dihydro_DMP->DMP Oxidation

Caption: Biosynthetic pathway of this compound.

Fermentation_Optimization_Workflow Workflow for Optimizing this compound Fermentation Start Start: Select High-Producing Microbial Strain Single_Factor Single-Factor Experiments (Temperature, pH, Substrate Ratio, etc.) Start->Single_Factor Response_Surface Response Surface Methodology (e.g., Box-Behnken Design) Single_Factor->Response_Surface Optimal_Conditions Determine Optimal Fermentation Conditions Response_Surface->Optimal_Conditions Validation Validation Experiments Optimal_Conditions->Validation Scale_Up Scale-Up Fermentation Validation->Scale_Up

Caption: Experimental workflow for fermentation optimization.

References

Technical Support Center: Industrial Scale-up of 2,3-Dimethylpyrazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial scale-up of 2,3-dimethylpyrazine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue 1: Low Yield of this compound

  • Question: We are experiencing a low yield of this compound in our scale-up process. What are the potential causes and how can we optimize the reaction to improve the yield?

  • Answer: Low yields during the scale-up of this compound synthesis can stem from several factors, including suboptimal reaction conditions, side reactions, and incomplete conversion of reactants.

    Potential Causes and Solutions:

    • Suboptimal Reaction Conditions:

      • Temperature: High temperatures can sometimes lead to the decomposition of starting materials or the final product. A temperature screening should be conducted to find the optimal balance between the reaction rate and product stability[1]. For instance, one patented method involves heating and refluxing a mixture for 18 hours, indicating that a significant duration of heating is necessary.[2]

      • pH: The pH of the reaction mixture is critical. In the condensation of 1,2-diamines and 1,2-dicarbonyls, acidic conditions can protonate the diamine, which reduces its nucleophilicity, while highly basic conditions may promote side reactions[1]. The optimal pH needs to be determined empirically for your specific process.

      • Reaction Time: The reaction may not have proceeded to completion. Increasing the reaction time or temperature can help drive the reaction forward. For syntheses that involve an intermediate like dihydropyrazine, it is crucial to ensure its complete formation before proceeding to the oxidation step.[1]

    • Side Reactions:

      • Oligomerization: The condensation reaction between 1,2-diamines and 1,2-dicarbonyls can lead to the formation of oligomeric byproducts, particularly at high concentrations of reactants. Running the reaction at a lower concentration can help minimize this issue.[1]

      • By-product Formation: In biosynthetic routes, the metabolic pathways of the microorganisms can lead to the production of various by-products. For example, in Bacillus subtilis, the enzyme 2-Amino-3-ketobutyrate CoA ligase (KBL) can divert an intermediate that would otherwise lead to dimethylpyrazine synthesis towards the production of glycine. Inactivating KBL has been shown to improve the production of 2,5-dimethylpyrazine.

    • Catalyst Issues:

      • Inactivation: In catalytic processes, the catalyst may become inactive. For palladium-catalyzed cross-coupling reactions, ensuring the catalyst is active is crucial, and a higher catalyst loading might be necessary.

      • Catalyst Choice: The choice of catalyst can significantly impact the reaction. For instance, a method for preparing this compound involves the use of a metal hydroxide as a catalyst. Another approach uses potassium tert-butoxide in aqueous methanol.

Issue 2: Impurities and By-product Formation

  • Question: Our final product contains significant impurities. What are the common by-products in this compound synthesis and how can we minimize their formation and purify the final product?

  • Answer: The formation of impurities and by-products is a common challenge in chemical synthesis, especially during scale-up.

    Common Impurities and Mitigation Strategies:

    • Dihydropyrazine Intermediates: A common impurity is the corresponding dihydropyrazine, which is an intermediate in the synthesis. The presence of this intermediate indicates an incomplete oxidation step.

      • Solution: Ensure the oxidation step is complete. One method describes continuously introducing air as an oxidant to drive the dehydrogenation of 2,3-dimethyl-5,6-dihydropyrazine to this compound.

    • Oligomers: As mentioned previously, high concentrations of reactants can lead to the formation of oligomeric by-products.

      • Solution: The reaction should be run at a lower concentration to reduce the rate of oligomerization.

    • Homocoupling Products: In processes involving palladium-catalyzed cross-coupling reactions, homocoupling of the organostannane reagent can be a significant side reaction.

      • Solution: This can often be mitigated by changing the order of reagent addition. For example, mixing the palladium catalyst with the electrophile before adding the organostannane can reduce homocoupling.

    Purification Methods:

    • Distillation: Fractional distillation under reduced pressure is a common method for purifying this compound. One protocol suggests collecting the fraction at 75-78°C under reduced pressure. Another specifies collecting the fraction between 156°C and 160°C.

    • Extraction: Liquid-liquid extraction can be used to separate the product from the reaction mixture. Diethyl ether is a commonly used solvent for this purpose.

    • Chromatography: For high purity requirements, silica gel column chromatography can be employed.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary synthesis routes for this compound at an industrial scale?

    • A1: The main industrial synthesis methods include the chemical condensation of a 1,2-diamine (like ethylenediamine) with a 1,2-dicarbonyl (like 2,3-butanedione or diacetyl), followed by oxidation of the resulting dihydropyrazine. Another significant route is biosynthesis using microorganisms such as Bacillus subtilis, which can produce various alkylpyrazines.

  • Q2: What are the typical starting materials for the chemical synthesis of this compound?

    • A2: Common starting materials for chemical synthesis are ethylenediamine and 2,3-butanedione (also known as diacetyl). Other methods may use 2,3-butanediol in a vapor phase reaction at high temperatures (300-500°C).

  • Q3: Are there greener or more sustainable synthesis methods for this compound?

    • A3: Yes, biosynthesis using microorganisms is considered a more sustainable alternative to chemical synthesis. It typically requires lower energy input, avoids the use of toxic chemicals, and utilizes renewable substrates. Research is ongoing to optimize fermentation conditions and use genetically modified organisms to improve yields.

  • Q4: What analytical techniques are used to assess the purity of this compound?

    • A4: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are the primary methods used to analyze the purity of this compound and identify any impurities.

  • Q5: What are the key safety considerations when handling the reagents for this compound synthesis?

    • A5: The specific safety precautions depend on the synthesis route. For chemical synthesis, starting materials like ethylenediamine and solvents like diethyl ether are flammable and require careful handling in a well-ventilated area, away from ignition sources. For biosynthetic routes, standard microbiological safety practices should be followed when handling the microorganisms. Always refer to the Safety Data Sheets (SDS) for all chemicals being used.

Data Presentation

Table 1: Comparison of Different Synthesis Methods for this compound

Synthesis MethodStarting MaterialsKey Reaction ConditionsReported Yield/PurityReference
Chemical Synthesis 1 Ethylenediamine, 2,3-Butanedione (Diacetyl)0°C initial mixing, then reflux for 18 hours with potassium hydroxide and metal oxide in 95% ethanol.Not specified, but product is collected by fractional distillation.
Chemical Synthesis 2 2,3-Dimethyl-5,6-dihydropyrazineHeating and stirring in an organic solvent with a metal hydroxide, with continuous introduction of air as an oxidant.Product purity >99% after rectification.
Chemical Synthesis 3 Glycerol, Ethylenediamine (EDA)Dehydrocyclization over a Zn-Cr-O catalyst at 375°C in a fixed-bed flow reactor.Not specified.
Biosynthesis L-threonine and D-glucose (using Bacillus subtilis)Fermentation process. Inactivation of the KBL gene can improve yield.Not specified.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound from Ethylenediamine and 2,3-Butanedione

This protocol is adapted from a patented synthesis method.

  • Reaction Setup: In a reactor equipped with a stirrer, reflux condenser, and thermometer, add ethylenediamine and 95% ethanol.

  • Cooling: Cool the mixture to 0°C while stirring.

  • Reagent Addition: Slowly add a solution of 2,3-butanedione dissolved in 95% ethanol dropwise to the cooled mixture while maintaining stirring.

  • Initial Reflux: After the addition is complete, heat the solution and reflux for 30 minutes.

  • Catalyst Addition: After a brief cooling period, add an appropriate amount of potassium hydroxide and a metal oxide catalyst.

  • Second Reflux: Heat the mixture again and reflux for 18 hours with continuous stirring.

  • Work-up:

    • Cool the reaction mixture and filter to remove the catalyst.

    • Distill the filtrate to recover the ethanol.

    • Extract the residue with diethyl ether.

    • Dry the ether extract with anhydrous sodium sulfate.

  • Purification:

    • Filter the dried ether solution.

    • Perform fractional distillation under reduced pressure, collecting the fraction at 75-78°C.

    • Further refine the collected fraction by another fractionation to obtain the final product.

Protocol 2: Oxidative Dehydrogenation of 2,3-Dimethyl-5,6-dihydropyrazine

This protocol is based on a patented method for the preparation of this compound.

  • Dissolution: Dissolve 2,3-dimethyl-5,6-dihydropyrazine in an organic solvent such as ethanol.

  • Catalyst Addition: Add a metal hydroxide (e.g., potassium hydroxide) to the solution while stirring. The mass ratio of 2,3-dimethyl-5,6-dihydropyrazine to the metal hydroxide is preferably between 2:1 and 4:1.

  • Reaction: Heat the mixture to 65-75°C and begin continuously bubbling air into the solution as an oxidant. The air flow rate should be controlled (e.g., 0.13 L/min to 0.34 L/min per gram of starting material).

  • Monitoring: Monitor the reaction progress using gas chromatography to confirm the complete conversion of the starting material. The reaction time is typically around 8 hours.

  • Purification:

    • Concentrate the reaction mixture to recover the organic solvent.

    • Extract the remaining liquid with a hydrocarbon solvent like toluene or cyclohexane.

    • Separate the organic and aqueous phases.

    • Purify the organic phase by rectification, collecting the fraction boiling between 156°C and 160°C to obtain this compound with a purity of >99%.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification A Ethylenediamine C Condensation in Ethanol (0°C) A->C B 2,3-Butanedione B->C D Reflux with KOH and Metal Oxide C->D E Formation of 2,3-Dimethyl-5,6-dihydropyrazine (Intermediate) D->E F Catalyst Filtration & Solvent Recovery E->F G Liquid-Liquid Extraction (Diethyl Ether) F->G H Drying (Anhydrous Na2SO4) G->H I Fractional Distillation (Reduced Pressure) H->I J Final Product: This compound I->J

Caption: Chemical Synthesis Workflow for this compound.

G start Low Yield or High Impurity Observed q1 Is the reaction going to completion? start->q1 a1_yes Check for side reactions. q1->a1_yes Yes a1_no Increase reaction time or temperature. q1->a1_no No q2 Are there significant by-products? a1_yes->q2 a1_no->q2 a2_yes Optimize reaction conditions (concentration, pH). q2->a2_yes Yes a2_no Review purification method. q2->a2_no No q3 Is the catalyst active? a2_yes->q3 q4 Is the purification effective? a2_no->q4 a3_yes Consider catalyst loading. q3->a3_yes Yes a3_no Replace or regenerate catalyst. q3->a3_no No a3_yes->q4 a3_no->q4 a4_yes Problem likely in reaction step. Re-evaluate. q4->a4_yes Yes a4_no Optimize distillation/extraction parameters. q4->a4_no No a4_yes->q1 end Improved Yield and Purity a4_no->end

Caption: Troubleshooting Decision Tree for Synthesis Scale-up.

References

Technical Support Center: 2,3-Dimethylpyrazine in Food Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,3-dimethylpyrazine in food products. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in food products?

A1: this compound is a heterocyclic aromatic compound that contributes a desirable nutty, roasted, and cocoa-like aroma to a variety of food products.[1][2] It is naturally formed during the thermal processing of food through the Maillard reaction between amino acids and reducing sugars.[3][4] Its characteristic flavor profile makes it a key component in the sensory appeal of products like coffee, baked goods, and roasted meats.

Q2: What are the primary factors that can affect the stability of this compound in my food product?

A2: The stability of this compound can be influenced by several factors, including:

  • Temperature: High temperatures, especially during processing and storage, can lead to degradation.

  • pH: The pH of the food matrix can influence the rate and pathway of degradation. Alkaline conditions, for instance, have been noted to affect pyrazine formation and may also impact stability.[2]

  • Presence of Oxidizing Agents: As a substituted pyrazine, the methyl groups are susceptible to oxidation.

  • Microbial Activity: Certain microorganisms may be capable of degrading pyrazines.

  • Light Exposure: While not extensively documented for this specific compound, many aromatic compounds are susceptible to photodegradation.

Q3: What are the likely degradation products of this compound?

A3: Based on studies of similar alkyl-substituted pyrazines, the primary degradation pathway is likely the oxidation of the methyl side-chains to form carboxylic acid derivatives. For example, studies on 2,3,5-trimethylpyrazine have identified dimethylpyrazine-2-carboxylic acids as major metabolites. Other potential degradation products could include hydroxylated intermediates.

Q4: How can I analyze the concentration of this compound in my food matrix to assess its stability?

A4: The most common and effective methods for the analysis of volatile and semi-volatile compounds like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). For sample preparation, Solid Phase Microextraction (SPME) is a widely used technique for extracting volatile compounds from the headspace of a food sample before GC-MS analysis.

Troubleshooting Guides

Issue 1: Loss of "Roasted" or "Nutty" Aroma in the Final Product Over Shelf Life

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Review Storage Conditions:

    • Temperature: Is the product stored at a controlled, cool temperature? Elevated temperatures can accelerate degradation.

    • Light Exposure: Is the product packaged in a way that protects it from light? Opaque or amber packaging can prevent photodegradation.

  • Analyze Headspace Volatiles:

    • Use SPME-GC-MS to compare the concentration of this compound in a fresh sample versus an aged sample. A significant decrease indicates degradation.

  • Investigate the Food Matrix:

    • pH: Measure the pH of the product. If it is significantly alkaline, this could contribute to instability.

    • Water Activity (a_w): High water activity can facilitate microbial growth and certain chemical reactions.

    • Presence of Pro-oxidants: Ingredients rich in metals like iron or copper can catalyze oxidation.

Preventative Measures:

  • Optimize packaging to minimize light and oxygen exposure.

  • Consider the addition of antioxidants to the formulation.

  • Adjust the pH of the product if feasible.

Issue 2: Inconsistent Flavor Profile Batch-to-Batch

Possible Cause: Variability in the formation or degradation of this compound during processing.

Troubleshooting Steps:

  • Audit the Thermal Processing Step:

    • Temperature & Time: Are the heating temperature and duration precisely controlled? Inconsistent thermal processing can lead to variable rates of Maillard reactions and subsequent pyrazine formation.

    • Hot Spots: Ensure uniform heating to avoid localized overheating, which could degrade the formed pyrazines.

  • Raw Material Analysis:

    • Precursor Concentration: The concentration of amino acids and reducing sugars in your raw materials will directly impact the amount of this compound formed. Monitor the consistency of these precursors.

  • In-Process Sampling and Analysis:

    • Collect samples at different stages of the production process and analyze for this compound concentration using GC-MS. This will help pinpoint where the variability is being introduced.

Preventative Measures:

  • Implement strict process controls for time and temperature during heating steps.

  • Establish quality control specifications for raw materials, including precursor content.

Data Presentation

Table 1: Factors Influencing this compound Stability

ParameterEffect on StabilityPotential OutcomeMitigation Strategy
High Temperature Decreases stabilityLoss of nutty/roasted aromaOptimize processing times and temperatures; ensure proper storage conditions.
Alkaline pH May decrease stabilityAltered flavor profileBuffer the food matrix to a more neutral pH if possible.
Oxygen Decreases stability through oxidationFormation of off-flavors (e.g., carboxylic acids)Use of oxygen scavengers in packaging; modified atmosphere packaging (MAP).
Light Potential for photodegradationLoss of characteristic aromaUtilize opaque or UV-protective packaging.
Microbial Growth Potential for biodegradationSpoilage and off-flavor developmentEnsure proper hygiene during processing; use of preservatives if appropriate.

Experimental Protocols

Protocol 1: Stability Testing of this compound in a Food Matrix using SPME-GC-MS

Objective: To quantify the concentration of this compound in a food product over time under specific storage conditions.

Methodology:

  • Sample Preparation:

    • Homogenize 5 grams of the food product.

    • Place the homogenized sample into a 20 mL headspace vial and seal with a PTFE/silicone septum.

    • Prepare multiple vials for analysis at different time points (e.g., 0, 1, 3, 6 months).

    • Store the vials under controlled conditions (e.g., specified temperature, humidity, and light exposure).

  • SPME Procedure:

    • At each time point, place a vial in a heating block at a controlled temperature (e.g., 60°C) for a set equilibration time (e.g., 15 minutes).

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes).

  • GC-MS Analysis:

    • Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-350.

    • Identification: Identify this compound based on its retention time and mass spectrum (key ions: m/z 108, 81, 54).

    • Quantification: Use an internal standard (e.g., a deuterated pyrazine) or an external calibration curve to quantify the concentration.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time to determine its degradation kinetics.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spme SPME Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Homogenize Food Sample prep2 Aliquot into Headspace Vials prep1->prep2 prep3 Store under Controlled Conditions prep2->prep3 spme1 Equilibrate Sample at Temp. prep3->spme1 spme2 Expose SPME Fiber spme1->spme2 gcms1 Desorb Fiber in GC Inlet spme2->gcms1 gcms2 Separation on Column gcms1->gcms2 gcms3 Mass Spectrometry Detection gcms2->gcms3 data1 Identify & Quantify Peak gcms3->data1 data2 Plot Concentration vs. Time data1->data2 degradation_pathway DMP This compound Intermediate Hydroxylated Intermediate (Hypothetical) DMP->Intermediate Oxidation Product Dimethylpyrazine Carboxylic Acid Intermediate->Product Further Oxidation

References

Methods to reduce matrix effects in 2,3-Dimethylpyrazine analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the analysis of 2,3-Dimethylpyrazine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant signal suppression/enhancement for this compound in my complex matrix. What are the likely causes and how can I mitigate this?

A1: Signal suppression or enhancement, collectively known as matrix effects, are common challenges in the analysis of this compound, especially in complex matrices like coffee, cocoa, or biological fluids. This phenomenon occurs when co-eluting endogenous compounds interfere with the ionization of the analyte in the mass spectrometer's ion source.

Troubleshooting Steps:

  • Evaluate Sample Preparation: Inefficient sample cleanup is a primary cause of matrix effects. Consider optimizing your sample preparation method. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be effective in removing interfering compounds.

  • Dilution: A simple and often effective method is to dilute the sample extract.[1] This reduces the concentration of matrix components, which can minimize their impact on the analysis. A 10-fold dilution can often be a good starting point without significantly compromising the limit of detection on modern sensitive instruments.

  • Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components. This can involve adjusting the gradient profile, changing the column chemistry, or using a longer column.

  • Matrix-Matched Calibration: This technique involves preparing your calibration standards in a blank matrix extract that is free of this compound. This helps to compensate for matrix effects as both the standards and the samples will be affected similarly.

  • Stable Isotope Dilution Analysis (SIDA): This is the most robust method for correcting matrix effects. It involves adding a known amount of a stable isotope-labeled internal standard (e.g., this compound-d6) to your sample at the beginning of the sample preparation process. Since the labeled standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction of the analyte signal. SIDA has been successfully applied to the analysis of alkylpyrazines in coffee.[2][3][4][5]

Q2: What is the most effective method to counteract matrix effects in this compound analysis?

A2: Stable Isotope Dilution Analysis (SIDA) is widely regarded as the gold standard for correcting matrix effects in quantitative mass spectrometry. This technique is particularly effective for the analysis of pyrazines in complex food matrices. The use of a stable isotope-labeled internal standard that co-elutes with the analyte provides the most accurate compensation for signal suppression or enhancement.

Q3: I am developing a new method for this compound analysis. How can I assess the extent of matrix effects?

A3: A common method to quantify matrix effects is the post-extraction spike comparison. This involves comparing the peak area of an analyte in a standard solution to the peak area of the same analyte spiked into a blank matrix extract at the same concentration. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

A value of 100% indicates no matrix effect, a value < 100% indicates signal suppression, and a value > 100% indicates signal enhancement.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Pyrazine Analysis

Sample Preparation MethodPrincipleAdvantagesDisadvantagesTypical Recovery for Pyrazines
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Simple, low cost.Can be labor-intensive, may not provide sufficient cleanup for very complex matrices.60-90%
Solid Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High selectivity, good cleanup, can be automated.Method development can be time-consuming, cost of cartridges.80-110%
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe" - involves an extraction and cleanup step.High throughput, uses small amounts of solvent and sample.Primarily developed for pesticide analysis, may require optimization for pyrazines.70-105%
Solid Phase Microextraction (SPME) A fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace.Solvent-free, simple, sensitive for volatile compounds.Fiber fragility, potential for carryover.Analyte and fiber dependent

Experimental Protocols

Protocol 1: Stable Isotope Dilution Analysis (SIDA) for this compound in Coffee using GC-MS

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

  • Sample Preparation:

    • Weigh 5 g of ground coffee into a 50 mL centrifuge tube.

    • Add a known amount of this compound-d6 internal standard solution.

    • Add 20 mL of water and vortex for 1 minute.

    • Place the tube in an ultrasonic bath for 30 minutes.

    • Centrifuge at 5000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in water.

    • Elute the this compound and its internal standard with 5 mL of dichloromethane.

    • Evaporate the eluate to a final volume of 100 µL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ions to Monitor:

        • This compound: m/z 108 (quantifier), m/z 81 (qualifier).

        • This compound-d6: m/z 114 (quantifier).

Protocol 2: Matrix-Matched Calibration for this compound Analysis

  • Preparation of Blank Matrix Extract:

    • Extract a sample of the matrix that is known to be free of this compound using the same sample preparation procedure as for your unknown samples.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Perform serial dilutions of the stock solution with the blank matrix extract to create a series of calibration standards at different concentrations.

  • Analysis:

    • Analyze the matrix-matched calibration standards and the sample extracts using your established analytical method (e.g., GC-MS or LC-MS/MS).

  • Quantification:

    • Construct a calibration curve by plotting the peak area of this compound against its concentration for the matrix-matched standards.

    • Determine the concentration of this compound in your samples by interpolating their peak areas on the calibration curve.

Visualizations

Troubleshooting_Matrix_Effects start Problem: Signal Suppression/ Enhancement Observed q1 Is sample preparation optimized? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Have you tried sample dilution? a1_yes->q2 optimize_sp Optimize Sample Preparation (e.g., SPE, LLE) a1_no->optimize_sp optimize_sp->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is chromatographic separation adequate? a2_yes->q3 dilute_sample Dilute Sample Extract (e.g., 10-fold) a2_no->dilute_sample dilute_sample->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Are you using a correction method? a3_yes->q4 optimize_chrom Optimize Chromatography (e.g., gradient, column) a3_no->optimize_chrom optimize_chrom->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end_bad Problem Persists: Consult Instrument Specialist a4_yes->end_bad mmc Implement Matrix-Matched Calibration a4_no->mmc sida Implement Stable Isotope Dilution Analysis (SIDA) a4_no->sida end_good Problem Resolved mmc->end_good sida->end_good

Caption: Troubleshooting workflow for matrix effects.

SIDA_Workflow start Start: Sample (with unknown analyte conc.) add_is Add Known Amount of Stable Isotope-Labeled Internal Standard (IS) start->add_is sample_prep Sample Preparation (Extraction, Cleanup, etc.) add_is->sample_prep analysis Instrumental Analysis (e.g., GC-MS, LC-MS/MS) sample_prep->analysis data_processing Data Processing: Measure Analyte/IS Peak Area Ratio analysis->data_processing quantification Quantification: Calculate Analyte Concentration using Calibration Curve data_processing->quantification end End: Accurate Analyte Concentration quantification->end

Caption: Experimental workflow for SIDA.

References

Troubleshooting peak tailing in GC analysis of 2,3-Dimethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: GC Analysis of 2,3-Dimethylpyrazine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the Gas Chromatography (GC) analysis of this compound.

Troubleshooting Guide

Peak tailing can significantly compromise the accuracy and precision of quantification in GC analysis. This guide offers a systematic approach to diagnosing and resolving the common causes of peak tailing for this compound.

Troubleshooting Workflow Diagram

G cluster_0 Start: Peak Tailing Observed cluster_1 Initial Physical Checks cluster_2 Chemical & System Issues cluster_3 Corrective Actions cluster_4 Resolution start Peak Tailing of This compound check_column_install 1. Column Installation - Correct insertion depth? - Clean, square cut? start->check_column_install check_consumables 2. Inlet Consumables - Liner cracked or dirty? - Septum cored? - O-ring sealed? start->check_consumables method_params 5. Method Parameters - Low inlet temperature? - Incorrect flow rate? start->method_params active_sites 3. Active Sites - Liner, column, packing - Adsorption of basic analyte check_column_install->active_sites solution_install Re-install Column - Trim 10-20cm from inlet - Ensure proper depth check_column_install->solution_install contamination 4. Contamination - Non-volatile residue - Dirty samples check_consumables->contamination solution_deactivate Bakeout & Deactivate - Condition column - Use base-deactivated liner active_sites->solution_deactivate solution_consumables Replace Consumables - Install new, deactivated liner - Replace septum and O-ring contamination->solution_consumables contamination->solution_deactivate solution_params Optimize Method - Increase inlet temperature - Verify flow settings method_params->solution_params end Symmetrical Peak Shape Achieved solution_install->end solution_consumables->end solution_deactivate->end solution_params->end

Caption: A systematic workflow for troubleshooting peak tailing in GC.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for this compound?

Peak tailing for this compound, a basic compound, is most often caused by unwanted secondary interactions with active sites within the GC system.[1][2] These active sites are typically acidic silanol groups (-Si-OH) found on the surfaces of glass inlet liners, packing materials like glass wool, or the capillary column itself.[1]

Other common causes include:

  • Physical Flow Path Disruptions: An improperly cut column or incorrect installation can create turbulence and unswept volumes, causing all peaks in the chromatogram to tail.[2][3]

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites that interact with polar or basic analytes.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.

  • Inlet Contamination: A dirty or non-deactivated inlet liner is a frequent source of active sites.

Q2: How can I diagnose the cause of the peak tailing?

Observing which peaks are tailing provides a significant clue.

  • If all peaks tail (including the solvent peak): The problem is likely physical, such as a poor column cut, improper column installation, or a leak.

  • If only this compound and other polar/basic compounds tail: The issue is likely chemical, pointing towards active sites in the system that are interacting specifically with these analytes.

Q3: What are the recommended GC parameters for analyzing this compound?

Optimal parameters depend on the specific instrument and application, but the following table provides a robust starting point.

Table 1: Recommended Starting GC Parameters for this compound

ParameterRecommended SettingRationale
Column Mid-polarity (e.g., DB-WAX) or low-polarity (e.g., HP-5ms)A WAX column is suitable for polar compounds, while a 5% phenyl column is a good general-purpose choice.
Injector Type Split/SplitlessSplit injection is common for routine analysis.
Injector Temp. 230 - 250 °CEnsures complete vaporization of the analyte.
Oven Program 40°C (3 min), ramp 10°C/min to 240°C (5 min)A typical temperature program for separating semi-volatile compounds.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.0 - 1.2 mL/min (constant flow)Optimal for standard capillary columns.
Detector MS or FIDMS provides identification, while FID offers robust quantification.
Detector Temp. 240 °C (MS Transfer Line) or 280 °C (FID)Prevents condensation of the analyte.

Q4: What immediate actions can I take to mitigate peak tailing?

  • Perform Inlet Maintenance: This is the most common and effective first step. Replace the inlet liner with a new, high-quality deactivated liner. At the same time, replace the septum and inlet seal (O-ring).

  • Trim the Column: Cut 10-20 cm from the inlet end of the column. This removes accumulated non-volatile residue and potential active sites.

  • Re-install the Column: Ensure the column cut is perfectly square (90°) and that it is installed at the correct depth in the inlet as specified by the instrument manufacturer.

Q5: Can you provide a protocol for replacing the GC inlet liner?

Experimental Protocol: GC Inlet Liner Replacement (Agilent-style SSL Inlet)

  • Cool the Inlet: Set the injector temperature to ambient (e.g., 40°C) and allow it to cool completely. Ensure the carrier gas flow is turned off at the instrument or the tank.

  • Remove the Septum Nut: Loosen and remove the septum retaining nut.

  • Remove Old Consumables: Lift the septum assembly away. Use clean, lint-free gloves and forceps to carefully remove the old liner.

  • Inspect and Clean: Visually inspect the inlet for any debris.

  • Install New Consumables: Wearing clean gloves, place a new O-ring on the new, deactivated liner. Using forceps, gently insert the new liner into the inlet until it is properly seated.

  • Reassemble: Place a new septum in the retainer nut and re-install the assembly. Tighten the nut until it is finger-tight, then turn an additional quarter-turn with a wrench. Do not overtighten.

  • Leak Check: Restore carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.

  • Equilibrate: Allow the system to purge with carrier gas for 15-20 minutes before heating the inlet.

Q6: How is peak tailing measured quantitatively?

Peak tailing is measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . Most chromatography data systems can calculate this automatically. The calculation is typically performed at 5% or 10% of the peak height.

Table 2: Interpretation of Peak Asymmetry/Tailing Factor

Factor ValuePeak ShapeInterpretation
< 1.0 FrontingThe first half of the peak is broader than the second half.
= 1.0 SymmetricalAn ideal, Gaussian peak.
> 1.0 TailingThe second half of the peak is broader than the first half.
> 1.5 - 2.0 Excessive TailingIndicates a significant problem that requires troubleshooting.

The formula for the USP Tailing Factor (Tf) is: Tf = W₀.₀₅ / 2f , where W₀.₀₅ is the peak width at 5% height and f is the distance from the leading edge to the peak maximum at 5% height.

Logical Relationship of Peak Tailing Causes

G cluster_0 Root Causes cluster_1 Manifestations cluster_2 Result Chemical Chemical Interactions (Active Sites) Adsorption Analyte Adsorption Chemical->Adsorption Physical Physical Issues (Flow Path Disruption) DeadVolume Dead Volume / Turbulence Physical->DeadVolume Method Method Parameters (Sub-optimal) Overload Column Overload Method->Overload PeakTailing Peak Tailing Adsorption->PeakTailing DeadVolume->PeakTailing Overload->PeakTailing

Caption: Relationship between root causes and the observation of peak tailing.

References

Technical Support Center: Enhancing 2,3-Dimethylpyrazine Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of 2,3-Dimethylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: The most common methods for extracting this compound include solvent extraction, steam distillation, and supercritical fluid extraction (SFE). The choice of method often depends on the sample matrix, desired purity, and available equipment.

Q2: How can I improve the yield of this compound during solvent extraction?

A2: To improve the yield during solvent extraction, consider the following:

  • Solvent Selection: Use a solvent in which this compound is highly soluble, such as ethanol, diethyl ether, or ethyl acetate.[1][2] The polarity of the solvent system can be optimized; for instance, a mixture of hexane and ethyl acetate has been used for pyrazine extraction.[3]

  • pH Adjustment: Adjusting the pH of the aqueous phase can enhance the partitioning of this compound into the organic solvent.

  • Multiple Extractions: Performing multiple extractions with smaller volumes of solvent is generally more effective than a single extraction with a large volume.[3]

  • Salting Out: Adding a salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of this compound in the aqueous layer and promote its transfer to the organic layer.

Q3: What are the advantages of using Supercritical Fluid Extraction (SFE) for this compound?

A3: SFE, particularly with supercritical CO2, offers several advantages:

  • Green Solvent: Carbon dioxide is non-toxic, non-flammable, and environmentally friendly.

  • Selectivity: The solvating power of supercritical CO2 can be finely tuned by adjusting pressure and temperature, allowing for selective extraction of target compounds.

  • Mild Operating Conditions: SFE can be performed at relatively low temperatures, which is beneficial for thermally sensitive compounds.

  • No Solvent Residue: The CO2 is easily removed from the extract by depressurization, leaving no solvent residue.

Q4: Can this compound be purified by distillation?

A4: Yes, this compound can be purified by distillation. Its boiling point is around 156 °C. Fractional distillation or distillation under reduced pressure can be used to separate it from other volatile components.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Extraction Yield Inappropriate solvent selection: The polarity of the solvent may not be optimal for this compound.Test a range of solvents with varying polarities (e.g., ethanol, diethyl ether, ethyl acetate, or mixtures like hexane/ethyl acetate).
Incomplete extraction: A single extraction may not be sufficient to recover all the compound.Perform multiple extractions with fresh solvent. Consider using a continuous extraction method like Soxhlet extraction for solid samples.
Degradation of the compound: High temperatures during extraction can lead to the degradation of this compound.Use a lower extraction temperature or a method that operates at milder temperatures, such as SFE.
Poor phase separation (in liquid-liquid extraction): Emulsion formation can trap the analyte.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Centrifugation can also aid in phase separation.
Presence of Impurities in the Extract Co-extraction of other compounds: The solvent may be extracting other compounds from the matrix along with this compound.Optimize the selectivity of the extraction method. For SFE, adjust the pressure and temperature. For solvent extraction, try a more selective solvent or a solvent mixture.
Incomplete purification: The purification step may not be adequate to remove all impurities.Employ a more efficient purification technique such as fractional distillation or column chromatography.
Inconsistent Results Variability in sample preparation: Inconsistent particle size or moisture content of the sample can affect extraction efficiency.Ensure consistent sample preparation, including grinding to a uniform particle size and drying if necessary.
Fluctuations in extraction parameters: Inconsistent temperature, pressure, or extraction time can lead to variable yields.Carefully control and monitor all extraction parameters. Use automated systems where possible to ensure reproducibility.

Experimental Protocols

Protocol 1: Solvent Extraction

This protocol describes a general procedure for the liquid-liquid extraction of this compound from an aqueous solution.

  • Preparation: Ensure the aqueous solution containing this compound is at room temperature.

  • Solvent Addition: Transfer the aqueous solution to a separatory funnel. Add an appropriate volume of an immiscible organic solvent (e.g., diethyl ether or ethyl acetate). The volume of the organic solvent is typically 1/3 to 1/2 the volume of the aqueous solution.

  • Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The organic layer containing the extracted this compound will be the top layer if using diethyl ether or ethyl acetate.

  • Collection: Carefully drain the lower aqueous layer. Collect the upper organic layer.

  • Repeat: Repeat the extraction process (steps 2-5) two more times with fresh organic solvent to maximize recovery.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove any residual water.

  • Concentration: Filter off the drying agent and concentrate the organic extract using a rotary evaporator to obtain the crude this compound.

  • Purification: Further purify the crude product by distillation or column chromatography if necessary.

Protocol 2: Steam Distillation

This protocol is suitable for extracting volatile compounds like this compound from a non-volatile matrix.

  • Apparatus Setup: Assemble a steam distillation apparatus. The setup typically includes a steam generator, a distillation flask containing the sample, a condenser, and a receiving flask.

  • Sample Preparation: Place the sample material in the distillation flask and add a small amount of water.

  • Distillation: Pass steam from the generator through the sample in the distillation flask. The steam will vaporize the this compound.

  • Condensation: The mixture of steam and this compound vapor will pass into the condenser, where it will be cooled and condensed back into a liquid.

  • Collection: Collect the distillate, which will be a two-phase mixture of water and this compound, in the receiving flask.

  • Separation: Separate the this compound from the aqueous layer using a separatory funnel.

  • Drying and Purification: Dry the collected this compound over an anhydrous drying agent and purify further if needed.

Protocol 3: Supercritical Fluid Extraction (SFE)

This protocol provides a general outline for the SFE of this compound.

  • Sample Preparation: The sample should be dried and ground to a uniform particle size to ensure efficient extraction.

  • Loading the Extractor: Pack the prepared sample into the extraction vessel of the SFE system.

  • Setting Parameters: Set the desired extraction parameters, including pressure, temperature, and CO2 flow rate. For pyrazines, typical conditions can range from 9.6 MPa and 50°C.

  • Extraction: Pump supercritical CO2 through the extraction vessel. The supercritical fluid will dissolve the this compound from the sample matrix.

  • Collection: The extract-laden supercritical fluid then flows to a separator where the pressure is reduced, causing the CO2 to return to its gaseous state and the this compound to precipitate and be collected.

  • Analysis: The collected extract can then be analyzed for purity and yield.

Data Presentation

Table 1: Comparison of Extraction Method Parameters

Parameter Solvent Extraction Steam Distillation Supercritical Fluid Extraction (SFE)
Principle Partitioning between two immiscible liquidsVolatilization with steamDissolution in a supercritical fluid
Typical Solvents Diethyl ether, Ethyl acetate, EthanolWater (as steam)Supercritical CO2 (often with a co-solvent like ethanol)
Operating Temperature Room temperature to boiling point of solvent~100 °C (at atmospheric pressure)Typically 40 - 60 °C
Operating Pressure AtmosphericAtmosphericHigh pressure (e.g., 9-40 MPa)
Selectivity ModerateLow (for volatile compounds)High (tunable with P and T)
Solvent Removal Evaporation (may leave residues)Phase separationDepressurization (no residue)

Table 2: Reported Purity of this compound

Purification Method Reported Purity Source
Rectification and Purification> 99%
Fractionation and RefiningNot specified

Visualizations

experimental_workflow_solvent_extraction cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification prep Aqueous Solution containing this compound add_solvent Add Organic Solvent (e.g., Diethyl Ether) prep->add_solvent shake Shake and Vent add_solvent->shake separate Allow Phases to Separate shake->separate collect_org Collect Organic Layer separate->collect_org repeat_ext Repeat Extraction 2x collect_org->repeat_ext dry Dry with Anhydrous Agent repeat_ext->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Further Purification (Distillation/Chromatography) concentrate->purify final_product Pure this compound purify->final_product experimental_workflow_sfe cluster_prep Preparation cluster_extraction Extraction cluster_collection Collection sample_prep Dry and Grind Sample load Load Sample into Extraction Vessel sample_prep->load set_params Set SFE Parameters (Pressure, Temperature) load->set_params extract Pump Supercritical CO2 through Sample set_params->extract depressurize Depressurize CO2 in Separator extract->depressurize collect Collect Precipitated Extract depressurize->collect final_product This compound Extract collect->final_product

References

Minimizing degradation of 2,3-Dimethylpyrazine during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2,3-Dimethylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during sample preparation and ensuring accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound during sample preparation?

A1: The primary factors that can lead to the degradation of this compound are exposure to strong oxidizing agents, extreme pH conditions (both highly acidic and alkaline), prolonged exposure to high temperatures, and excessive exposure to light.

Q2: What are the likely degradation products of this compound?

A2: Degradation of this compound, particularly through oxidation, can lead to the formation of hydroxylated derivatives and pyrazine carboxylic acids. In biological systems, it is metabolized into corresponding carboxylic acids.

Q3: Is this compound volatile? How does this affect sample preparation?

A3: Yes, this compound is a volatile compound. This property is crucial to consider during sample preparation, as significant losses can occur if samples are heated at high temperatures in open systems or during solvent evaporation steps. Techniques like headspace analysis are often employed to take advantage of its volatility.

Q4: What are the recommended storage conditions for samples containing this compound?

A4: To minimize degradation, it is recommended to store samples in a cool, dark place. For long-term storage, freezing the samples at -20°C or below in tightly sealed, amber-colored containers is advisable to protect from light and prevent volatilization.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue Potential Cause Troubleshooting Steps
Low recovery of this compound Incomplete extraction: Insufficient solvent volume, inadequate mixing, or an inappropriate solvent may lead to poor extraction efficiency.- Increase the solvent-to-sample ratio. - Ensure thorough mixing during extraction (e.g., vortexing, sonication). - Consider using a more effective solvent. For liquid-liquid extraction, multiple extractions with fresh solvent are recommended to achieve recoveries greater than 90%.[1][2] - For solid-phase extraction, ensure the cartridge is properly conditioned and that the elution solvent is appropriate for the analyte and sorbent.
Volatility losses: The compound may be lost during sample concentration steps due to its volatile nature.- Avoid high temperatures during solvent evaporation. Use a gentle stream of nitrogen at a low temperature. - Consider using a Kuderna-Danish concentrator. - Whenever possible, use headspace analysis (e.g., HS-SPME) to avoid solvent evaporation steps.
Degradation during extraction: Exposure to harsh chemical conditions (e.g., strong acids or bases) or oxidizing agents can degrade the analyte.- Adjust the sample pH to a neutral or slightly acidic range before extraction. - Avoid using strong oxidizing or reducing agents in the sample preparation workflow.
Inconsistent or non-reproducible results Sample heterogeneity: In solid samples, this compound may not be evenly distributed.- Homogenize the sample thoroughly before taking a subsample for analysis.
Variable degradation: Inconsistent exposure to light or temperature fluctuations between samples can lead to varying levels of degradation.- Protect samples from light by using amber vials or covering them with aluminum foil. - Maintain a consistent temperature for all samples throughout the preparation process.
Matrix effects: Co-extracted compounds from the sample matrix can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry.- Employ a more selective sample cleanup method, such as solid-phase extraction (SPE). - Use matrix-matched standards for calibration. - An internal standard can also help to compensate for matrix effects.
Presence of unexpected peaks in the chromatogram Formation of artifacts: The analytical method itself may be inducing chemical changes. For example, high temperatures in the GC inlet can sometimes cause artifact formation.[3]- Lower the GC inlet temperature if possible, while ensuring efficient volatilization of the analyte. - Investigate the possibility of reactions between the analyte and the extraction solvent or derivatizing agents.
Co-elution with matrix components: Interfering compounds from the sample matrix may have similar retention times to this compound.- Optimize the chromatographic method (e.g., change the temperature program in GC or the mobile phase gradient in LC) to improve separation. - Use a more selective detector, such as a mass spectrometer, to differentiate the analyte from interfering compounds based on their mass-to-charge ratio.

Stability of this compound Under Various Conditions

While specific quantitative kinetic data for the degradation of this compound is not extensively available in the public domain, the following table summarizes qualitative stability information and general recommendations.

Condition Stability Recommendations to Minimize Degradation
pH Generally stable in neutral and slightly acidic conditions. Potential for degradation under strongly acidic or alkaline conditions.- Adjust sample pH to a range of 6-7 before extraction and storage. - Avoid prolonged exposure to strong acids or bases.
Temperature Stable at room temperature for short periods. Volatility increases with temperature, and prolonged exposure to high temperatures can lead to degradation.- Store samples at low temperatures (4°C for short-term, -20°C or below for long-term). - Minimize the use of heat during sample preparation. If heating is necessary, use the lowest effective temperature and time.
Light Potentially susceptible to photodegradation upon prolonged exposure to UV or ambient light.- Store samples and standards in amber-colored vials or protect them from light using aluminum foil. - Minimize exposure to direct sunlight and fluorescent lighting during sample handling.
Oxidizing Agents Susceptible to oxidation.- Avoid contact with strong oxidizing agents such as hydrogen peroxide, permanganate, and chromates. - If the sample matrix is known to be oxidative, consider adding an antioxidant, but validate its non-interference with the analysis.

Recommended Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

This method is suitable for analyzing this compound in liquid and solid matrices with minimal sample handling, which helps to reduce the risk of degradation and loss of volatile compounds.

Materials:

  • HS-SPME autosampler

  • GC-MS system

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps and septa

  • Sodium chloride (NaCl)

Procedure:

  • Sample Preparation:

    • For liquid samples: Place 5 mL of the liquid sample into a 20 mL headspace vial.

    • For solid samples: Weigh 1-2 g of the homogenized sample into a 20 mL headspace vial and add 5 mL of deionized water.

  • Matrix Modification: Add NaCl to the vial to achieve a concentration of 20-30% (w/v). This increases the ionic strength of the aqueous phase and promotes the partitioning of volatile compounds into the headspace.

  • Incubation and Extraction:

    • Place the vial in the HS-SPME autosampler.

    • Equilibrate the sample at a controlled temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) at the same temperature to allow for the adsorption of volatile compounds.

  • Desorption and Analysis:

    • Retract the fiber and inject it into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.

    • Analyze the desorbed compounds using a suitable GC-MS method.

Workflow Diagram:

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis Sample Liquid or Solid Sample Vial Place in 20 mL Vial Sample->Vial NaCl Add NaCl Vial->NaCl Equilibrate Equilibrate at 60°C NaCl->Equilibrate Transfer to Autosampler Expose Expose SPME Fiber Equilibrate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb GCMS GC-MS Analysis Desorb->GCMS

Figure 1. HS-SPME workflow for this compound analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Extraction from Aqueous Matrices

This protocol is a classic method for extracting organic compounds from aqueous samples.

Materials:

  • Separatory funnel

  • Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen evaporator

  • GC-MS or LC-MS system

Procedure:

  • Sample Preparation:

    • Place a known volume (e.g., 50 mL) of the aqueous sample into a separatory funnel.

    • Adjust the pH of the sample to neutral (pH 7) if necessary.

  • Extraction:

    • Add a portion of the organic solvent (e.g., 25 mL of dichloromethane) to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

    • Drain the lower organic layer into a collection flask.

    • Repeat the extraction two more times with fresh portions of the organic solvent.

  • Drying and Concentration:

    • Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.

    • Concentrate the dried extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen at a low temperature (e.g., <30°C).

  • Analysis:

    • Transfer the concentrated extract to a vial for analysis by GC-MS or LC-MS.

Workflow Diagram:

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample Aqueous Sample pH_Adjust Adjust to pH 7 Sample->pH_Adjust Add_Solvent Add Organic Solvent pH_Adjust->Add_Solvent Shake Shake & Vent Add_Solvent->Shake Separate Separate Layers Shake->Separate Repeat Repeat Extraction (2x) Separate->Repeat Dry Dry with Na2SO4 Repeat->Dry Concentrate Concentrate Dry->Concentrate Analysis GC-MS or LC-MS Concentrate->Analysis

Figure 2. LLE workflow for this compound analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Sample Clean-up

SPE is an effective technique for isolating this compound from complex matrices and removing interfering components.

Materials:

  • SPE cartridges (e.g., C18 or a mixed-mode cation exchange)

  • SPE manifold

  • Conditioning, washing, and elution solvents

  • Nitrogen evaporator

  • GC-MS or LC-MS system

Procedure:

  • Cartridge Conditioning:

    • Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) followed by water or an appropriate buffer.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent to remove interfering compounds while retaining the this compound.

  • Elution:

    • Elute the this compound from the cartridge using a strong solvent.

  • Concentration and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis by GC-MS or LC-MS.

Logical Relationship for Troubleshooting SPE:

SPE_Troubleshooting cluster_solutions Solutions Start Low Recovery in SPE Conditioning Improper Conditioning? Start->Conditioning Loading Sample Breakthrough during Loading? Conditioning->Loading No Sol_Condition Ensure proper solvent sequence and volume Conditioning->Sol_Condition Yes Washing Analyte Loss during Washing? Loading->Washing No Sol_Load Decrease flow rate; check sample volume Loading->Sol_Load Yes Elution Incomplete Elution? Washing->Elution No Sol_Wash Use a weaker wash solvent Washing->Sol_Wash Yes Sol_Elute Use a stronger elution solvent; increase volume Elution->Sol_Elute Yes

Figure 3. Troubleshooting logic for low recovery in SPE.

This technical support center provides a starting point for researchers working with this compound. By understanding the potential for degradation and following these guidelines, you can improve the accuracy and reliability of your analytical results.

References

Validation & Comparative

Unraveling Dimethylpyrazine Isomers: A GC-MS Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate identification of isomers is a critical analytical challenge. This guide provides a detailed comparative analysis of three dimethylpyrazine isomers—2,3-dimethylpyrazine, 2,5-dimethylpyrazine, and 2,6-dimethylpyrazine—utilizing Gas Chromatography-Mass Spectrometry (GC-MS). We present supporting experimental data, detailed protocols, and visualizations to facilitate their differentiation.

The structural similarity of dimethylpyrazine isomers poses a significant challenge for their individual identification. All three isomers share the same molecular weight (108.14 g/mol ) and elemental composition (C₆H₈N₂). Consequently, their mass spectra exhibit very similar fragmentation patterns, often leading to ambiguous identifications when relying solely on mass spectrometry. However, subtle differences in their physical properties, primarily their boiling points, allow for their separation and subsequent identification using gas chromatography.

Chromatographic Separation and Retention Behavior

Gas chromatography effectively separates the dimethylpyrazine isomers based on their volatility and interaction with the stationary phase of the GC column. The elution order is directly related to their boiling points. 2,6-Dimethylpyrazine, having the lowest boiling point, typically elutes first, followed by 2,5-dimethylpyrazine, and finally this compound, which has the highest boiling point.

A study by Shibamoto et al. (1979) demonstrated the separation of these isomers on a 15% Carbowax 20M on Shimalite W (60/80 mesh) glass column (2 m x 2 mm i.d.). The retention times obtained under their experimental conditions are summarized in the table below. It is important to note that absolute retention times can vary between analytical systems. However, the relative elution order remains a reliable qualitative indicator.

IsomerBoiling Point (°C)Retention Time (min)
2,6-Dimethylpyrazine14210.2
2,5-Dimethylpyrazine15510.8
This compound156-15912.5

Data from Shibamoto, T., & Bernhard, R. A. (1979). Investigation of pyrazine formation pathways in sugar-ammonia model systems. Agricultural and Biological Chemistry, 43(12), 2575-2579.

Mass Spectrometric Fragmentation Analysis

While the mass spectra of the dimethylpyrazine isomers are very similar, subtle differences in the relative intensities of their fragment ions can be observed. The molecular ion peak ([M]⁺) is prominent at a mass-to-charge ratio (m/z) of 108 for all three isomers. The primary fragmentation pathway involves the loss of a methyl radical (CH₃•), resulting in a fragment ion at m/z 93. Another significant fragmentation involves the cleavage of the pyrazine ring.

The table below presents a comparison of the major mass spectral fragments and their approximate relative intensities. This data is compiled from various sources, and it is crucial to note that the relative intensities can be influenced by the specific GC-MS instrument and its settings.

m/zProposed FragmentThis compound2,5-Dimethylpyrazine2,6-Dimethylpyrazine
108 [M]⁺100100100
107 [M-H]⁺~20~15~15
93 [M-CH₃]⁺~10~10~10
81 [C₅H₅N]⁺~15~20~20
67 [C₄H₅N]⁺•~10~15~15
53 [C₃H₃N]⁺~30~40~40
42 [C₂H₄N]⁺~50~60~60

Note: Relative intensities are approximate and can vary. Data compiled from NIST Mass Spectrometry Data Center and other sources.

Experimental Workflow and Fragmentation Pathway

To provide a clearer understanding of the analytical process and the underlying chemical principles, the following diagrams illustrate the GC-MS experimental workflow and the characteristic fragmentation pattern of dimethylpyrazine isomers.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample containing Dimethylpyrazine Isomers Extraction Extraction/ Dilution Sample->Extraction Injector GC Injector Extraction->Injector GC_Column GC Column (Separation of Isomers) Injector->GC_Column MS_Detector Mass Spectrometer (Detection & Fragmentation) GC_Column->MS_Detector Data_Acquisition Data Acquisition System MS_Detector->Data_Acquisition Chromatogram Chromatogram (Retention Times) Data_Acquisition->Chromatogram Mass_Spectra Mass Spectra (m/z values) Data_Acquisition->Mass_Spectra

GC-MS Experimental Workflow for Dimethylpyrazine Isomer Analysis.

Fragmentation_Pathway Parent Dimethylpyrazine [M]⁺ m/z = 108 F_93 [M-CH₃]⁺ m/z = 93 Parent->F_93 - CH₃• F_81 [C₅H₅N]⁺ m/z = 81 Parent->F_81 - HCN, -H₂ F_42 [C₂H₄N]⁺ m/z = 42 Parent->F_42 Ring Cleavage F_53 [C₃H₃N]⁺ m/z = 53 F_81->F_53 - C₂H₂

General Fragmentation Pathway for Dimethylpyrazine Isomers.

Experimental Protocols

The following provides a generalized experimental protocol for the GC-MS analysis of dimethylpyrazine isomers. It is essential to optimize these parameters for your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Standard Preparation: Prepare individual stock solutions of 2,3-, 2,5-, and 2,6-dimethylpyrazine in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL. Prepare working standards by serial dilution to create a calibration curve.

  • Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile pyrazine compounds.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Column: A polar capillary column, such as one with a polyethylene glycol (e.g., Carbowax or DB-WAX) or a mid-polar column (e.g., DB-5ms), is recommended for good separation. A common column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or a split ratio of 10:1 to 50:1 for higher concentrations.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 180 °C at a rate of 5 °C/min.

      • Hold: Hold at 180 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40-200.

    • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent.

3. Data Analysis:

  • Identification: Identify the isomers based on their retention times by comparing them to the chromatograms of the individual standards.

  • Confirmation: Confirm the identity of each isomer by comparing its mass spectrum with a reference library (e.g., NIST/Wiley) and the mass spectral data provided in this guide.

  • Quantification: If required, perform quantification by creating a calibration curve from the analysis of the working standards.

Conclusion

The successful differentiation of dimethylpyrazine isomers by GC-MS relies on a combination of chromatographic separation and mass spectrometric analysis. While their mass spectra are strikingly similar, the distinct retention times achieved through gas chromatography provide a reliable means of identification. By carefully optimizing GC conditions and referencing known retention indices and fragmentation patterns, researchers can confidently distinguish between 2,3-, 2,5-, and 2,6-dimethylpyrazine in their samples. This guide provides the necessary data and protocols to support these analytical endeavors.

A Comparative Sensory and Mechanistic Evaluation of 2,3-Dimethylpyrazine and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sensory properties of 2,3-Dimethylpyrazine and its isomers, 2,5-Dimethylpyrazine and 2,6-Dimethylpyrazine. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in understanding the nuanced differences between these important flavor compounds.

Sensory Profile Comparison

The sensory characteristics of this compound and its isomers are distinct, with variations in aroma, taste, and potency. While all three compounds are known for their nutty and roasted notes, the specific flavor profiles and odor detection thresholds differ significantly.

Qualitative Sensory Descriptors:

CompoundAroma/Flavor Profile
This compound Described as having nutty, peanut butter, and caramel notes. It is also associated with meaty, coffee, and cocoa-like aromas.[1]
2,5-Dimethylpyrazine Possesses a strong roasted peanut, coffee, and meaty aroma.[2] It is a versatile compound also used in pharmaceutical and fragrance applications.[3]
2,6-Dimethylpyrazine Characterized by a nutty, cocoa, roasted, meaty, or coffee-like aroma, with a musty, bready, or meaty taste.[4]

Quantitative Sensory Data:

A key aspect of sensory evaluation is the determination of the odor detection threshold, which is the lowest concentration of a substance that can be detected by the human sense of smell. The following table summarizes the odor detection thresholds of the three dimethylpyrazine isomers in water. Lower values indicate a higher potency of the aroma.

CompoundOdor Detection Threshold in Water (ppb)
This compound 35,000
2,5-Dimethylpyrazine 35
2,6-Dimethylpyrazine 55

Source: Data compiled from various sources.

Experimental Protocols

A standardized methodology for sensory panel evaluation is crucial for obtaining reliable and reproducible data. The following protocol outlines a general procedure for the descriptive analysis of pyrazine compounds.

Sensory Evaluation Methodology: Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the sensory attributes of this compound and its isomers.

1. Panelist Selection and Training:

  • Selection: Recruit 8-12 panelists based on their sensory acuity, ability to discriminate between different aromas and tastes, and verbal fluency.

  • Training: Conduct a series of training sessions to familiarize panelists with the sensory characteristics of pyrazines.

    • Present reference standards for key aroma attributes (e.g., nutty, roasted, cocoa, earthy).

    • Develop a consensus vocabulary to describe the sensory attributes of the dimethylpyrazine isomers.

    • Train panelists on the use of a line scale (e.g., a 15-cm line scale anchored with "low" and "high" at each end) to rate the intensity of each attribute.

2. Sample Preparation:

  • Prepare solutions of 2,3-, 2,5-, and 2,6-dimethylpyrazine in a neutral solvent (e.g., deionized water or refined vegetable oil) at concentrations above their respective detection thresholds but below saturation.

  • Present samples in coded, identical containers to blind the panelists to the identity of the samples.

  • Maintain a constant temperature for all samples throughout the evaluation.

3. Sensory Evaluation Procedure:

  • Conduct the evaluation in a sensory analysis laboratory with individual booths to prevent interaction between panelists.

  • Instruct panelists to evaluate the aroma of each sample first by sniffing from the container.

  • If taste is being evaluated, provide a small, measured amount of the solution for tasting.

  • Panelists should rate the intensity of each identified sensory attribute on the provided line scale.

  • Provide unsalted crackers and deionized water for palate cleansing between samples.

4. Data Analysis:

  • Convert the marks on the line scales to numerical data.

  • Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences in the intensity of sensory attributes between the dimethylpyrazine isomers.

  • Visualize the results using spider web plots or bar charts to compare the sensory profiles.

Signaling Pathway and Experimental Workflow

Olfactory Signal Transduction Pathway

The perception of odorants like dimethylpyrazines is initiated by the binding of these molecules to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons. This binding event triggers a downstream signaling cascade, leading to the generation of an electrical signal that is transmitted to the brain.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant Dimethylpyrazine OR Olfactory Receptor (GPCR) Odorant->OR 1. Binding G_protein G-protein (Gα, Gβγ) OR->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. Gα activates cAMP cAMP AC->cAMP 4. ATP to cAMP Ion_Channel Ion Channel (CNG Channel) cAMP->Ion_Channel 5. Opens Channel Ca_Na Ca²⁺ / Na⁺ Influx Ion_Channel->Ca_Na 6. Ion Influx Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Olfactory signal transduction cascade initiated by dimethylpyrazine binding.

Sensory Evaluation Workflow

The process of conducting a sensory panel evaluation involves a series of well-defined steps to ensure the collection of high-quality, unbiased data.

Sensory_Evaluation_Workflow cluster_setup Phase 1: Preparation cluster_execution Phase 2: Evaluation cluster_analysis Phase 3: Analysis & Reporting A Panelist Selection & Training C Protocol Design (QDA) A->C B Sample Preparation (Coded & Randomized) B->C D Individual Sensory Evaluation C->D E Data Collection (Intensity Ratings) D->E F Statistical Analysis (ANOVA) E->F G Data Visualization (Spider Plots) F->G H Final Report & Comparison Guide G->H

Caption: Workflow for sensory panel evaluation of dimethylpyrazines.

References

A Comparative Guide to the Biological Activities of 2,3-Dimethylpyrazine and Tetramethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two pyrazine derivatives: 2,3-Dimethylpyrazine and Tetramethylpyrazine (also known as Ligustrazine). While both are structurally related, the extent of scientific investigation into their pharmacological effects differs significantly. Tetramethylpyrazine is a well-researched compound with a broad spectrum of documented biological activities, whereas this compound is primarily known as a flavoring agent with limited available data on its bioactivity.

Overview of Biological Activities

Tetramethylpyrazine (TMP) has been extensively studied and demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, cardiovascular, and anticancer properties.[1] In contrast, the biological activities of this compound remain largely unexplored, with current literature mainly focusing on its safety as a food additive and its sensory properties.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative and qualitative data for the biological activities of this compound and Tetramethylpyrazine.

Table 1: Anti-Inflammatory Activity

CompoundAssay/ModelKey FindingsQuantitative Data (IC₅₀, etc.)Reference
This compound ---Data not available.------
Tetramethylpyrazine Oxazolone-induced colitis in miceSuppressed NF-κB, AP-1, and NF-AT mRNA expression; promoted apoptosis of immune cells.Dose-dependent reduction in inflammation.[2]
Lipopolysaccharide (LPS)-induced acute lung injury in miceInhibited the HMGB1/TLR4/NF-κB signaling pathway, reducing inflammatory cell infiltration and lung edema.Significant downregulation of inflammatory markers.[3]
In vitro studiesDecreased IL-8 production and blocked ERK1/2 and p38 phosphorylation via AP-1 suppression.Data available in cited literature.[2]

Table 2: Antioxidant Activity

CompoundAssay/ModelKey FindingsQuantitative DataReference
This compound ---Limited direct evidence. Its presence in some foods is correlated with antioxidant capacity, but this is likely due to the food matrix.Data not available for the pure compound.---
Tetramethylpyrazine In vivo and in vitro models of oxidative stressScavenges free radicals, enhances antioxidant enzyme activity, and protects against oxidative damage.Specific assay data (e.g., DPPH, ABTS) available in cited literature.[1]
Ischemia/reperfusion injury modelsReduces oxidative stress-induced cellular damage.Reduces markers of oxidative damage.

Table 3: Neuroprotective Activity

CompoundModelKey FindingsQuantitative DataReference
This compound Inhalation by humansAffects autonomic and central nervous activity; does not induce sedation.Physiological parameters (miosis rate, fingertip temperature) altered.
Tetramethylpyrazine Rat model of Parkinson's Disease (MPTP-induced)Protected dopaminergic neurons from injury, improved motor deficits, and showed anti-apoptotic and antioxidant effects.TMP (20 mg/kg/d) significantly prevented MPTP-induced damage.
Rat model of contusive spinal cord injuryPromoted neurological recovery, reduced neural apoptosis, and increased neuronal survival, potentially via PGC-1α activation.Significant improvement in BBB scores from day 3 post-injury.
Mouse model of acute hypobaric hypoxiaAlleviated cognitive impairment and reduced neuronal death.Data available in cited literature.
In vitro models of neuronal injuryProtects against glutamate excitotoxicity and oxidative stress.Data available in cited literature.

Table 4: Anticancer Activity

CompoundCell Line(s)Key FindingsQuantitative Data (IC₅₀)Reference
This compound ---Data not available for this compound. However, 2,3-diarylpyrazine derivatives have shown anti-tumor activity by inhibiting Skp2.For a derivative (10h): IC₅₀ = 0.38 μM against Skp2-Cks1 binding.
Tetramethylpyrazine Colon cancer cells (SW480, HCT116)Inhibited proliferation, induced G0/G1 cell cycle arrest, and promoted apoptosis.Dose- and time-dependent inhibition.
Hepatocellular carcinoma cells (HepG2)Induced G0/G1 cell cycle arrest and mitochondria-dependent apoptosis.IC₅₀ values reported in the study.
Various cancer cell lines (lung, gastric, breast, etc.)Exhibits potent inhibitory effects on tumor cell proliferation and promotes apoptosis.IC₅₀ values vary depending on the cell line.

Experimental Protocols

Detailed methodologies for key experiments cited for Tetramethylpyrazine are provided below. Due to the lack of available data, specific experimental protocols for this compound cannot be provided.

Anti-Inflammatory Activity of Tetramethylpyrazine in an Animal Model
  • Model: Lipopolysaccharide (LPS)-induced acute lung injury in C57BL/6 mice.

  • Procedure:

    • Mice are randomly divided into control, LPS model, and TMP treatment groups.

    • The LPS group receives an intraperitoneal injection of LPS to induce lung injury.

    • The TMP group receives an intraperitoneal injection of TMP prior to or after LPS administration.

    • After a specified time, animals are euthanized, and lung tissues and bronchoalveolar lavage fluid (BALF) are collected.

    • Lung tissues are processed for histological examination (H&E staining) to assess inflammation and injury.

    • BALF is analyzed for total protein concentration and inflammatory cell counts.

    • Lung tissue homogenates are used for Western blot analysis to measure the expression of proteins in the HMGB1/TLR4/NF-κB signaling pathway.

Neuroprotective Effect of Tetramethylpyrazine in a Parkinson's Disease Model
  • Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced dopaminergic neuron injury in rats.

  • Procedure:

    • Rats are divided into control, MPTP, and TMP + MPTP groups.

    • The TMP + MPTP group receives intraperitoneal injections of TMP (e.g., 20 mg/kg/d) for a specified period.

    • Parkinson's disease is induced by stereotaxic bilateral injection of MPTP into the substantia nigra.

    • Behavioral tests (e.g., rotarod test) are performed to assess motor function.

    • After the experimental period, brain tissues are collected.

    • Immunohistochemistry is performed to measure the expression of tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

    • Levels of dopamine and its metabolites are quantified using high-performance liquid chromatography (HPLC).

    • Western blot analysis is used to assess the expression of apoptotic markers (e.g., Bax, Bcl-2).

In Vitro Anticancer Activity of Tetramethylpyrazine
  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cell viability.

  • Procedure:

    • Human colon cancer cell lines (e.g., SW480, HCT116) are cultured in appropriate media.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of TMP for different time points (e.g., 24, 48, 72 hours).

    • After treatment, MTT solution is added to each well and incubated to allow for the formation of formazan crystals.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control, and IC₅₀ values are determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways modulated by Tetramethylpyrazine and a general workflow for evaluating the biological activity of pyrazine derivatives.

Tetramethylpyrazine_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 HMGB1 HMGB1 TLR4->HMGB1 NFkB NF-κB HMGB1->NFkB Inflammation Inflammatory Response (e.g., IL-6, TNF-α) NFkB->Inflammation TMP Tetramethylpyrazine TMP->HMGB1 Inhibits

Figure 1: Simplified signaling pathway for the anti-inflammatory action of Tetramethylpyrazine.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Compound\n(this compound or Tetramethylpyrazine) Compound (this compound or Tetramethylpyrazine) Cell-based Assays Cell-based Assays Compound\n(this compound or Tetramethylpyrazine)->Cell-based Assays Cytotoxicity\n(MTT Assay) Cytotoxicity (MTT Assay) Cell-based Assays->Cytotoxicity\n(MTT Assay) Anti-inflammatory\n(NO Assay) Anti-inflammatory (NO Assay) Cell-based Assays->Anti-inflammatory\n(NO Assay) Antioxidant\n(ROS Assay) Antioxidant (ROS Assay) Cell-based Assays->Antioxidant\n(ROS Assay) Western Blot Western Blot Cell-based Assays->Western Blot Protein Expression Protein Expression Western Blot->Protein Expression Animal Models of Disease Animal Models of Disease Western Blot->Animal Models of Disease qPCR qPCR Gene Expression Gene Expression qPCR->Gene Expression Flow Cytometry Flow Cytometry Cell Cycle, Apoptosis Cell Cycle, Apoptosis Flow Cytometry->Cell Cycle, Apoptosis Efficacy Studies Efficacy Studies Animal Models of Disease->Efficacy Studies Histopathology Histopathology Efficacy Studies->Histopathology Biochemical Markers Biochemical Markers Efficacy Studies->Biochemical Markers

Figure 2: General experimental workflow for assessing biological activity.

Conclusion

This comparative guide highlights the significant disparity in the scientific understanding of this compound and Tetramethylpyrazine. Tetramethylpyrazine is a pharmacologically active compound with well-documented therapeutic potential across a range of diseases, supported by extensive in vitro and in vivo data. Its mechanisms of action often involve the modulation of key signaling pathways related to inflammation, oxidative stress, and cell survival.

In contrast, this compound is primarily characterized as a flavoring agent. While safety assessments have not raised significant concerns at current consumption levels, there is a notable lack of research into its potential biological activities. The limited available data suggests it may have some effects on the nervous system upon inhalation, but comprehensive studies on its anti-inflammatory, antioxidant, neuroprotective, and anticancer properties are absent from the current scientific literature.

For researchers and drug development professionals, Tetramethylpyrazine represents a promising lead compound for further investigation and development. The dearth of information on this compound, however, presents an opportunity for novel research to explore its potential pharmacological profile and determine if it possesses any of the beneficial activities observed in its well-studied isomer, Tetramethylpyrazine. Future studies employing the experimental workflows outlined in this guide are warranted to elucidate the biological activities of this compound and enable a more direct and comprehensive comparison with Tetramethylpyrazine.

References

Quantitative Analysis of 2,3-Dimethylpyrazine: A Comparative Guide to Validation Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of 2,3-Dimethylpyrazine, a key flavor and aroma compound, this guide offers a comparative overview of validated analytical methodologies. This document provides detailed experimental protocols, performance data, and a visual representation of the validation workflow to assist in selecting the most suitable method for your specific application.

Comparison of Quantitative Methods

The selection of an optimal analytical technique for the quantification of this compound is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent methods, each offering distinct advantages.

FeatureHPLC with UV DetectionGC-MSUPLC-MS/MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.A high-resolution version of HPLC-MS/MS, offering faster analysis and higher sensitivity.
Applicability Suitable for a wide range of pyrazine compounds, including those that are non-volatile or thermally labile.[1]Ideal for volatile and semi-volatile compounds like this compound.[1]Applicable to a broad range of compounds with very high sensitivity.
Sensitivity Moderate, with Limits of Detection (LOD) typically in the ng/mL range.[1]Very high, with LODs often in the low ppm to ppb range.[1]Extremely high, capable of detecting trace-level impurities.[2]
Sample Preparation Generally involves simple dissolution of the sample.May require headspace analysis or solid-phase microextraction (SPME) for volatile compounds.Similar to HPLC, but may require cleaner samples for optimal performance.

Performance Data

The following tables summarize the quantitative performance data for pyrazine analysis using different analytical techniques. While a direct head-to-head comparison for this compound across all methods is not available in a single source, the presented data provides a benchmark for expected performance.

Table 1: HPLC Performance for Pyrazine Analysis

ParameterPerformance
Linearity (R²)> 0.999
Limit of Detection (LOD)Typically in the ng/mL range
Limit of Quantification (LOQ)Typically in the ng/mL range
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%

Note: Data is representative of typical performance for pyrazine analysis by HPLC with UV detection.

Table 2: GC-MS Performance for Alkylpyrazine Analysis

Pyrazine DerivativeRetention Index (DB-WAX column)Limit of Detection (ng/mL)Limit of Quantification (ng/mL)
2-Methylpyrazine---
This compound---
2,5-Dimethylpyrazine---
2,6-Dimethylpyrazine---

Note: Specific retention indices and validated LOD/LOQ values for this compound require method-specific determination. A validated method for a similar compound, 2-methoxy-3,5-dimethylpyrazine, using HS-SPME-GC-MS showed an LOD of 0.83 ng/mL and an LOQ of 2.5 ng/mL.

Experimental Workflow for Method Validation

The validation of a quantitative method for this compound follows a structured workflow to ensure the reliability and accuracy of the results.

Quantitative_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation and Implementation A Selection of Analytical Technique (e.g., GC-MS, HPLC) B Optimization of Instrumental Parameters A->B C Sample Preparation Protocol Development B->C D Specificity / Selectivity C->D E Linearity and Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate Precision) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K System Suitability J->K L Validation Report Generation K->L M Standard Operating Procedure (SOP) Creation L->M N Routine Analysis Implementation M->N

Caption: Workflow for the validation of a quantitative analytical method.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol provides a general guideline for the quantitative analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: InertSustain C18 (5 µm, 250 x 4.6 mm I.D.).

  • Mobile Phase: A mixture of 0.1% H3PO4 in acetonitrile and 0.1% H3PO4 in water (e.g., 10:90, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration. Prepare a series of calibration standards of this compound in the same diluent.

  • Validation Parameters: Assess specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), LOD, LOQ, and robustness according to ICH Q2(R1) guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile this compound.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: DB-WAX capillary column (e.g., 60 m × 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 230 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 3 min.

    • Ramp 1: Increase to 120 °C at 5 °C/min.

    • Ramp 2: Increase to 230 °C at 7 °C/min, hold for 10 min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Interface Temperature: 230 °C.

    • Scan Range: m/z 20-500.

  • Sample Preparation: For liquid samples, direct injection may be possible. For solid samples or trace analysis, headspace solid-phase microextraction (HS-SPME) is recommended. The sample is heated in a sealed vial to allow volatile compounds to partition into the headspace, where they are adsorbed onto an SPME fiber and then desorbed into the GC injector.

  • Validation Parameters: Similar to the HPLC method, all relevant validation parameters as per ICH guidelines should be assessed, with a particular focus on the performance of the sample introduction method (e.g., headspace sampling) and the specificity of the mass spectrometric detection.

References

Navigating the Analytical Maze: A Comparative Guide to Cross-Laboratory Validation of 2,3-Dimethylpyrazine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of analytical data is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2,3-Dimethylpyrazine, a key flavor compound and potential chemical marker. While a formal, publicly available cross-laboratory validation study for this compound is not readily found in the current literature, this guide synthesizes data from single-laboratory validation studies to offer a comparative overview of common analytical techniques and their performance.

Comparison of Analytical Methods

The two primary analytical techniques employed for the determination of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice of method often depends on the sample matrix, required sensitivity, and the specific goals of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Its high sensitivity and selectivity, particularly when coupled with mass spectrometric detection, make it ideal for trace-level analysis in complex matrices.

Quantitative Data Summary

The following tables summarize the quantitative performance data from various single-laboratory validation studies for the analysis of pyrazines, including this compound, using GC-MS and a UPLC-MS/MS method. This data provides a benchmark for the expected performance of these methods.

Table 1: Performance of GC-MS Method for Pyrazine Analysis

ParameterPerformanceReference
Linearity (R²)0.9998[1]
Limit of Detection (LOD)0.83 ng/mL[1]
Limit of Quantification (LOQ)2.5 ng/mL[1]
Working Range2.5 - 500 ng/mL[1]

Table 2: Performance of UPLC-MS/MS Method for Pyrazine Analysis in Soy Sauce Aroma Type Baijiu

CompoundConcentration Range (μg/L)Reference
2,3,5,6-tetramethylpyrazine475–1862[2]
2,6-dimethylpyrazine460–1590
2,3,5-trimethylpyrazine317–1755
5-ethyl-2,3-dimethylpyrazine0.8–12.5
2-isobutyl-3-methylpyrazine1.0–5.9
2,3-diethyl-5-methylpyrazine1.1–15.5

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results across different laboratories. Below are representative experimental protocols for GC-MS and HPLC analysis of pyrazines.

GC-MS Method for Volatile Substance Analysis

This method is suitable for the analysis of volatile compounds, including this compound, in fermented media.

1. Sample Preparation:

  • Accurately weigh 4.0 g of the fermented wheat media into a 15 mL extraction bottle.

  • Heat the sample in a water bath at 60 °C for 15 minutes.

  • Adsorb the headspace for 30 minutes.

  • Use 2-ethylbutyric acid as an internal standard.

2. GC-MS Conditions:

  • GC System: Agilent 7890A GC

  • Column: DB-WAX capillary column (60 m × 250 μm, 0.25 μm)

  • Injection: Manual injection

  • Inlet Temperature: 230 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 3 minutes

    • Ramp to 120 °C at 5 °C/min

    • Ramp to 230 °C at 7 °C/min, hold for 10 minutes

  • MS System: Agilent 5975C MS

  • Scanning Range: 20–500 u

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Interface Temperature: 230 °C

UPLC-MS/MS Method for Pyrazine Analysis

This method was used for the quantitative analysis of 16 pyrazines in soy sauce aroma type Baijiu.

1. Sample Preparation:

  • The specific sample preparation protocol for Baijiu is not detailed in the abstract but would typically involve dilution and filtration.

2. UPLC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC I-Class

  • MS System: Waters Xevo TQ-S triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode

  • MRM Transitions: Optimized for each of the 16 target pyrazines. For example, for 2,3-diethyl-5-methylpyrazine, the transition m/z 150.8–136.0 was used for quantification.

Visualizing the Workflow

Diagrams illustrating the experimental workflows provide a clear and concise overview of the analytical processes.

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh 4.0g Sample heat Heat at 60°C for 15 min weigh->heat adsorb Headspace Adsorption (30 min) heat->adsorb inject Manual Injection adsorb->inject separate GC Separation (DB-WAX column) inject->separate detect MS Detection (Scan 20-500 u) separate->detect quantify Quantification (Internal Standard) detect->quantify

GC-MS Experimental Workflow

Experimental_Workflow_UPLCMSMS cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing prep Sample Dilution & Filtration inject UPLC Injection prep->inject separate UPLC Separation inject->separate detect MS/MS Detection (Positive ESI, MRM) separate->detect quantify Quantification detect->quantify

UPLC-MS/MS Experimental Workflow

Conclusion

While a dedicated cross-laboratory validation study for this compound was not identified, the existing literature provides a solid foundation for establishing reliable analytical methods. Both GC-MS and HPLC-based methods have been successfully validated in single-laboratory settings, demonstrating good linearity, sensitivity, and accuracy. For cross-laboratory comparisons and validation, it is crucial to have standardized protocols and certified reference materials. Proficiency testing schemes, such as those offered by FAPAS, can be valuable tools for laboratories to assess their performance against their peers and ensure the quality of their analytical data for this compound and other flavor compounds. Researchers and scientists are encouraged to participate in such programs to enhance the comparability and reliability of data across different laboratories.

References

A Comparative Guide to the Synthesis of 2,3-Dimethylpyrazine: Chemical vs. Microbial Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2,3-Dimethylpyrazine is a key heterocyclic aromatic compound with significant applications in the food, fragrance, and pharmaceutical industries. Its synthesis can be achieved through both traditional chemical methods and emerging microbial fermentation processes. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the optimal synthesis route for their specific needs.

At a Glance: Chemical vs. Microbial Synthesis

FeatureChemical SynthesisMicrobial Synthesis
Principle Reaction of precursors like diamines and diketones under controlled chemical conditions.Fermentation of renewable feedstocks by microorganisms engineered or selected for pyrazine production.
Typical Yield Generally high, can exceed 80%.[1]Variable, often lower than chemical synthesis. A study reported 680.4 ± 38.6 µg/L for Bacillus subtilis.[2]
Product Purity High, often >99% after purification.[1]Typically part of a mixture of related pyrazines, requiring extensive purification.
Reaction Conditions Often requires high temperatures (300-500°C for some methods), pressure, and organic solvents.[3]Mild conditions, typically at or near ambient temperature and pressure.[4]
Environmental Impact Can involve hazardous solvents, high energy consumption, and production of toxic waste.Generally considered more environmentally friendly, utilizing renewable resources and biodegradable processes.
Cost Production costs can be low due to high yields, but starting materials may be petroleum-derived."Natural" label commands a higher market price; however, low titers can increase production costs.
Key Advantages High yield, high purity, well-established methods."Natural" product, sustainable, mild reaction conditions.
Key Disadvantages Environmental concerns, use of harsh reagents, potential for byproducts.Lower yields, complex product mixtures, challenges in downstream processing.

Experimental Protocols

Chemical Synthesis of this compound

This protocol is based on the condensation and subsequent dehydrogenation of ethylenediamine and 2,3-butanedione.

Materials:

  • Ethylenediamine

  • 2,3-Butanedione (diacetyl)

  • Ethanol (95%)

  • Potassium hydroxide

  • Metal oxide catalyst

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Reaction kettle with stirrer, reflux condenser, and thermometer

Procedure:

  • Add ethylenediamine and 95% ethanol to the reaction kettle.

  • While stirring, cool the mixture to 0°C.

  • Slowly add a solution of 2,3-butanedione dissolved in 95% ethanol to the cooled mixture.

  • Heat the resulting solution to reflux for 30 minutes.

  • After cooling slightly, add an appropriate amount of potassium hydroxide and a metal oxide catalyst.

  • Heat the mixture to reflux with stirring for 18 hours.

  • Cool the reaction mixture and filter to remove the catalyst.

  • Distill the filtrate to recover the ethanol.

  • Extract the residue with diethyl ether.

  • Dry the ether extract with anhydrous sodium sulfate.

  • Filter the dried extract and distill under reduced pressure, collecting the fraction at 75-78°C.

  • Further fractionation and refining can be performed to achieve higher purity.

Microbial Synthesis of this compound using Bacillus subtilis

This protocol is a representative procedure based on literature for the fermentation of Bacillus subtilis for pyrazine production.

Materials:

  • Bacillus subtilis strain (e.g., a strain isolated from natto)

  • Luria-Bertani (LB) medium or a suitable fermentation medium

  • L-threonine

  • Glucose

  • Incubator shaker

  • Centrifuge

  • Solvent for extraction (e.g., dichloromethane)

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Inoculum Preparation: Inoculate a single colony of Bacillus subtilis into a sterile culture tube containing LB medium. Incubate at 37°C with shaking overnight.

  • Fermentation: Inoculate a larger volume of sterile fermentation medium with the overnight culture. The fermentation medium can be supplemented with precursors such as L-threonine and glucose to enhance pyrazine production.

  • Incubation: Incubate the culture at a controlled temperature (e.g., 28-37°C) and pH (e.g., 7.2) with continuous agitation for a specified period (e.g., 48-72 hours).

  • Extraction: After incubation, centrifuge the culture to separate the cells from the supernatant. The supernatant is then extracted with an organic solvent like dichloromethane to recover the pyrazines.

  • Analysis: The extracted pyrazines are analyzed and quantified using GC-MS.

Synthesis Pathways and Workflows

Chemical Synthesis Workflow

The chemical synthesis of this compound typically involves a two-step process: condensation followed by oxidation (dehydrogenation).

G cluster_chemical Chemical Synthesis Workflow Reactants Ethylenediamine + 2,3-Butanedione Condensation Condensation Reaction Reactants->Condensation Dihydro 2,3-Dimethyl-5,6-dihydropyrazine Condensation->Dihydro Oxidation Oxidation/ Dehydrogenation Dihydro->Oxidation Product This compound Oxidation->Product Purification Distillation & Purification Product->Purification FinalProduct High Purity This compound Purification->FinalProduct

A simplified workflow for the chemical synthesis of this compound.
Microbial Biosynthesis Pathway in Bacillus subtilis

The microbial synthesis of this compound in Bacillus subtilis involves the metabolism of sugars and amino acids. The key precursors are derived from glycolysis and the catabolism of L-threonine.

G cluster_microbial Microbial Biosynthesis of this compound Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Acetolactate alpha-Acetolactate Pyruvate->Acetolactate Acetoin Acetoin Acetolactate->Acetoin Condensation Spontaneous Condensation Acetoin->Condensation Threonine L-Threonine TDH L-Threonine Dehydrogenase Threonine->TDH Amino_ketobutyrate 2-Amino-3-ketobutyrate TDH->Amino_ketobutyrate Aminoacetone Aminoacetone Amino_ketobutyrate->Aminoacetone Aminoacetone->Condensation Dihydropyrazine Dihydroxydimethylpyrazine Intermediate Condensation->Dihydropyrazine Dehydration Dehydration Dihydropyrazine->Dehydration Product This compound Dehydration->Product

Proposed biosynthetic pathway of this compound in Bacillus subtilis.

Concluding Remarks

The choice between chemical and microbial synthesis of this compound depends heavily on the desired application and priorities of the researcher or manufacturer. Chemical synthesis offers a well-established, high-yield route to a high-purity product, which is often preferred for applications where cost-efficiency and purity are paramount. However, the environmental footprint and use of harsh chemicals are significant drawbacks.

Conversely, microbial synthesis presents a more sustainable and "green" alternative, yielding a product that can be labeled as "natural," a significant advantage in the food and fragrance industries. While currently plagued by lower yields and more complex purification processes, ongoing research in metabolic engineering and fermentation optimization holds the promise of making microbial synthesis a more economically viable and efficient method in the future. For applications in drug development and research where the "natural" label is less critical, the high purity and reliability of chemical synthesis may be more advantageous. However, for industries with a strong consumer focus on natural ingredients, the investment in developing robust microbial production systems is likely to be a worthwhile endeavor.

References

A Head-to-Head Battle of Flavor Enhancement: 2,3-Dimethylpyrazine vs. Monosodium Glutamate

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the flavor-enhancing efficacy of 2,3-Dimethylpyrazine and the industry-standard Monosodium Glutamate (MSG), supported by experimental data and mechanistic insights.

In the realm of food science and flavor chemistry, the quest for potent and effective flavor enhancers is perpetual. Monosodium Glutamate (MSG) has long held the throne as the quintessential umami taste enhancer. However, emerging research into other compounds, such as this compound, prompts a comparative analysis of their efficacy and mechanisms of action. This guide provides a detailed, evidence-based comparison for researchers, scientists, and drug development professionals.

Quantitative Sensory Analysis: A Comparative Overview

Direct quantitative comparisons of the intrinsic flavor-enhancing capabilities of this compound against MSG are limited in publicly available research. However, studies investigating the impact of this compound on the perception of MSG's umami taste provide valuable insights into its role as a flavor modulator.

One key study investigated the umami-enhancing effects of various aroma compounds, including this compound, on a 0.5 g/L MSG solution. Sensory evaluations by a trained panel revealed that this compound significantly intensified the umami taste of MSG. The study also employed nasal clip sensory evaluation to distinguish between orthonasal (smell) and retronasal (taste and smell during eating) perception, finding that the enhancement effect persisted even when the sense of smell was blocked, suggesting a direct influence on taste perception[1].

While this study highlights this compound's ability to enhance existing umami flavor, it does not quantify its capacity to impart a savory or umami taste on its own. MSG, on the other hand, is well-established as a primary umami tastant. Human sensory panels can detect the umami taste of MSG at varying recognition thresholds, which can be influenced by the measurement site in the oral cavity[2].

The flavor profile of this compound is typically described as nutty, roasted, cocoa-like, and having caramel or meaty notes, primarily contributing to the aroma of foods[3][4]. Its role is often considered as a contributor to the overall flavor profile, particularly in thermally processed foods where it is formed through the Maillard reaction[5]. Sub-threshold concentrations of this compound have been shown to be significantly correlated with the perception of roasted aromas.

CompoundPrimary Taste/Flavor ProfileFlavor Enhancement EffectQuantitative Data (Example)
Monosodium Glutamate (MSG) UmamiPrimary umami provider, enhances saltiness and overall flavor.Recognition thresholds for umami taste can be as low as 1 mM at certain oral sites.
This compound Nutty, Roasted, Cocoa, Meaty (Aroma)Enhances the umami intensity of MSG; contributes to roasted and savory aroma profiles.Significantly intensified the umami intensity of a 0.5 g/L MSG solution in sensory panel evaluations.

Signaling Pathways and Mechanisms of Action

The mechanisms by which these two compounds exert their flavor-enhancing effects differ significantly, reflecting their distinct chemical nature and roles in taste perception.

Monosodium Glutamate (MSG): A Direct Umami Agonist

MSG functions as a direct agonist of the umami taste receptor, a heterodimer of the T1R1 and T1R3 G-protein coupled receptors (GPCRs). The binding of the glutamate anion to the Venus flytrap domain of the T1R1 subunit initiates a conformational change in the receptor. This, in turn, activates a cascade of intracellular signaling events.

The activated G-protein (gustducin) stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3). IP3 triggers the release of intracellular calcium ions (Ca2+), which ultimately leads to the opening of the TRPM5 ion channel. The resulting influx of sodium ions depolarizes the taste receptor cell, leading to the release of neurotransmitters and the transmission of the umami signal to the brain. The binding of 5'-ribonucleotides like inosine monophosphate (IMP) and guanosine monophosphate (GMP) to a different site on the T1R1/T1R3 receptor allosterically enhances the receptor's response to glutamate, resulting in a synergistic umami taste enhancement.

MSG_Signaling_Pathway MSG Monosodium Glutamate (MSG) T1R1_T1R3 T1R1/T1R3 Receptor MSG->T1R1_T1R3 Binds G_Protein G-protein (Gustducin) T1R1_T1R3->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Produces Ca_release Ca²⁺ Release (from intracellular stores) IP3->Ca_release Triggers TRPM5 TRPM5 Channel Opening Ca_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Causes Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Induces Brain Brain (Umami Perception) Neurotransmitter->Brain Signals to

Caption: Signaling pathway for Monosodium Glutamate (MSG) induced umami taste perception.

This compound: A Potential Allosteric Modulator

The mechanism by which this compound enhances umami taste is less direct and is thought to involve allosteric modulation of the umami receptor. Molecular dynamics simulations suggest that aroma compounds like this compound can induce a remodeling of the T1R1/T1R3 receptor. This conformational change is proposed to strengthen the hydrogen bonding between MSG and the receptor, thereby stabilizing the MSG-receptor complex and enhancing the umami signal.

This suggests that this compound does not activate the umami receptor on its own but rather acts as a positive allosteric modulator (PAM), enhancing the effect of the primary agonist (MSG). This is a novel mechanism for odor-taste interaction occurring at the peripheral taste receptor level.

DMP_Modulation_Pathway cluster_receptor T1R1/T1R3 Umami Receptor T1R1_T1R3 Receptor (Initial State) T1R1_T1R3_DMP Receptor (Allosterically Modulated) T1R1_T1R3->T1R1_T1R3_DMP Induces conformational change Enhanced_Binding Strengthened MSG Binding T1R1_T1R3_DMP->Enhanced_Binding DMP This compound DMP->T1R1_T1R3 Binds to allosteric site MSG Monosodium Glutamate (MSG) MSG->T1R1_T1R3_DMP Binds more strongly Enhanced_Signal Enhanced Umami Signal Enhanced_Binding->Enhanced_Signal

Caption: Proposed mechanism of this compound as an allosteric modulator of the T1R1/T1R3 receptor.

Experimental Protocols

The evaluation of flavor enhancers relies on rigorous and standardized experimental methodologies. The following are detailed protocols for key experiments relevant to the comparison of this compound and MSG.

Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)

Objective: To quantitatively describe and compare the sensory attributes of solutions containing MSG, this compound, and their combination.

Panelists: A panel of 10-12 trained sensory assessors is typically used. Panelists are screened for their sensory acuity and trained to identify and scale the intensity of various taste and aroma attributes.

Sample Preparation:

  • Control Solution: A baseline solution, often deionized water or a simple food matrix like a clear broth with a standardized salt concentration.

  • MSG Solution: The control solution with a known concentration of MSG (e.g., 0.5 g/L).

  • This compound Solution: The control solution with a known concentration of this compound (e.g., 1150 ppm, as used in a study on umami enhancement).

  • Combined Solution: The control solution containing both MSG and this compound at the specified concentrations.

Procedure:

  • Panelists are presented with the coded samples in a randomized order to avoid bias.

  • Evaluations are conducted in individual sensory booths under controlled lighting and temperature to minimize distractions.

  • Panelists cleanse their palate with deionized water and unsalted crackers between samples.

  • Using a structured scoresheet with a line scale (e.g., a 15-point scale), panelists rate the intensity of predefined sensory attributes such as "umami/savory," "salty," "sweet," "bitter," "roasted," "nutty," and "meaty."

  • The session is typically repeated in multiple replicates to ensure data reliability.

Data Analysis: The intensity ratings are collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in sensory attributes between the samples.

Discrimination Testing: Triangle Test

Objective: To determine if a perceptible sensory difference exists between two samples (e.g., a control broth vs. a broth with added this compound).

Procedure:

  • Panelists are presented with three coded samples, two of which are identical and one is different.

  • The order of presentation is randomized across panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Panelists are asked to identify the "odd" or "different" sample.

  • The number of correct identifications is tallied.

Data Analysis: Statistical tables based on the binomial distribution are used to determine if the number of correct identifications is significantly greater than what would be expected by chance (33.3%).

Electronic Tongue Analysis

Objective: To obtain an objective, instrumental "taste fingerprint" of the samples and quantify differences in taste attributes.

Apparatus: An electronic tongue system equipped with a set of liquid sensors with cross-selectivity to different taste compounds.

Sample Preparation: Samples are prepared as described for the sensory panel evaluation and are often diluted in a reference solution (e.g., a low-concentration potassium chloride solution) to ensure proper sensor response.

Procedure:

  • The sensor array is calibrated using standard solutions for each basic taste (e.g., MSG for umami, NaCl for salty, sucrose for sweet, quinine for bitter, and tartaric acid for sour).

  • The prepared samples are analyzed by immersing the sensor array into each sample. The instrument measures the potential difference between the sensors and a reference electrode.

  • The sensors are rinsed with a cleaning solution and the reference solution between each measurement to prevent carryover.

Data Analysis: The sensor responses are processed using multivariate statistical analysis, such as Principal Component Analysis (PCA), to visualize the differences between the samples in a multidimensional space. The data can also be used to build quantitative models to predict sensory attributes.

Experimental_Workflow cluster_prep Sample Preparation cluster_sensory Sensory Evaluation cluster_instrumental Instrumental Analysis cluster_data Data Analysis Control Control (e.g., Broth) QDA Quantitative Descriptive Analysis (QDA) Control->QDA Triangle Triangle Test Control->Triangle ETongue Electronic Tongue Control->ETongue MSG_Sample Control + MSG MSG_Sample->QDA MSG_Sample->Triangle MSG_Sample->ETongue DMP_Sample Control + 2,3-DMP DMP_Sample->QDA DMP_Sample->Triangle DMP_Sample->ETongue Combined_Sample Control + MSG + 2,3-DMP Combined_Sample->QDA ANOVA ANOVA QDA->ANOVA Binomial Binomial Test Triangle->Binomial PCA Principal Component Analysis (PCA) ETongue->PCA

Caption: General experimental workflow for comparing the flavor-enhancing properties of MSG and this compound.

Conclusion

Monosodium glutamate remains the benchmark for direct umami taste enhancement, acting as a potent agonist of the T1R1/T1R3 receptor. Its efficacy in imparting a savory, umami flavor is well-documented and quantifiable through sensory and instrumental methods.

This compound, while possessing a distinct nutty and roasted aroma, does not appear to function as a primary umami tastant in the same manner as MSG. Instead, emerging evidence strongly suggests its role as a flavor enhancer through the allosteric modulation of the umami receptor, thereby potentiating the effect of MSG. This makes this compound a valuable tool for enhancing and modifying savory flavors, particularly in applications where a roasted or meaty aroma is also desired.

For researchers and product developers, the choice between or combination of these two compounds will depend on the desired sensory outcome. MSG is the go-to for a direct and potent umami impact, while this compound offers a more nuanced approach to flavor modulation, capable of enhancing umami perception while contributing its own characteristic aromatic notes. Further research focusing on the independent flavor-enhancing properties of this compound in various food matrices will be crucial for a more complete understanding of its potential as a standalone flavor enhancer.

References

A Spectroscopic Showdown: Unmasking Synthetic and Natural 2,3-Dimethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic comparison of synthetic and natural 2,3-dimethylpyrazine reveals identical spectral signatures, underscoring the principle that the chemical fingerprint of a pure compound is independent of its origin. This guide provides a detailed analysis of their spectroscopic data, offering researchers, scientists, and drug development professionals a foundational understanding of this key aroma compound.

This compound is a naturally occurring compound found in a variety of roasted, cooked, or fermented foods, contributing a characteristic nutty, roasted, and chocolate-like aroma. It is also synthesized on a large scale for use as a flavoring agent. While the "natural" label often carries a premium, this investigation into the spectroscopic properties of this compound from both synthetic and natural sources demonstrates that for a pure substance, the origin is spectroscopically irrelevant.

The identity and purity of a chemical compound are determined by its unique molecular structure, which in turn dictates its interaction with electromagnetic radiation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide a detailed "fingerprint" of this structure. For this compound (C₆H₈N₂), with a molecular weight of 108.14 g/mol , these fingerprints are consistent regardless of whether the molecule was produced in a lab or extracted from a natural source.[1][2][3] Any observed differences in commercial samples would likely arise from impurities or variations in isotopic ratios, which can sometimes be distinguished by highly sensitive techniques like Isotope Ratio Mass Spectrometry (IRMS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, which are considered standard reference values for the pure compound, applicable to both synthetic and natural isolates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

Table 1: ¹H NMR Spectroscopic Data for this compound [4][5]

Chemical Shift (δ) [ppm]MultiplicityAssignment
8.27SingletH-5, H-6 (Aromatic protons)
2.54Singlet-CH₃ (Methyl protons)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) [ppm]Assignment
152.62C-2, C-3 (Carbon atoms of the pyrazine ring attached to methyl groups)
141.33C-5, C-6 (Unsubstituted carbon atoms of the pyrazine ring)
21.97-CH₃ (Methyl carbons)
Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry (Electron Ionization) Data for this compound

m/zRelative Intensity (%)Assignment
108100Molecular Ion [M]⁺
10795[M-H]⁺
6750[M-CH₃CN]⁺
4240[C₂H₄N]⁺
Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes.

Table 4: Key Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Assignment
~3050C-H stretch (aromatic)
~2950C-H stretch (aliphatic)
~1580C=N stretch (ring)
~1450C-H bend (aliphatic)
~1150C-H in-plane bend (aromatic)

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Mass Spectrometry (MS): A dilute solution of this compound is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. In the ion source, the molecules are bombarded with electrons (Electron Ionization - EI), causing them to ionize and fragment. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Infrared (IR) Spectroscopy: A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr), or the sample is analyzed using an Attenuated Total Reflectance (ATR) accessory. The sample is then exposed to a beam of infrared radiation, and the amount of light absorbed at each frequency is measured, resulting in an IR spectrum.

Spectroscopic Comparison Workflow

The logical workflow for the spectroscopic comparison of synthetic and natural this compound is illustrated in the diagram below. This process highlights that while the sources may differ, the analytical pathway for pure compounds converges to the same expected spectral data.

Spectroscopic_Comparison cluster_source Sample Source cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_data Data Comparison cluster_conclusion Conclusion Synthetic Synthetic this compound Purification_S Purification (e.g., Distillation, Chromatography) Synthetic->Purification_S Natural Natural this compound Purification_N Purification (e.g., Extraction, Chromatography) Natural->Purification_N NMR NMR Spectroscopy (¹H, ¹³C) Purification_S->NMR MS Mass Spectrometry (MS) Purification_S->MS IR Infrared Spectroscopy (IR) Purification_S->IR Purification_N->NMR Purification_N->MS Purification_N->IR Comparison Comparison of Spectroscopic Data NMR->Comparison MS->Comparison IR->Comparison Conclusion Identical Spectra for Pure Compound Comparison->Conclusion

Caption: Workflow for the spectroscopic comparison of synthetic and natural this compound.

References

Safety Operating Guide

Essential Safety and Logistics for Handling 2,3-Dimethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 2,3-Dimethylpyrazine, including detailed operational and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Classification

This compound is a flammable liquid and vapor that is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] It may also cause respiratory irritation.[1]

Hazard ClassificationCategory
Flammable liquidsCategory 3
Acute toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 1
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3
Physical and Chemical Properties
PropertyValue
Molecular FormulaC6H8N2
Molecular Weight108.14 g/mol
AppearanceLight yellow liquid
Boiling Point156 °C
Flash Point54 °C (129.2 °F) - closed cup
Density1.011 g/mL at 25 °C

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step protocol is mandatory for all personnel handling this compound.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Use explosion-proof electrical, ventilating, and lighting equipment.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary for larger quantities or when there is a significant splash hazard.

  • Hand Protection: Wear chemically resistant gloves, such as Nitrile rubber (0.11mm thickness is suggested in one source). Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge. For higher concentrations, a full-face supplied-air respirator may be necessary.

3. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe fumes or vapors.

  • Keep the container tightly closed when not in use.

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.

  • Use only non-sparking tools.

  • Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

Emergency Procedures

Emergency SituationProtocol
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
Inhalation Move the person to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.
Fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish. Wear a self-contained breathing apparatus and full protective gear.
Accidental Release Evacuate personnel to a safe area. Remove all sources of ignition. Ventilate the area. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.

Disposal Plan

1. Waste Chemical Disposal:

  • This compound and any solutions containing it should be disposed of as hazardous waste.

  • This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.

  • Engage a licensed professional waste disposal service to dispose of this material.

  • Observe all federal, state, and local environmental regulations.

2. Contaminated PPE and Materials Disposal:

  • Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable regulations.

  • Contaminated clothing should be removed immediately and washed before reuse.

  • Do not reuse empty containers. Dispose of them as unused product.

Experimental Workflow: Handling and Use

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_transport Transport Chemical prep_eng->handle_transport Proceed to Handling handle_dispense Dispense in Fume Hood handle_transport->handle_dispense handle_use Perform Experiment handle_dispense->handle_use cleanup_decon Decontaminate Work Area handle_use->cleanup_decon Experiment Complete cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste (Chemical & PPE) cleanup_waste->cleanup_dispose end End cleanup_dispose->end End of Process

Caption: A logical workflow for the safe handling of this compound.

References

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2,3-Dimethylpyrazine
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